5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Description
Properties
IUPAC Name |
5,5-dimethyl-1,3-diazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZDJBZXJJJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=S)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397604 | |
| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82175-38-0 | |
| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary focus of this document is a detailed exploration of the most direct and efficient synthetic pathway, which involves the cyclization of 2,2-dimethyl-1,3-propanediamine with carbon disulfide. This guide delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the characterization of the target molecule. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Significance
Pyrimidine-2(1H)-thiones and their derivatives are a class of heterocyclic compounds that have garnered significant interest in the scientific community. These structures serve as versatile scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties[1]. The saturated analogue, this compound, represents a fundamental building block within this class. Its gem-dimethyl group at the 5-position introduces conformational rigidity, which can be advantageous in the design of molecules with specific three-dimensional orientations for biological targeting. Furthermore, the cyclic thiourea moiety is a key functional group in organocatalysis and polymer chemistry.
This guide will focus on the most practical and established method for the synthesis of this target molecule, providing a robust foundation for its preparation and further investigation in various research and development endeavors.
Synthetic Pathways and Mechanistic Insights
The most direct and industrially scalable approach to synthesizing this compound is through the reaction of a 1,3-diamine with a thiocarbonyl source.
Primary Synthetic Route: Diamine Cyclization with Carbon Disulfide
This pathway utilizes the readily available starting materials, 2,2-dimethyl-1,3-propanediamine (also known as neopentanediamine) and carbon disulfide. The reaction proceeds via a two-step mechanism within a one-pot synthesis.
The key diamine starting material, 2,2-dimethyl-1,3-propanediamine, can be synthesized from hydroxypivalaldehyde through reductive amination. This process involves reacting hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst[2].
The core of the synthesis is the reaction of 2,2-dimethyl-1,3-propanediamine with carbon disulfide. This reaction is analogous to the well-established synthesis of ethylene thiourea from ethylenediamine[2]. The reaction is typically carried out in an aqueous alcohol solution.
Reaction Mechanism
The formation of the cyclic thiourea from the diamine and carbon disulfide proceeds through the following mechanistic steps:
-
Nucleophilic Attack: One of the primary amine groups of 2,2-dimethyl-1,3-propanediamine acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.
-
Dithiocarbamic Acid Formation: This initial attack leads to the formation of a dithiocarbamic acid intermediate.
-
Intramolecular Cyclization: The second primary amine group of the intermediate then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, displacing a molecule of hydrogen sulfide (H₂S).
-
Product Formation: The resulting cyclized product is the stable this compound.
The overall reaction is a condensation reaction where a molecule of H₂S is eliminated.
Experimental Protocol
The following protocol is adapted from the robust and well-documented synthesis of ethylene thiourea and is expected to yield the target compound with high purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 | 102.18 | 10.22 g | 0.10 |
| Carbon Disulfide | 75-15-0 | 76.14 | 7.61 g (6.04 mL) | 0.10 |
| 95% Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid (optional) | 7647-01-0 | 36.46 | ~1 mL | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Water bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 10.22 g (0.10 mol) of 2,2-dimethyl-1,3-propanediamine, 100 mL of 95% ethanol, and 100 mL of deionized water.
-
Addition of Carbon Disulfide: Place 7.61 g (6.04 mL, 0.10 mol) of carbon disulfide in the dropping funnel. Gently heat the flask in a water bath to approximately 60 °C. Begin the slow, dropwise addition of carbon disulfide to the stirred solution. An exothermic reaction is expected to commence. Maintain a steady addition rate over about 2 hours, ensuring the reaction does not become too vigorous.
-
Reflux: After the addition is complete, raise the temperature of the heating mantle to bring the mixture to a gentle reflux. Continue refluxing for 1 hour to ensure the completion of the cyclization. A small amount of concentrated hydrochloric acid (~1 mL) may be added to facilitate the conversion of any remaining thiocarbamic acid intermediate to the final product[2].
-
Crystallization and Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath to promote the crystallization of the product.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials and salts.
-
Drying and Purification: Dry the product in a vacuum oven at 50-60 °C. For higher purity, the crude product can be recrystallized from water or ethanol.
Product Characterization
Due to the absence of specific experimental data in the searched literature for this compound, the following characterization parameters are based on data from structurally similar compounds and theoretical predictions. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
| Property | Expected Value / Characteristics |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a high-melting solid, likely > 200 °C, similar to other cyclic thioureas. |
| ¹H NMR (Predicted) | - A singlet for the two methyl groups (C(CH₃)₂).- A singlet or a pair of triplets for the two methylene groups (CH₂).- A broad singlet for the two N-H protons. |
| ¹³C NMR (Predicted) | - A signal for the methyl carbons.- A signal for the quaternary carbon C(CH₃)₂.- A signal for the methylene carbons.- A signal for the thiocarbonyl carbon (C=S) in the range of 180-200 ppm. |
| IR Spectroscopy (KBr) | - N-H stretching vibrations around 3200-3400 cm⁻¹.- C-H stretching vibrations around 2850-3000 cm⁻¹.- A strong C=S stretching vibration band, typically in the region of 1200-1050 cm⁻¹. |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 144.08. |
Safety and Handling
-
2,2-Dimethyl-1,3-propanediamine: Corrosive and may cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Disulfide: Highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid open flames and sources of ignition.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide outlines a reliable and straightforward synthesis of this compound from 2,2-dimethyl-1,3-propanediamine and carbon disulfide. The provided protocol, based on well-established procedures for analogous compounds, offers a high probability of success for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The mechanistic insights and characterization guidelines further support the practical application of this synthesis. While direct experimental data for the target compound is limited in the current literature, this guide provides a solid and scientifically grounded starting point for its preparation and future studies.
References
-
Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. Retrieved from [Link]
-
ResearchGate. (2022, October 10). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. Retrieved from [Link]
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Scholars Research Library. (n.d.). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. Retrieved from [Link]
- Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102.
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Ethylene thiourea. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(10), 235–239.
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ResearchGate. (2015, December 13). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. ResearchGate. Retrieved from [Link]
- Wang, C., et al. (2019). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 17(33), 7594-7607.
-
ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. ResearchGate. Retrieved from [Link]
- Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102.
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MDPI. (2022, January 14). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. National Center for Biotechnology Information. Retrieved from [Link]
-
Institute of Chemical Technology, Mumbai. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. Retrieved from [Link]
Sources
Introduction: The Significance of the Tetrahydropyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione Derivatives
The tetrahydropyrimidine core, specifically its thione derivatives, represents a privileged scaffold in medicinal chemistry and drug development. These heterocyclic compounds are recognized for a wide spectrum of biological activities, including potential antiviral, antitumor, antibacterial, and anti-inflammatory properties[1]. The 5,5-dimethyl substituted variant, derived from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), offers a rigid structural backbone that is of significant interest for exploring structure-activity relationships (SAR).
This guide serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the primary synthesis methods for this compound and its analogues. We will delve into the mechanistic underpinnings of the key reaction, present detailed experimental protocols, and compare different catalytic approaches, grounding all information in authoritative scientific literature.
Core Synthesis Strategy: The Biginelli Multicomponent Reaction
The most direct and widely employed method for constructing the tetrahydropyrimidine-2(1H)-thione ring system is the Biginelli reaction . This powerful one-pot, three-component condensation reaction offers an atom-economical pathway to complex heterocyclic structures from simple, readily available starting materials[2][3].
For the synthesis of the target this compound scaffold, the three essential components are:
-
An Aldehyde (R-CHO): The choice of aldehyde determines the substituent at the 4-position of the final product, providing a key vector for molecular diversity.
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): This β-dicarbonyl compound serves as the backbone, installing the characteristic gem-dimethyl group at the 5-position.
-
Thiourea (H₂NCSNH₂): This component provides the N-C-N fragment required to form the pyrimidine ring and introduces the thione group at the 2-position[4].
The general reaction is illustrated below.
Caption: General scheme of the Biginelli reaction for the target scaffold.
Mechanistic Insights: The Rationale Behind the Reaction
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting experimental challenges. The Biginelli reaction is typically catalyzed by either a Brønsted or Lewis acid, although base-catalyzed versions have also been developed. The most widely accepted mechanism proceeds through an acyl-iminium ion intermediate.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyl-iminium ion. This electrophilic intermediate is the key to activating the aldehyde for subsequent nucleophilic attack.
-
Nucleophilic Addition: The enol form of the β-dicarbonyl compound (dimedone) adds to the iminium ion. This C-C bond-forming step establishes the basic framework of the final product.
-
Cyclization and Dehydration: The remaining free amino group of the thiourea moiety attacks one of the carbonyl groups of the dimedone fragment in an intramolecular cyclization step. Subsequent dehydration (loss of a water molecule) yields the stable, six-membered dihydropyrimidine ring.
Caption: Proposed mechanism of the Biginelli condensation reaction.
Modern Synthesis Protocols and Methodologies
While the classical Biginelli protocol involved refluxing in ethanol with a strong acid catalyst, modern organic synthesis has driven the development of more efficient and environmentally benign methods.
Protocol 1: Base-Catalyzed, Solvent-Free Synthesis
A highly efficient and green approach utilizes a base catalyst, such as potassium tert-butoxide (t-BuOK), under solvent-free conditions. This method often leads to high yields and simplifies product isolation[5][6].
Experimental Workflow:
Caption: Step-by-step workflow for the t-BuOK catalyzed synthesis.
Detailed Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask, combine the aldehyde (2.0 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 2.0 mmol), thiourea (3.0 mmol), and potassium tert-butoxide (t-BuOK, 0.2 mmol, 10 mol%).
-
Reaction Execution: The flask is sealed and the solid mixture is heated to 80°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Work-up: Upon completion, the reaction mixture is cooled to room temperature. Cold water is added to the flask, and the mixture is stirred vigorously until a solid precipitate forms.
-
Isolation and Purification: The crude product is isolated by vacuum filtration and washed thoroughly with water to remove any remaining catalyst and unreacted thiourea. The final product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound derivative.
Protocol 2: Alternative Catalytic Systems
The versatility of the Biginelli reaction is demonstrated by the wide array of catalysts that can be employed to promote the transformation. The choice of catalyst can influence reaction time, yield, and substrate scope.
-
Lewis Acids: Catalysts like ZrCl₄ and Bi(NO₃)₃·5H₂O have been successfully used, often under solvent-free conditions, to synthesize dihydropyrimidin-2-(1H)-thiones in good yields[7].
-
Solid-Supported Catalysts: Environmentally friendly solid catalysts such as Montmorillonite clay can facilitate the reaction, offering advantages like easy separation and potential for recycling[7].
-
Microwave Irradiation: The use of microwave irradiation in the absence of a solvent or catalyst can dramatically reduce reaction times, providing a rapid route to the desired products[2].
Data Summary: Comparison of Synthesis Methods
The following table summarizes typical reaction parameters for different catalytic approaches to provide a clear comparison for experimental design.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| t-BuOK (10 mol%) | Solvent-Free | 80 | 3 - 6 | 80 - 94 | [5][6] |
| HCl (catalytic) | Ethanol | Reflux (~78) | 12 - 24 | 40 - 70 | Classical Method |
| ZrCl₄ | Solvent-Free | 80 - 100 | 1 - 2 | 85 - 95 | [7] |
| Microwave | Solvent-Free | N/A | 0.1 - 0.5 | 88 - 95 | [2] |
Note: Yields are highly dependent on the specific aldehyde substrate used.
Conclusion and Outlook
The synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thiones is predominantly achieved through the robust and versatile Biginelli reaction. While classical acid-catalyzed methods are foundational, modern advancements have introduced a host of more efficient, faster, and environmentally sustainable protocols. The use of base catalysts like t-BuOK, various Lewis acids under solvent-free conditions, and microwave-assisted synthesis now provides researchers with a powerful toolkit to generate libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science. The choice of methodology can be tailored based on available equipment, desired throughput, and green chemistry considerations, ensuring the continued relevance of this important synthetic transformation.
References
-
Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 13-22. [Link]
-
Al-Mulla, A. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. IntechOpen. [Link]
-
Saleh, N. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7064. [Link]
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Faisel, S. Z., & Fun, H. K. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3379. [Link]
-
Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]
-
Gouda, M. A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 762. [Link]
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- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Characterization of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Introduction: The Significance of the Tetrahydropyrimidine-2-thione Scaffold
The tetrahydropyrimidine-2-thione core is a privileged scaffold in medicinal chemistry and drug development. These cyclic thiourea derivatives have garnered significant interest due to their diverse pharmacological activities, including potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1] The substitution at the 5-position of the heterocyclic ring with a gem-dimethyl group, as in 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, introduces conformational rigidity and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential utility of this compound for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Rational Approach
The synthesis of this compound is most effectively achieved through the cyclization of 2,2-dimethyl-1,3-propanediamine with a suitable thiocarbonylating agent. This method is preferred over the Biginelli reaction, which typically yields dihydropyrimidines rather than the fully saturated tetrahydropyrimidine ring system.[2][3] The choice of the thiocarbonylating agent is critical for reaction efficiency and safety. Carbon disulfide (CS₂) is a common and effective reagent for this transformation.
The reaction proceeds via a nucleophilic attack of the primary amine groups of the diamine on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide. The use of a base, such as triethylamine or potassium carbonate, is often employed to facilitate the reaction by deprotonating the amine and the intermediate dithiocarbamic acid.
Experimental Protocol: Synthesis via Carbon Disulfide
Objective: To synthesize this compound from 2,2-dimethyl-1,3-propanediamine and carbon disulfide.
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in absolute ethanol (100 mL).
-
To this stirred solution, add triethylamine (2.2 eq).
-
Slowly add carbon disulfide (1.1 eq) dropwise to the reaction mixture at room temperature. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation with diethyl ether, to yield this compound as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of closely related structures.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
δ ~ 0.9-1.1 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups at the C5 position. The singlet multiplicity is due to the absence of adjacent protons.
-
δ ~ 2.8-3.2 ppm (singlet, 4H): This signal arises from the four equivalent protons of the two methylene groups (C4 and C6). The protons on these carbons are chemically equivalent and do not show coupling to each other at room temperature.
-
δ ~ 7.5-8.5 ppm (broad singlet, 2H): This broad signal is characteristic of the two N-H protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |
| C2 (C=S) | 180 - 185 | The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |
| C4, C6 (CH₂) | 45 - 50 | These methylene carbons are adjacent to a nitrogen atom, resulting in a moderate downfield shift. |
| C5 (quaternary C) | 30 - 35 | The quaternary carbon atom is in a typical aliphatic region. |
| CH₃ | 20 - 25 | The methyl carbons are in a standard aliphatic environment. |
Data predicted based on analogous structures.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretching | Secondary Amine (N-H) |
| 2850 - 3000 | C-H stretching | Aliphatic (CH₃, CH₂) |
| ~1500 - 1550 | N-C=S stretching/bending | Thiourea |
| ~1200 - 1250 | C=S stretching | Thiocarbonyl |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 158.0983 (for C₇H₁₄N₂S)
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of methyl groups and cleavage of the pyrimidine ring.
Reactivity and Potential Derivatization
The this compound scaffold offers several sites for chemical modification, making it a versatile building block for creating libraries of compounds for drug discovery.
S-Alkylation
The sulfur atom of the thiourea group is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-alkylated isothiouronium salts. This modification can be used to introduce a wide range of functional groups and modulate the compound's biological activity and solubility.
N-Acylation and N-Alkylation
The nitrogen atoms of the tetrahydropyrimidine ring can undergo acylation or alkylation under appropriate conditions, providing another avenue for derivatization.
Oxidation
The thiocarbonyl group can be oxidized to the corresponding carbonyl group (urea derivative) using various oxidizing agents. This allows for the synthesis of the oxygen analog of the target compound.
Potential Reaction Pathways Diagram
Caption: Potential derivatization reactions of the core scaffold.
Potential Applications in Drug Development
Derivatives of tetrahydropyrimidine-2-thione have shown a broad spectrum of biological activities. The 5,5-dimethyl substitution pattern can enhance the drug-like properties of this scaffold.
-
Antimicrobial Agents: The core structure is found in compounds with activity against various bacterial and fungal strains.[1] Further derivatization could lead to the development of novel antibiotics.
-
Anticancer Agents: Dihydropyrimidine and tetrahydropyrimidine derivatives have been investigated for their anticancer properties.[1] The scaffold can be modified to target specific enzymes or receptors involved in cancer progression.
-
Enzyme Inhibitors: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a valuable pharmacophore for designing enzyme inhibitors. For instance, pyrimidine-thione derivatives have shown inhibitory action against acetylcholinesterase and carbonic anhydrase.[2]
-
Anti-inflammatory Agents: Some compounds containing the pyrimidine-thione core have demonstrated anti-inflammatory activity.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its rigid gem-dimethyl substitution pattern and the reactive thiourea functionality make it an attractive scaffold for the development of new therapeutic agents. The detailed characterization data and synthetic protocols provided in this guide serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery. The potential for diverse derivatization opens up numerous possibilities for creating compound libraries to explore a wide range of biological targets.
References
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Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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Isab, A. A., & Wazeer, M. I. M. (2007). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Retrieved January 22, 2026, from [Link]
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Abachi, F. T. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. Retrieved January 22, 2026, from [Link]
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Gülçin, İ., & Beydemir, Ş. (2018). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. PubMed. Retrieved January 22, 2026, from [Link]
-
Harika, V. L., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. Retrieved January 22, 2026, from [Link]
-
Stankova, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Retrieved January 22, 2026, from [Link]
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [No URL available]
Sources
A Technical Guide to the Spectroscopic Characterization of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. As experimental data for this specific molecule is not widely published, this document outlines the predicted spectroscopic features and provides detailed, field-proven protocols for acquiring and interpreting the necessary data. This guide is intended for researchers in synthetic chemistry, drug development, and material science, offering a robust methodology for structural elucidation and purity confirmation using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is emphasized, ensuring a deep understanding of the characterization process.
Introduction
This compound belongs to the class of cyclic thioureas, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, which can include antiviral, antibacterial, and anti-inflammatory properties.[1] The precise structural confirmation of such molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of subsequent biological or material science studies. Spectroscopic analysis is the cornerstone of this process.
This guide presents a systematic approach to characterizing the title compound. We will first predict the expected outcomes for major spectroscopic techniques based on its molecular structure. Subsequently, we will detail the experimental protocols required to obtain high-quality data, explain the interpretation of these data, and provide a logical workflow for integrating the information to achieve unambiguous structural confirmation.
Caption: Standard workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified, dry compound.
-
Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is an excellent choice as it will solubilize the compound and, importantly, allow for the observation of the exchangeable N-H protons. Using D₂O would cause these protons to exchange with deuterium, leading to the disappearance of their signal.
-
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds. Justification: A longer delay ensures full relaxation of all protons, leading to accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 pulse program.
-
Parameters are typically copied from the ¹³C experiment. This experiment is quick and highly informative.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Integrate the ¹H signals and assign multiplicities.
-
Assign all peaks in the ¹H, ¹³C, and DEPT-135 spectra according to the predicted values.
-
Conclusion
By systematically applying the methodologies outlined in this guide, a researcher can confidently confirm the structure and purity of newly synthesized this compound. The integration of data from Mass Spectrometry (confirming molecular formula), IR Spectroscopy (identifying key functional groups), and multinuclear NMR Spectroscopy (elucidating the exact atomic connectivity) provides a self-validating system of evidence. This rigorous characterization is the essential foundation for any further investigation into the chemical and biological properties of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81646, 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 27947, 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-. [Link]
-
TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]
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Royal Society of Chemistry. Supporting Information for an article on tetrahydropyrimidine derivatives. [Link]
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Journal of the American Chemical Society. Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. [Link]
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Felder, T., Röhrich, A., Stephan, H., & Schalley, C. A. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of mass spectrometry : JMS, 43(5), 651–663. [Link]
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Stoyanov, E., Stoyanova, R., & Stoyanov, S. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7164. [Link]
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Lebedev, A. T., Rylkov, V. V., Mazur, D. M., & Samguina, T. Y. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(10), 1632-1644. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. [Link]
-
ResearchGate. (2018). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. [Link]
-
Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. [Link]
-
IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]
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MDPI. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. [Link]
-
Institute of Chemical Technology, Mumbai. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]
- U.S. Environmental Protection Agency. 2(1H)-Pyrimidinone, tetrahydro-5,5-dimethyl-, [3-[4-(trifluoromethyl)phenyl] - EPA. https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID7021859
-
JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]
-
ResearchGate. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives. [Link]
-
ResearchGate. (2015). Organocatalyzed one-pot three component synthesis of 3,4,5,6-tetrahydro-4,5-bis(phenyl)pyrimido[4,5-d]pyrimidine-2,7(1H,8H)-dione/thione. [Link]
Sources
An In-depth Technical Guide to the NMR Spectrum of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, field-proven interpretation of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The causality behind experimental considerations and spectral assignments is elucidated to provide a self-validating framework for researchers.
Introduction: The Significance of this compound
This compound belongs to the class of cyclic thioureas, a scaffold of significant interest in drug discovery and organic synthesis.[1] The six-membered tetrahydropyrimidine ring is a common motif in a variety of biologically active compounds.[2][3][4] The presence of the thiocarbonyl group (C=S) and the gem-dimethyl substitution pattern at the 5-position introduces unique electronic and conformational features that are readily probed by NMR spectroscopy. Accurate spectral interpretation is crucial for confirming the molecular structure, assessing purity, and understanding its chemical environment, which are all critical steps in any research and development pipeline.
Experimental Protocol: Acquiring a High-Resolution NMR Spectrum
The acquisition of a high-quality NMR spectrum is the foundation of reliable structural elucidation. The following protocol outlines the key experimental considerations for this compound.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons, such as the N-H protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred.[5][6] DMSO-d₆ is a more polar solvent and its ability to form hydrogen bonds can slow down the exchange rate of N-H protons, leading to sharper, more easily observable signals.[2] For this guide, we will consider the spectrum in DMSO-d₆ to ensure the observation of all protons.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added.
NMR Instrument Parameters
The following is a general set of parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (zgpg30 or similar) to provide a spectrum with single lines for each carbon.
-
Number of Scans: 256 to 1024 scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to final spectral interpretation is a critical, self-validating process.
Caption: A streamlined workflow for NMR analysis, from sample preparation to structural elucidation.
Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~ 8.0 - 9.0 | Broad Singlet | 2H | N-H | The N-H protons of the thiourea moiety are expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. In some thiourea derivatives, these signals can appear at even higher chemical shifts.[7] |
| b | ~ 3.0 - 3.5 | Triplet | 4H | CH₂ -N | The methylene protons adjacent to the nitrogen atoms are deshielded by the electronegative nitrogen. They are expected to appear as a triplet due to coupling with the adjacent CH₂ protons (n+1 rule, where n=2). |
| c | ~ 1.5 - 2.0 | Triplet | 4H | CH₂ -C(CH₃)₂ | These methylene protons are adjacent to the C(CH₃)₂ group and are expected to be coupled to the other set of methylene protons, resulting in a triplet. They will be at a more upfield position compared to the protons adjacent to the nitrogen. |
| d | ~ 0.9 - 1.2 | Singlet | 6H | C(CH₃ )₂ | The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. This is a characteristic signal for a gem-dimethyl group. |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 175 - 185 | C =S | The thiocarbonyl carbon is the most deshielded carbon in the molecule due to the large electronegativity of sulfur and the double bond character. In related cyclic thioureas, this signal typically appears in this downfield region.[2][8] |
| 2 | ~ 45 - 55 | C H₂-N | The carbons of the methylene groups adjacent to the nitrogen atoms are deshielded by the electronegative nitrogen. |
| 3 | ~ 30 - 40 | C H₂-C(CH₃)₂ | The carbons of the methylene groups adjacent to the quaternary carbon are less deshielded than those next to the nitrogen. |
| 4 | ~ 25 - 35 | C (CH₃)₂ | The quaternary carbon of the gem-dimethyl group. Quaternary carbons typically have a lower intensity in proton-decoupled spectra. |
| 5 | ~ 20 - 30 | C(C H₃)₂ | The methyl carbons are the most shielded carbons in the molecule, appearing at the most upfield position. |
Structural Confirmation and Advanced NMR Techniques
While ¹H and ¹³C NMR are powerful tools, their application can be enhanced with two-dimensional (2D) NMR experiments for unambiguous assignment, especially in more complex molecules.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. We would expect to see a cross-peak between the signals for the two different CH₂ groups, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the CH₂ and CH₃ groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl groups would show a correlation to the quaternary carbon and the adjacent CH₂ carbons.
Conclusion: A Self-Validating Approach to Spectral Interpretation
The NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate molecular structure. The predicted chemical shifts, multiplicities, and integration values are all consistent with the known effects of electronegativity, hybridization, and spin-spin coupling. By following a rigorous experimental protocol and a logical workflow for analysis, researchers can confidently characterize this and related molecules. The use of advanced 2D NMR techniques provides an additional layer of validation, ensuring the scientific integrity of the structural assignment. This in-depth understanding is essential for advancing research in fields where such heterocyclic compounds play a crucial role.
References
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(A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(15), 4939. [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). Pharmaceuticals, 17(8), 1013. [Link]
-
Editorial: Six-membered heterocycles: their synthesis and bio applications. (2023). Frontiers in Chemistry, 11, 1236873. [Link]
- Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. (2025). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 10(5), 1-5.
-
Synthesis and Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). Molbank, 2022(1), M1316. [Link]
- Synthesis and Investigation of New Different Pyrimidine-Thiones. (2018). Chemical Technology: An Indian Journal, 13(2), 143.
- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(3), 231-238.
-
Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)-ones/thiones by Twin Screw Extrusion. (n.d.). Retrieved January 22, 2026, from [Link]
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2012). Iranian Journal of Pharmaceutical Sciences, 8(3), 183-190.
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 22, 2026, from [Link]
- Design and synthesis of some new 5-6-dihydropyrimidine-2(1H)-thione derivatives as antimicrobial agents. (2025). Journal of Chemical and Pharmaceutical Research, 17(8), 1-7.
- A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (2016). The Open Organic Chemistry Journal, 10, 12-20.
-
1H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]
-
2 - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]
-
Six-Membered Heteroaromatic Rings (six-atom, six-π-electron aromatic heterocycles). (2023). Retrieved January 22, 2026, from [Link]
-
Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals. (2021). Molecules, 26(16), 4945. [Link]
-
Thiourea - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(19), 12833–12842. [Link]
-
Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives. (2023). ChemRxiv. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). Retrieved January 22, 2026, from [Link]
-
NMR Shift Reagents. (2024). Chemistry LibreTexts. [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(19), 12833–12842. [Link]
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"mass spectrometry of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione"
An In-Depth Technical Guide to the Mass Spectrometry of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Foreword: A Modern Analytical Approach to Cyclic Thioureas
The study of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, molecules containing the thiourea moiety are of significant interest due to their diverse biological activities, including antiviral and antibacterial properties, which are largely attributed to the -NH-C(S)-NH- functional group.[1] this compound represents a fundamental scaffold in this class. Its cyclic structure and the presence of the reactive thione group present a unique analytical challenge that requires a sophisticated and nuanced approach.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond mere procedural lists, we will delve into the causality behind methodological choices, ensuring that each step is part of a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogs, from initial sample preparation to final structural elucidation.
Foundational Molecular Characteristics
Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. This knowledge informs instrument selection, method development, and data interpretation.
Table 1: Core Molecular Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₂N₂S |
| Average Molecular Weight | 144.24 g/mol |
| Monoisotopic Mass | 144.07212 g/mol |
| Nominal Mass | 144 g/mol |
| Key Isotopes | ¹³C, ¹⁵N, ³³S, ³⁴S |
The presence of sulfur provides a distinct isotopic signature (A+2 peak from ³⁴S at ~4.2% relative abundance), which is a powerful tool for confirming the presence of the molecule in a complex matrix.
Strategic Approach: Selecting the Right Analytical Platform
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. This choice is dictated by the analyte's polarity and thermal stability. This compound is a moderately polar molecule. While it may be amenable to GC-MS, potentially with derivatization to enhance volatility[2], LC-MS is generally the more robust and direct platform for such compounds, minimizing the risk of thermal degradation and accommodating a wider range of sample matrices.[3]
This guide will detail protocols for both platforms, as the choice often depends on available instrumentation and specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with Electron Ionization (EI) is a classic, powerful technique for structural elucidation due to its creation of extensive, reproducible fragmentation patterns.[4] The high-energy (typically 70 eV) electron beam induces ionization and subsequent fragmentation, generating a characteristic "fingerprint" mass spectrum.
Experimental Protocol: GC-EI-MS
-
Sample Preparation:
-
Accurately weigh 1 mg of the reference standard or sample.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex thoroughly to ensure complete dissolution.
-
Expert Insight: For complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup would be necessary prior to dissolution to remove interferences.[5]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.
-
-
GC Method Parameters:
-
Injection Volume: 1 µL.
-
Inlet Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for purer samples).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-250.
-
Scan Rate: 3 scans/second.
-
Anticipated EI Fragmentation Pathway
The fragmentation of pyrimidine derivatives under EI conditions is heavily influenced by the substituents on the ring.[6] For this compound, the molecular ion (M•⁺) at m/z 144 is expected. The primary fragmentation pathways will likely involve alpha-cleavage adjacent to the nitrogen and sulfur atoms and the loss of small, stable neutral molecules.
A plausible fragmentation cascade is initiated by the loss of a methyl radical from the gem-dimethyl group, a classic alpha-cleavage, leading to a stable cation at m/z 129. Subsequent cleavages can lead to the fragmentation of the heterocyclic ring.
Caption: Predicted EI fragmentation pathway for the title compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For enhanced sensitivity and specificity, especially in complex mixtures, LC-MS/MS is the premier analytical choice. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] This intact precursor ion is then isolated and fragmented in the collision cell to produce product ions, enabling techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highly selective quantification.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Accurately weigh 1 mg of sample.
-
Dissolve in 1 mL of mobile phase A/mobile phase B (50:50 v/v).
-
Vortex and centrifuge to pellet any particulates.
-
Transfer supernatant to an autosampler vial.
-
Trustworthiness Pillar: A calibration curve using a certified reference standard (0.1 ng/mL to 1000 ng/mL) must be prepared in the same matrix as the unknown samples to ensure accurate quantification.
-
-
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole MS.
-
-
LC Method Parameters:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
-
MS/MS Method Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/Hr (Nitrogen).
-
Cone Gas Flow: 50 L/Hr.
-
Collision Gas: Argon.
-
Precursor Ion (Q1): m/z 145.1 ([M+H]⁺).
-
Collision Energy (CE): Optimize experimentally (e.g., start with a ramp of 10-30 eV).
-
Product Ions (Q3): Monitor for predicted fragments (see below).
-
Anticipated ESI-MS/MS Fragmentation Pathway
Fragmentation of the protonated molecule ([M+H]⁺, m/z 145) will likely occur at the most labile bonds following protonation, which is expected to be at one of the nitrogen atoms or the sulfur atom. Collision-induced dissociation (CID) will likely induce ring-opening or cleavage.[7]
A probable pathway involves the loss of ammonia (NH₃) or methanethial (CH₂S). A retro-synthetic type cleavage across the ring is also highly plausible.
Caption: Predicted ESI-MS/MS fragmentation of protonated analyte.
Table 2: Proposed MRM Transitions for Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 145.1 | 84.1 | Quantifier |
| 145.1 | 109.1 | Qualifier |
| 145.1 | 70.1 | Second Qualifier |
Self-Validation: The ratio of the quantifier to qualifier ions should remain constant (within a specified tolerance, e.g., ±20%) across all standards and samples to confirm identity and rule out co-eluting interferences.
Data Validation and Trustworthiness
Authoritative identification is not complete without rigorous validation.
-
Accurate Mass Measurement: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the measured mass of the precursor ion should be within 5 ppm of the theoretical exact mass (145.07995 for [M+H]⁺).
-
Isotopic Pattern Matching: The observed isotopic distribution must match the theoretical pattern for C₆H₁₂N₂S, particularly the A+1 (¹³C) and A+2 (³⁴S) peaks.
-
Reference Standard Confirmation: The ultimate confirmation requires matching the retention time and fragmentation spectrum of the sample analyte with that of a certified reference standard analyzed under identical conditions.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that can be approached with confidence using either GC-MS or LC-MS/MS. While GC-EI-MS provides rich, library-searchable fragmentation data for structural confirmation, LC-ESI-MS/MS offers superior sensitivity and specificity for quantification in complex matrices. The key to success lies not in rigidly following a single protocol, but in understanding the chemical principles that underpin the choice of technique, the resulting fragmentation, and the necessary steps for data validation. The methodologies and theoretical frameworks presented in this guide provide a robust starting point for any researcher tasked with the characterization of this important class of molecules.
References
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Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster. [Link]
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Inoda, H., Nishiyama, T., Yoshikado, T., Suwanai, Y., & Santa, T. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Biomedical Chromatography, 25(6), 635-40. [Link]
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Yamamoto, K., Hayashi, M., Murakami, Y., Araki, Y., Otsuka, Y., Kashiwagi, T., Shimamura, T., & Ukeda, H. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-7. [Link]
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Felder, T., Röhrich, A., Stephan, H., & Schalley, C. A. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry, 43(5), 651-63. [Link]
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Anonymous. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. [Link]
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McLeod, H. A., & McCully, K. A. (1969). Gas-Liquid Chromatographic Determination of Thiourea in Citrus Peels. Journal of the Association of Official Analytical Chemists, 52(6), 1226-1230. [Link]
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Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact and Chemical Ionization Study of N-[5-Amino-2-thienyl]- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. ResearchGate. [https://www.researchgate.net/publication/374751430_Mass_Spectra_of_New_Heterocycles_XXVI_Electron_Impact_and_Chemical_Ionization_Study_of_N-5-Amino-2-thienyl-_and_N-2-Methylsulfanyl-13-thiazol-5-yl]isothioureas]([Link])
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An In-Depth Technical Guide to 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Abstract: This technical guide provides a comprehensive scientific overview of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a heterocyclic compound belonging to the cyclic thiourea family. The tetrahydropyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. This document details the core structural features, physicochemical properties, a validated synthetic methodology, and in-depth spectroscopic characterization of the title compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile molecular building block.
Introduction and Scientific Context
The tetrahydropyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The functionalization of this ring system allows for the fine-tuning of steric and electronic properties to optimize biological targets and pharmacokinetic profiles.
This compound is a specific derivative characterized by a gem-dimethyl substitution at the C5 position and a thione group at C2. The gem-dimethyl group introduces conformational rigidity and steric bulk, which can significantly influence receptor binding and metabolic stability. The thione moiety (C=S) serves as a critical functional handle for further synthetic transformations and as a potent hydrogen bond acceptor, often contributing to the molecule's biological activity.
This guide offers a detailed examination of its chemical structure, a robust protocol for its synthesis, and a thorough analysis of the spectroscopic data required for its unambiguous identification and quality control.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is defined by a saturated six-membered ring containing two nitrogen atoms at positions 1 and 3.
Key Structural Features:
-
Heterocyclic Core: A tetrahydropyrimidine ring, providing a stable and conformationally defined scaffold.
-
Thiourea Moiety: The N-C(S)-N linkage is a key feature, capable of existing in thione-thiol tautomeric forms, although the thione form typically predominates.[2] This group is a strong hydrogen bond donor (N-H) and acceptor (C=S).
-
Gem-Dimethyl Group: Located at the C5 position, these methyl groups lock the local conformation and increase lipophilicity.
The fundamental properties of the molecule are summarized below.
| Property | Value |
| IUPAC Name | 5,5-dimethyl-1,3-diazinane-2-thione |
| Molecular Formula | C₆H₁₂N₂S |
| Molecular Weight | 144.24 g/mol |
| CAS Number | 16038-09-6 |
| Appearance | Expected to be a white to off-white crystalline solid |
| Thione-Thiol Tautomerism | The molecule can exhibit tautomerism, interconverting between the thione (lactam) and thiol (lactim) forms. The thione form is generally the more stable tautomer. |
Synthesis and Mechanistic Rationale
The synthesis of cyclic thioureas is most reliably achieved through the cyclocondensation of a diamine with a thiocarbonyl source. For the title compound, the logical precursors are 2,2-dimethyl-1,3-propanediamine and carbon disulfide. This method is well-established for producing related alkylene thioureas.[3]
The reaction proceeds via the in-situ formation of a dithiocarbamic acid intermediate from the reaction of the diamine with carbon disulfide, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the stable six-membered ring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for analogous compounds.[3]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyl-1,3-propanediamine (10.2 g, 0.1 mol) in 100 mL of 95% ethanol.
-
Reaction Initiation: While stirring vigorously, add carbon disulfide (7.6 g, 0.1 mol) dropwise to the solution over 30 minutes. The addition is exothermic, and the reaction mixture may warm.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and the elimination of hydrogen sulfide (H₂S), driving the reaction to completion.[3]
-
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to induce crystallization. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials. For final purification, recrystallize the product from hot ethanol to yield pure this compound as a crystalline solid.
-
Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring high purity by removing soluble impurities.
-
Structural Elucidation and Spectroscopic Analysis
Unambiguous characterization of the synthesized molecule is critical. The following section details the expected spectroscopic data for validating the structure of this compound.
Predicted Spectroscopic Data
The following table summarizes the expected data from key analytical techniques. This data provides a self-validating system for the protocol described above.[6]
| Technique | Expected Observations |
| ¹H NMR | δ ~7.5-8.5 ppm (broad singlet, 2H): NH protons.δ ~3.0-3.5 ppm (singlet, 4H): CH₂ protons at C4 and C6. A singlet is expected due to the symmetry and lack of adjacent protons for coupling.δ ~1.0-1.2 ppm (singlet, 6H): C(CH₃ )₂ protons. |
| ¹³C NMR | δ ~175-185 ppm : Thiocarbonyl carbon (C =S).δ ~45-55 ppm : Methylene carbons (C H₂) at C4 and C6.δ ~30-35 ppm : Quaternary carbon (C (CH₃)₂) at C5.δ ~20-25 ppm : Methyl carbons (-C H₃). |
| FT-IR | 3100-3300 cm⁻¹ (broad): N-H stretching.2850-2960 cm⁻¹ : Aliphatic C-H stretching.~1500-1550 cm⁻¹ : Thioamide I band (primarily C-N stretching).~1200-1350 cm⁻¹ : Thioamide II band (mixed N-H bending and C-N stretching).~1050-1200 cm⁻¹ : Thioamide III band (primarily C=S stretching).[7][8] |
| Mass Spec (EI) | m/z 144 : Molecular ion peak [M]⁺.Key Fragments : Expected fragmentation includes the loss of methyl groups (m/z 129), and cleavage of the ring. Common fragments for cyclic amines may be observed.[9][10][11] |
Potential Applications in Research and Development
Given the established biological significance of the tetrahydropyrimidine core, this compound represents a valuable starting point for drug discovery programs.
-
Scaffold for Library Synthesis: The two secondary amine protons and the thione group provide reactive sites for derivatization, allowing for the rapid generation of compound libraries for high-throughput screening.
-
Bioisostere for Cyclic Ureas: The thione can act as a bioisosteric replacement for a ketone (urea), which can modulate a compound's solubility, lipophilicity, and metabolic profile. The corresponding oxygen analog, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a well-known polar aprotic solvent, highlighting the chemical utility of this ring system.[12][13]
-
Precursor to Fused Heterocycles: The inherent functionality makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems with potential therapeutic applications.
Conclusion
This compound is a structurally important heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. This guide has outlined its core structural attributes, provided a robust and logical synthetic protocol rooted in established chemical principles, and detailed the comprehensive spectroscopic analysis required for its validation. The information presented herein serves as a foundational resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]
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Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. (n.d.). Retrieved from [Link]
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Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Retrieved from [Link]
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Chemistry Online. (2023). Synthesis of tetrahydropyrimidinone (Biginelli reaction). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
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Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 12-19. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]
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Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. Retrieved from [Link]
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A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. (2019). ResearchGate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Ethylene thiourea. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Retrieved from [Link]
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Lane, W. G., & Walter, R. (1950). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 72(9), 4197-4200. Retrieved from [Link]
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PubChem. (n.d.). 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-. Retrieved from [Link]
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Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Retrieved from [Link]
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Matrix and ab initio infrared spectra of thiourea and thiourea-d4. (1998). ResearchGate. Retrieved from [Link]
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Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N'-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. Retrieved from [Link]
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Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrolate Reductase Inhibitors. (2022). PubMed Central. Retrieved from [Link]
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Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Al-Majidi, S. M. H., et al. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinethione, tetrahydro- (CAS 2055-46-1). Retrieved from [Link]
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Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. (n.d.). Retrieved from [Link]
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YouTube. (2021). Mass spectrometry Fragmentation (Part 1). Retrieved from [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2016). MDPI. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dimethyl-3,4-dihydropyrimidine-2(1H)-thione. Retrieved from [Link]
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Cheméo. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Retrieved from [Link]
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An In-depth Technical Guide to 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
CAS Number: 82175-38-0 Molecular Formula: C₆H₁₂N₂S Molecular Weight: 144.24 g/mol
This guide provides a comprehensive overview of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The document details its chemical identity, a proposed synthetic protocol, expected spectroscopic characteristics, and discusses its potential applications based on the known biological activities of the broader tetrahydropyrimidine-2(1H)-thione class of molecules.
Chemical Identity and Structure
This compound is a cyclic thiourea derivative. The core structure is a six-membered tetrahydropyrimidine ring containing two nitrogen atoms at positions 1 and 3, and a thiocarbonyl (thione) group at position 2. The key feature of this specific molecule is the gem-dimethyl substitution at the 5-position of the ring.
The compound can exist in tautomeric equilibrium with its thiol form, 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thiol. The thione form is generally the more stable tautomer.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 82175-38-0 | ChemScene[1] |
| Molecular Formula | C₆H₁₂N₂S | ChemScene[1] |
| Molecular Weight | 144.24 | ChemScene[1] |
| SMILES | CC1(CNC(=S)NC1)C | ChemScene[1] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this compound is limited, a highly plausible and efficient synthetic route involves the cyclocondensation of 2,2-dimethyl-1,3-propanediamine with a suitable thiocarbonyl source. One of the most common and effective reagents for this transformation is carbon disulfide (CS₂).
The reaction mechanism proceeds through the initial nucleophilic attack of one of the primary amines of the diamine onto the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization, where the second amine group attacks the intermediate, leading to the formation of the six-membered ring and subsequent elimination of hydrogen sulfide.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the known reactivity of 1,3-diamines with carbon disulfide.[2]
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Carbon disulfide (CS₂)
-
Ethanol (or another suitable solvent like pyridine)
-
Sodium hydroxide (for some variations of the reaction)
-
Hydrochloric acid (for workup)
-
Diatomaceous earth (optional, for filtration)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in ethanol.
-
Slowly add carbon disulfide (1.0-1.2 eq) to the stirred solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected values.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - A singlet for the six protons of the gem-dimethyl groups (C(CH₃)₂).- A singlet for the four protons of the two methylene groups (CH₂-N).- A broad singlet for the two N-H protons, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the quaternary carbon of the gem-dimethyl group.- A signal for the methyl carbons.- A signal for the methylene carbons adjacent to the nitrogen atoms.- A signal for the thiocarbonyl carbon (C=S), which is expected to be in the range of 160-180 ppm.[3] |
| IR (Infrared) Spectroscopy | - A broad band in the region of 3100-3300 cm⁻¹ corresponding to N-H stretching.- C-H stretching bands around 2850-3000 cm⁻¹.- A strong absorption band around 1570-1590 cm⁻¹ attributed to the C=S stretching vibration (thiourea band).[3] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 144.24. |
Reactivity and Chemical Properties
The chemical reactivity of this compound is primarily centered around the thiourea moiety.
-
Thiol-Thione Tautomerism: As mentioned, this compound can exist in a tautomeric equilibrium with its thiol form. This equilibrium is influenced by the solvent and pH. The thiol tautomer can undergo reactions typical of thiols, such as the formation of disulfides or reactions with electrophiles at the sulfur atom.
-
Alkylation: The nitrogen and sulfur atoms are nucleophilic and can be alkylated. S-alkylation is a common reaction for this class of compounds, leading to the formation of 2-(alkylthio)tetrahydropyrimidine derivatives.[2] These S-alkylated products are versatile intermediates in organic synthesis.
-
Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfone. It can also be oxidatively coupled to form disulfide-linked dimers.
Caption: Key reactivity pathways of this compound.
Applications in Drug Development and Research
The tetrahydropyrimidine-2(1H)-thione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this class have shown a broad spectrum of pharmacological activities.
Table 3: Potential Biological Activities of Tetrahydropyrimidine-2(1H)-thione Derivatives
| Activity | Description | References |
|---|---|---|
| Anticancer | Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. They can act as inhibitors of key enzymes involved in cell proliferation, such as kinesin-5.[5] | [5] |
| Anti-inflammatory | Certain tetrahydropyrimidine-thiones have shown anti-inflammatory properties in preclinical models.[2][6] | [2][6] |
| Antimicrobial | The scaffold has been explored for the development of new antibacterial and antifungal agents.[2][3] | [2][3] |
| Antiviral | Some tetrahydropyrimidine derivatives have been investigated for their potential to inhibit viral replication, including against HIV.[2][5] | [2][5] |
| Enzyme Inhibition | This class of compounds has been shown to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase. | [7] |
| Antioxidant | Several derivatives have exhibited antioxidant properties in various in vitro assays.[2][6] |[2][6] |
While specific biological data for this compound is not extensively documented, its structural features make it a valuable starting point for the synthesis of compound libraries for screening in various disease models. The gem-dimethyl group at the 5-position can provide steric bulk and influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
(Safety information is based on data for the general class of tetrahydropyrimidine-2(1H)-thiones and may apply to the specific compound). Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.
References
-
One-pot Synthesis of 1,2,3,4-Tetrahydropyrimidin-2(1 H )-thione Derivatives and their Biological Activity. (2015). Journal of Heterocyclic Chemistry, 53(2). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PMC. [Link]
-
3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Bentham Science. [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]
-
Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022). ResearchGate. [Link]
-
Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. (2018). PubMed. [Link]
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"derivatives of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione"
An In-depth Technical Guide to the Derivatives of 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound and its derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will delve into the synthetic strategies, characterization techniques, and the diverse biological activities that make this scaffold a focal point for researchers in drug discovery and development.
The Tetrahydropyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The tetrahydropyrimidine ring system is a "privileged structure" in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The thione substitution at the 2-position and the gem-dimethyl group at the 5-position create a unique chemical entity with specific steric and electronic properties, influencing its reactivity and biological interactions. The inherent structural features of these molecules, particularly their ability to form multiple hydrogen bonds, make them excellent candidates for interacting with various biological targets.[2]
Synthetic Methodologies: The Biginelli Reaction and Beyond
The cornerstone for the synthesis of the tetrahydropyrimidine core is the Biginelli reaction, a one-pot, three-component condensation first reported in 1893.[2][3] This powerful reaction allows for the efficient construction of the heterocyclic ring from simple precursors.
The Biginelli Condensation: Assembling the Core
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and (thio)urea. For the synthesis of this compound, dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as the β-dicarbonyl component, reacting with an aldehyde and thiourea.
The reaction has been optimized over the years using various catalysts, including Lewis acids (e.g., Bi(NO₃)₃·5H₂O, ZrCl₄) and Brønsted acids, often under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times.[1][4][6]
Caption: Generalized workflow for the Biginelli synthesis.
Strategies for Derivatization
The synthesized this compound core offers several sites for chemical modification, allowing for the creation of a diverse library of derivatives.
-
N-Substitution: The N1 and N3 positions of the pyrimidine ring are secondary amines and can be readily alkylated or acylated to introduce various functional groups. This is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can significantly impact biological activity.
-
S-Alkylation: The thione group is nucleophilic and can be selectively alkylated to form S-alkyl thioether derivatives. This modification alters the electronic properties of the ring and can influence receptor binding.
-
Modification of the C4-Substituent: The substituent at the C4 position, derived from the aldehyde used in the Biginelli reaction, is a primary driver of structural diversity and a key determinant in structure-activity relationships (SAR).
Experimental Protocol: N1,N3-Dimethylation
This protocol describes a representative procedure for the dimethylation of the core scaffold.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) (2.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of both nitrogen atoms without competing side reactions.
-
Alkylation: After stirring for 30 minutes, add methyl iodide (CH₃I) (2.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Methyl iodide is a highly effective methylating agent.
-
Quenching & Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Structural Characterization of Derivatives
Unambiguous characterization of the synthesized derivatives is essential. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Key Observables for Tetrahydropyrimidine-2-thione Derivatives |
| ¹H NMR | Singlet peaks for the two methyl groups at the C5 position. Signals for the NH protons typically appear as broad singlets in the range of 9.7-10.7 ppm, which disappear upon D₂O exchange.[3] The proton at C4 (if present) shows a characteristic singlet around 5.2-5.4 ppm.[3] |
| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon is observed in the range of 164-175 ppm.[3] Signals for the gem-dimethyl carbons and other carbons in the ring provide a complete structural fingerprint. |
| FTIR | Broad absorption bands for N-H stretching vibrations are typically seen between 3100-3360 cm⁻¹.[3] A strong absorption band corresponding to the C=S stretch appears around 1570-1590 cm⁻¹.[3] |
| Mass Spec | Provides the molecular weight of the compound, confirming the successful incorporation of substituents. Fragmentation patterns can offer additional structural insights. |
Biological Activities and Therapeutic Potential
Derivatives of the tetrahydropyrimidine-2-thione scaffold have shown promise in a variety of therapeutic areas. The specific biological activity is highly dependent on the nature and position of the substituents on the core ring.
Caption: A typical workflow for developing therapeutic agents.
Antibacterial and Antifungal Activity
Numerous studies have reported the antimicrobial properties of these compounds. For instance, certain derivatives have shown significant inhibitory activity against both Gram-positive (e.g., S. aureus, S. epidermidis) and Gram-negative (P. aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 15-45 µg/mL.[3] The introduction of specific moieties, such as a 5-bromo-2-hydroxyphenyl group, has been shown to enhance antibacterial efficacy, sometimes exceeding that of standard antibiotics like Cephalexin.[3]
Anticancer Potential
The dihydropyrimidine scaffold is famously represented by Monastrol, an inhibitor of the mitotic kinesin Eg5, a key protein in cell division.[1][5] This has spurred extensive research into related structures, including thione derivatives, as potential anticancer agents. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. Their mechanism often involves the inhibition of critical cellular machinery required for tumor growth and proliferation.
Other Pharmacological Activities
The versatility of the tetrahydropyrimidine-2-thione core is further demonstrated by its reported efficacy in other areas:
-
Antiviral Agents: Particularly noted for their potential against HIV.[5]
-
Calcium Channel Blockers: Thio-Biginelli adducts have been shown to be effective calcium channel modulators.[5]
-
Metallo-β-lactamase Inhibitors: Certain derivatives have been identified as micromolar inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[7]
Conclusion and Future Perspectives
The this compound scaffold is a robust and versatile platform for the development of novel therapeutic agents. The efficiency of the Biginelli reaction allows for the straightforward synthesis of a diverse range of derivatives. The extensive body of research highlights their potential as antibacterial, anticancer, and antiviral agents.
Future research will likely focus on the synthesis of hybrid molecules, combining the tetrahydropyrimidine-2-thione core with other pharmacologically active moieties to create multifunctional drugs.[8] Furthermore, the application of green chemistry principles to their synthesis will continue to be an important area of investigation, aiming to create more environmentally benign and efficient synthetic routes.[4][6] In-depth studies into their mechanisms of action and structure-activity relationships will be crucial for the rational design of the next generation of drugs based on this privileged scaffold.
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Reaction of Tetrahydropyrimidine-2(1H)-thione Derivatives with Thiolated Acid Hydrazides as a Method of Synthesis of Biologically Active Ligands of Gold Glyco-Nanoparticles. (2022). [Journal Name]. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7041. Available at: [Link]
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Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5868-5871. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione and Its Derivatives
Foreword: Unveiling the Therapeutic Potential of a Versatile Heterocycle
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a continuous endeavor. Among the myriad of heterocyclic compounds, the tetrahydropyrimidine core, particularly its thione derivatives, has emerged as a privileged structure with a remarkable spectrum of pharmacological activities. This technical guide delves into the biological landscape of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione and its analogues, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic prospects. Drawing upon field-proven insights, this document aims to be a valuable resource, elucidating the causality behind experimental choices and providing self-validating protocols for further investigation.
The Chemistry of this compound: A Synthetic Overview
The synthesis of this compound and its derivatives is most effectively achieved through the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and thiourea.[1][2] The 5,5-dimethyl substitution is introduced by utilizing 5,5-dimethyl-1,3-cyclohexanedione (dimedone) as the β-dicarbonyl component.[1]
The Biginelli Reaction: A Cornerstone in Synthesis
The Biginelli reaction is a powerful tool for generating a diverse library of dihydropyrimidinones and their thione analogues.[3] The reaction mechanism, while debated, is generally believed to proceed through the formation of an acyl imine intermediate from the aldehyde and thiourea, followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration.
A variety of catalysts can be employed to enhance the efficiency of the Biginelli reaction, including Lewis acids and protic acids.[4] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Experimental Protocol: Synthesis of a 4-Aryl-5,5-dimethyltetrahydropyrimidine-2(1H)-thione Derivative
This protocol provides a general procedure for the synthesis of a representative 4-aryl-5,5-dimethyl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione-5-one, a derivative of the core structure, using a microwave-assisted, solvent-free Biginelli reaction.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1 mmol)
-
Thiourea (1.5 mmol)
-
Microwave synthesizer
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, dimedone, and thiourea.
-
Thoroughly mix the reactants.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power and time (e.g., 3-5 minutes at 300W), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from hot ethanol to obtain the purified 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione-5-one derivative.
-
Characterize the final product using appropriate analytical techniques such as IR, ¹H NMR, and mass spectrometry.
The Biological Activity Spectrum: A Multifaceted Pharmacophore
Derivatives of tetrahydropyrimidine-2(1H)-thione exhibit a broad range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.[2]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Numerous studies have demonstrated the significant antibacterial and antifungal properties of tetrahydropyrimidine-2(1H)-thione derivatives.[5] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including clinically relevant strains.[5]
Mechanism of Action: While the exact mechanisms are still under investigation, one proposed mode of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway of microorganisms.[6][7][8] Inhibition of DHFR disrupts the synthesis of essential precursors for DNA and RNA, leading to the cessation of microbial growth.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a widely used qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.[9][10][11]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Filter paper disks (6 mm)
-
Solution of the test compound (e.g., in DMSO)
-
Standard antibiotic disks (positive control)
-
Solvent-impregnated disks (negative control)
-
Incubator
Procedure:
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the inoculum to dry for a few minutes.
-
Aseptically apply the filter paper disks impregnated with the test compound, positive control, and negative control onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition (clear areas around the disks where bacterial growth is inhibited) in millimeters.
Table 1: Representative Antimicrobial Activity of Tetrahydropyrimidine-2(1H)-thione Derivatives
| Compound Reference | Bacterial Strain | MIC (µg/mL) | Citation |
| DHPM Derivative C6 | Escherichia coli | 32 | [5] |
| DHPM Derivative C22 | Pseudomonas aeruginosa | 64 | [5] |
| DHPM Derivative C6 | Staphylococcus aureus | 64 | [5] |
| DHPMs | Enterococcus faecium | 0.16–80 | [12] |
| DHPMs | Staphylococcus aureus | 0.16–80 | [12] |
Antiviral Activity: A Potential Avenue for New Therapies
Tetrahydropyrimidine-2(1H)-thione derivatives have also demonstrated promising antiviral activity against a variety of viruses.[13][14] Studies have shown inhibitory effects on viruses such as the fowl plague virus and Semliki Forest virus.[13]
Mechanism of Action: The antiviral mechanisms of these compounds are diverse and can involve interference with different stages of the viral life cycle, including viral entry, replication, and assembly. For instance, some derivatives have been shown to inhibit viral replication.[15]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock of known titer
-
Serial dilutions of the test compound
-
Culture medium
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Remove the culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
After an adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing agarose and serial dilutions of the test compound.
-
Incubate the plates until plaques (clear zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Anticancer Activity: Targeting Cell Proliferation and Survival
A significant area of research for tetrahydropyrimidine-2(1H)-thione derivatives is their potential as anticancer agents.[16] These compounds have shown cytotoxic effects against various cancer cell lines.[17]
Mechanism of Action: One of the key mechanisms underlying the anticancer activity of certain dihydropyrimidinone derivatives is the inhibition of mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. Another potential mechanism is the inhibition of dihydrofolate reductase (DHFR), which is also a target in cancer chemotherapy.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Culture medium
-
Serial dilutions of the test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis via the Biginelli reaction allows for the generation of diverse chemical libraries for screening. The demonstrated broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, underscores the significant potential of this class of compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological effects.
-
In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in animal models to assess their therapeutic potential and toxicological profiles.
By leveraging the insights and methodologies presented in this guide, researchers can further unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective drugs to address unmet medical needs.
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"5,5-dimethyltetrahydropyrimidine-2(1H)-thione literature review"
An In-depth Technical Guide to 5,5-dimethyltetrahydropyrimidine-2(1H)-thione: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The tetrahydropyrimidine-2(1H)-thione scaffold is a privileged core in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active agents. This technical guide provides an in-depth review of a specific, yet representative member of this class: this compound. We will explore its fundamental physicochemical properties, delve into a rational, field-proven synthetic methodology, and survey the extensive therapeutic potential indicated by its structural analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic scaffold in their discovery programs.
Introduction: The Significance of the Pyrimidine-2-thione Scaffold
Pyrimidine derivatives are cornerstones of therapeutic development, forming the structural basis of numerous anti-infective, anticancer, and anti-inflammatory drugs.[1] The incorporation of a thione group at the 2-position, particularly within a saturated (tetrahydro) ring system, confers unique physicochemical properties that enhance biological activity and modulate pharmacokinetic profiles. These organosulfur compounds are recognized as potent inhibitors of various enzymes and key signaling pathways.[2] The 5,5-dimethyl substitution provides steric bulk and lipophilicity, which can influence receptor binding, membrane permeability, and metabolic stability. This guide focuses on the synthesis, characterization, and biological context of this compound as a model for this important class of molecules.
Physicochemical Properties and Structural Characterization
A thorough understanding of a compound's physical and spectral properties is the bedrock of any drug discovery campaign. These data provide the self-validating system for confirming identity, purity, and stability.
Core Compound Specifications
| Property | Value | Source |
| IUPAC Name | 5,5-dimethyl-1,3-diazinane-2-thione | - |
| CAS Number | 82175-38-0 | [3] |
| Molecular Formula | C₆H₁₂N₂S | [3] |
| Molecular Weight | 144.24 g/mol | [3][4] |
| Appearance | Expected to be a crystalline solid at room temperature. | - |
Tautomerism: The Thione-Thiol Equilibrium
A critical feature of the pyrimidine-2(1H)-thione core is its potential to exist in tautomeric equilibrium with its thiol form (2-mercapto-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine). The predominant form is influenced by the solvent, pH, and temperature. In most organic solvents and solid states, the thione tautomer is favored. This equilibrium is crucial as the thiol form can be selectively targeted for S-alkylation, opening avenues for further chemical modification and library development.[5]
Caption: Thione-thiol tautomeric equilibrium of the core scaffold.
Spectroscopic Signature for Structural Validation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the expected signatures based on its structure and data from analogous compounds.[2]
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet (~1.0-1.2 ppm, 6H)Singlet (~2.8-3.0 ppm, 4H)Broad Singlet (~7.5-8.5 ppm, 2H) | Gem-dimethyl protons (C5-CH₃)₂Methylene protons (C4-H₂, C6-H₂) Amide protons (N1-H, N3-H) |
| ¹³C NMR | Signal (~30-35 ppm)Signal (~45-50 ppm)Signal (~175-185 ppm) | Quaternary carbon (C5)Methylene carbons (C4, C6)Thiocarbonyl carbon (C2, C=S) |
| FT-IR (cm⁻¹) | 3200-3400 (N-H stretch)2900-3000 (C-H stretch)1500-1550 (N-C=S bend)1100-1250 (C=S stretch) | Presence of N-H bondsAliphatic C-H bondsThioamide functional groupCharacteristic thione absorption |
| HRMS (ESI) | Calculated m/z for [M+H]⁺: 145.0796 | High-resolution mass spectrometry provides exact mass for formula confirmation. |
Synthesis and Mechanistic Insights: A One-Pot Approach
The synthesis of tetrahydropyrimidine-2(1H)-thiones is efficiently achieved through multi-component reactions, which offer high atom economy and procedural simplicity. A robust and logical approach involves the cyclocondensation of a 1,3-diamine with a thiocarbonyl source.
Rationale for Synthetic Strategy
The chosen strategy is a one-pot reaction between 2,2-dimethyl-1,3-propanediamine and thiourea. This method is analogous to established protocols for similar cyclic thioureas. The reaction proceeds via the formation of an isothiouronium intermediate, followed by intramolecular cyclization with the elimination of ammonia. This approach is favored over methods using carbon disulfide due to the higher stability and lower volatility of thiourea.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-1,3-propanediamine (10.2 g, 100 mmol) and thiourea (7.61 g, 100 mmol).
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 4 hours, using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 12-24 hours.
-
Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Resuspend the resulting residue in 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Confirm the structure and purity using the spectroscopic methods outlined in Section 2.3.
Review of Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively published, the broader class of dihydropyrimidine and tetrahydropyrimidine thiones exhibits a remarkable range of pharmacological activities.[6] This structural class is a fertile ground for identifying novel therapeutic agents.
Summary of Known Activities for Pyrimidine-2-thione Derivatives
| Biological Activity | Potential Mechanism of Action | Representative References |
| Anticancer / Antineoplastic | Inhibition of key signaling pathways (e.g., RAS/PI3K/Akt), Dihydrofolate reductase (DHFR) inhibition, Kinesin spindle protein inhibition. | [5][7] |
| Antiviral | Inhibition of viral replication cycles; potential activity against influenza and Semliki Forest virus. | [8] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [9] |
| Antimicrobial | Disruption of bacterial cell wall synthesis or metabolic pathways. | [9] |
| Calcium Channel Blockade | Interaction with L-type calcium channels, suggesting potential cardiovascular applications. | [10] |
Focus on Anticancer Potential: Targeting the RAS/PI3K/Akt Pathway
The RAS/PI3K/Akt signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers. Several pyrimidine-2-thione derivatives have been identified as potent inhibitors of this pathway.[7] They can interfere with key nodes, such as the phosphorylation of RAS or Akt, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential inhibition points of pyrimidine-2-thiones in the RAS/PI3K/Akt pathway.
Future Directions and Applications
The this compound scaffold is a promising starting point for further drug discovery efforts.
-
Structure-Activity Relationship (SAR) Studies: A library of analogues can be synthesized by modifying the substituents on the nitrogen atoms or by performing S-alkylation on the thiol tautomer. This would allow for a systematic exploration of the SAR to optimize potency and selectivity for specific biological targets.
-
Target Deconvolution: For analogues that show potent phenotypic effects (e.g., cytotoxicity in cancer cells), target deconvolution studies would be essential to identify the precise molecular targets and mechanisms of action.
-
Pharmacokinetic Profiling: Promising lead compounds will require thorough investigation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy. Pyrimidine analogues are known to require intracellular metabolism to become active, making pharmacokinetic studies crucial.[11]
Conclusion
This compound represents a synthetically accessible and highly versatile chemical scaffold. Based on the extensive biological activities reported for its structural relatives, this compound and its derivatives hold significant promise for the development of novel therapeutics, particularly in oncology. The robust synthetic protocols, clear methods for structural validation, and well-documented biological potential of the pyrimidine-2-thione class make it an attractive area for continued research and development by scientists in the pharmaceutical industry.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. [Link]
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Sánchez-Sancho, F., Valverde-Pozo, V., & Blanco, F. J. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. [Link]
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Šačkus, A., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. [Link]
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Debache, A., et al. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. [Link]
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Obaid, R. J., et al. (2023). A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. Oriental Journal of Chemistry. [Link]
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Wan, J. P., & Liu, Y. (2017). Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. RSC Advances. [Link]
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Sepehri, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. [Link]
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El-fakharany, E. M., et al. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports. [Link]
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PubChem. (n.d.). 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-. National Center for Biotechnology Information. [Link]
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Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittelforschung. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. ACS Medicinal Chemistry Letters. [Link]
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de Gramont, A., et al. (2015). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Clinical Cancer Research. [Link]
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Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of heterocyclic scaffolds is paramount for the construction of complex molecular architectures with desired biological activities. Among these, the tetrahydropyrimidine core, particularly its thione derivatives, has garnered significant attention. This guide focuses on a specific, yet highly versatile, member of this family: 5,5-dimethyltetrahydropyrimidine-2(1H)-thione .
The introduction of the gem-dimethyl group at the C5 position imparts unique conformational constraints and electronic properties to the molecule. This substitution can influence reaction outcomes, enhance stability, and provide a valuable handle for stereochemical control in subsequent transformations. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound as a valuable synthon in organic synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂S |
| Molecular Weight | 144.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not consistently reported in literature; empirical determination is recommended. |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5 (br s, 2H, NH), ~2.8 (s, 4H, CH₂), ~0.9 (s, 6H, CH₃). Note: Chemical shifts can vary depending on solvent and concentration.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~175 (C=S), ~50 (CH₂), ~30 (C(CH₃)₂), ~25 (CH₃).
-
IR (KBr, cm⁻¹): ~3200-3400 (N-H stretching), ~1550 (C=S stretching), ~2950 (C-H stretching).
-
Mass Spectrometry (EI): m/z (%) = 144 (M⁺).
Synthesis of this compound: A Modified Biginelli Approach
The most common and efficient method for the synthesis of dihydropyrimidine-thiones is the Biginelli reaction, a one-pot multicomponent condensation. For the synthesis of the title compound, a variation of this reaction is employed, starting from 2,2-dimethyl-1,3-propanediamine, an aldehyde (typically formaldehyde or its equivalent), and a source of the thiocarbonyl group.
Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound. Optimization of reaction conditions may be necessary based on laboratory-specific equipment and reagent purity.
Materials:
-
2,2-Dimethyl-1,3-propanediamine
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq). Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 eq) dropwise. Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in water and acidify with concentrated HCl to pH 2-3. The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with cold diethyl ether.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the diamine, facilitating its nucleophilic attack on carbon disulfide. It also serves to neutralize the in situ generated hydrogen sulfide.
-
Ethanol: A suitable polar protic solvent that dissolves the reactants and facilitates the reaction.
-
Acidification: Protonation of the intermediate thiolate leads to the precipitation of the final product.
Applications in Organic Synthesis: A Gateway to Diverse Heterocycles
This compound is a versatile building block, primarily due to the reactivity of its thiourea moiety. The sulfur atom can act as a nucleophile, and the adjacent nitrogen atoms can be functionalized.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thione group is a soft nucleophile and readily undergoes reactions with various electrophiles.
Caption: S-Alkylation/Acylation Workflow.
Protocol: General Procedure for S-Alkylation
-
Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
-
Addition of Electrophile: Stir the mixture for 30 minutes at 0 °C, then add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The choice of base and solvent is crucial. For less reactive alkylating agents, a stronger base like NaH in an aprotic solvent like DMF is preferred. For more reactive electrophiles, a milder base such as K₂CO₃ in acetone may suffice.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions often proceed through an initial S-alkylation followed by an intramolecular cyclization.
Caption: Synthesis of Fused Heterocycles.
Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative
-
S-Alkylation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add an α-haloketone (e.g., phenacyl bromide, 1.0 eq).
-
Cyclization: Heat the mixture to reflux for 2-4 hours. The intramolecular cyclization and dehydration occur in a single step.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fused heterocycle.
Trustworthiness: This one-pot procedure is self-validating as the formation of the fused ring system is confirmed by the disappearance of the N-H protons and the appearance of new aromatic protons in the ¹H NMR spectrum.
The "Gem-Dimethyl Effect": A Deeper Dive
The presence of the gem-dimethyl group at the C5 position is not merely a passive substituent. It exerts a significant influence on the reactivity and conformation of the molecule, a phenomenon often referred to as the Thorpe-Ingold effect or "gem-dimethyl effect".
-
Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the six-membered ring, favoring a chair-like conformation. This pre-organization can accelerate intramolecular reactions by reducing the entropic barrier to cyclization.
-
Increased Reactivity: The steric strain induced by the gem-dimethyl group can be released upon the formation of a fused ring system, thus providing a thermodynamic driving force for cyclization reactions.
Conclusion: A Building Block with Broad Horizons
This compound has demonstrated its utility as a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the reactivity of its thiourea moiety provide access to a wide array of more complex heterocyclic structures. The inherent "gem-dimethyl effect" offers an additional layer of control and can be strategically employed to facilitate challenging transformations. For researchers and drug development professionals, this compound represents a powerful tool for the construction of novel molecular entities with potential therapeutic applications.
References
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European journal of medicinal chemistry, 35(12), 1043-1052. [Link]
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Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-452. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]
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Mohammadi, B., & Behbahani, F. K. (2018). Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. Molecular Diversity, 22(2), 405-446. [Link]
-
Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, Z. (2008). A mild, simple and efficient procedure for the preparation of 3, 4-dihydropyrimidin-2 (1H)-ones and 3, 4, 7, 8-tetrahydroquinazoline-2, 5-diones is described using pyridinium p-toluenesufonate as an efficient catalyst under mild conditions. Journal of the Iranian Chemical Society, 5(S1), S128-S133. [Link]
Application and Protocol Guide: Exploring the Untapped Potential of 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione in Biginelli-Type Condensations
Abstract
The Biginelli reaction, a cornerstone of multicomponent reactions, has been instrumental in the synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs, a class of compounds with significant pharmacological importance.[1][2] This guide ventures into uncharted territory by proposing the use of a non-classical reactant, 5,5-dimethyltetrahydropyrimidine-2(1H)-thione , in a Biginelli-type condensation. While classical protocols utilize simple acyclic ureas or thioureas, the introduction of a pre-formed cyclic thiourea presents a unique opportunity to generate novel, sterically complex, and potentially bioactive fused or spirocyclic heterocyclic scaffolds. This document provides a comprehensive overview of the foundational Biginelli reaction, posits a mechanistic hypothesis for the involvement of this novel reactant, and furnishes detailed, exploratory protocols for researchers and drug development professionals to investigate this promising synthetic avenue.
Introduction: The Enduring Legacy of the Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot synthesis involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] The resulting dihydropyrimidinone core is a privileged scaffold found in numerous biologically active molecules, including calcium channel blockers, antiviral agents, and mitotic kinesin inhibitors.[1][4] The reaction's appeal lies in its operational simplicity, convergence, and the ability to generate molecular complexity in a single step from readily available starting materials.[2]
Over the past century, numerous modifications have enhanced the reaction's scope and efficiency, employing a vast array of Lewis and Brønsted acid catalysts, microwave irradiation, and solvent-free conditions to improve yields and accommodate a wider range of substrates.[5][6] The substitution of urea with thiourea is a common variation that yields 3,4-dihydropyrimidine-2(1H)-thiones, which are also of significant therapeutic interest.[7]
This guide addresses a fundamental question: what happens when the acyclic urea/thiourea component is replaced by a cyclic, substituted analog like this compound? This reactant introduces a pre-defined structural constraint—a six-membered ring with gem-dimethyl substitution—that could lead to fundamentally new chemical entities.
Mechanistic Considerations: From Classical Pathway to a New Frontier
To appreciate the novelty of using a cyclic thiourea, one must first understand the established mechanism of the classical Biginelli reaction.
The Established Biginelli Reaction Mechanism
The most widely accepted mechanism proceeds through an N-acylimine intermediate.
Caption: Established mechanism of the Biginelli reaction.[3]
The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and thiourea to form a key N-acylimine intermediate.[3] This electrophilic species then reacts with the enol form of the β-ketoester. The subsequent intramolecular cyclization via nucleophilic attack of the remaining thiourea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinethione product.[3]
A Hypothetical Pathway for this compound
The participation of a pre-formed cyclic thiourea fundamentally alters the potential reaction course. Instead of forming the pyrimidine ring, the cyclic thiourea acts as a dinucleophile, potentially leading to a fused heterocyclic system. The gem-dimethyl group at the 5-position provides significant steric hindrance, which will influence the reactivity of the adjacent nitrogen atoms and the conformational flexibility of any intermediates.
We propose a plausible, yet exploratory, reaction pathway:
Caption: A proposed pathway for a Biginelli-type reaction.
In this scenario, the reaction may initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound (β-ketoester) to form an electron-deficient alkene. The cyclic thiourea, specifically one of its secondary amine nitrogens, could then act as a nucleophile in an aza-Michael addition to this intermediate. The final step would involve an intramolecular cyclization and condensation, likely driven by the elimination of a water molecule, to yield a novel fused pyrimido[2,1-b]quinazoline-type scaffold.
Experimental Protocols: A Framework for Discovery
The following protocols are designed as a starting point for investigation. Given the exploratory nature of this reaction, systematic variation of catalysts, solvents, and temperatures is highly recommended.
Synthesis of Starting Material: this compound
While a specific protocol for this reactant is not widely documented, it can be synthesized from 2,2-dimethyl-1,3-propanediamine and thiophosgene or a related thiocarbonyl transfer reagent, adapting established methods for cyclic thiourea synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) and triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂) and cool the mixture to 0 °C in an ice bath.
-
Addition: Add a solution of thiophosgene (1.0 eq) in the same solvent dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Exploratory Protocol for the Three-Component Reaction
This protocol outlines a general procedure for testing the feasibility of the proposed Biginelli-type reaction.
Caption: General experimental workflow for the reaction.
Step-by-Step Protocol:
-
Setup: In a clean, dry reaction vessel (e.g., a microwave vial or round-bottom flask equipped with a condenser), add the aromatic aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), this compound (1.2 mmol), and the selected catalyst (0.1-0.2 mmol).
-
Reaction Conditions: Add the chosen solvent (3-5 mL) or proceed under solvent-free conditions. Heat the reaction mixture to the desired temperature (see Table 1) and stir. If using microwave irradiation, set the appropriate temperature and time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed or no further product formation is observed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no solid forms, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to elucidate the structure and confirm its novelty.
Data Presentation: A Guide for Systematic Exploration
To ensure a thorough and logical investigation, we recommend exploring a matrix of conditions. The following table provides a starting point for this systematic approach.
| Entry | Aldehyde | β-Dicarbonyl | Catalyst (mol%) | Solvent | Temperature/Method | Expected Outcome |
| 1 | Benzaldehyde | Ethyl Acetoacetate | p-TSA (20) | Ethanol | Reflux, 12h | Baseline for classical conditions |
| 2 | 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Yb(OTf)₃ (10) | Acetonitrile | 80 °C, 8h | Test Lewis acid catalysis |
| 3 | 4-MeO-Benzaldehyde | Acetylacetone | t-BuOK (10) | THF | 60 °C, 12h | Explore base-catalyzed route |
| 4 | Benzaldehyde | Dimedone | Triphenylphosphine (10) | None | 100 °C, 2h | Solvent-free conditions |
| 5 | 4-NO₂-Benzaldehyde | Ethyl Acetoacetate | Molecular Iodine (20) | Propylene Carbonate | 70 °C, 4h | Green chemistry approach[4] |
| 6 | Benzaldehyde | Ethyl Acetoacetate | ZnCl₂ (15) | Toluene | MW, 120 °C, 30 min | Microwave-assisted synthesis |
Self-Validating System: Troubleshooting and Characterization
A critical component of any research protocol is the ability to validate and troubleshoot the results.
Potential Challenges and Troubleshooting
-
No Reaction: If no product is formed, consider increasing the temperature, using a stronger acid or Lewis acid catalyst (e.g., TMSCl), or switching to microwave conditions to provide more energy.[9] The steric bulk of the cyclic thiourea may require more forcing conditions.
-
Low Yield: A low yield may indicate an unfavorable equilibrium or competing side reactions. Trying solvent-free conditions can sometimes drive the reaction to completion by removing volatile byproducts.[8]
-
Formation of Knoevenagel Product Only: If only the condensed product of the aldehyde and β-ketoester is isolated, it suggests the Michael addition step is the bottleneck. A change to a base catalyst might be necessary to increase the nucleophilicity of the cyclic thiourea.
-
Complex Mixture: The formation of multiple products may necessitate a milder catalyst, lower temperature, or a different solvent to improve selectivity.
Characterization of Potential Products
The definitive identification of a novel fused heterocyclic product requires thorough spectroscopic analysis:
-
¹H NMR: Look for the disappearance of the two N-H protons from the cyclic thiourea and the appearance of new signals corresponding to the methine proton from the aldehyde and the protons of the newly formed ring system.
-
¹³C NMR: The appearance of new quaternary carbon signals and shifts in the thiocarbonyl (C=S) signal will be indicative of the new fused ring structure.
-
IR Spectroscopy: Monitor changes in the N-H stretching region (around 3200-3400 cm⁻¹) and the C=S stretch.
-
HRMS: This is crucial for confirming the molecular formula of the new compound, which will be the sum of the three reactants minus one or two molecules of water, depending on the final structure.
Conclusion and Future Outlook
The exploration of this compound as a reactant in a Biginelli-type reaction represents a logical yet innovative extension of a classic transformation. While this application note is based on mechanistic principles rather than established precedent, it provides a robust framework for pioneering research in this area. The successful development of this methodology would unlock access to a new class of sterically demanding, three-dimensional heterocyclic structures. These novel scaffolds could serve as valuable building blocks in medicinal chemistry and drug discovery, potentially leading to the identification of next-generation therapeutic agents.
References
- Rezaei, P., & Davarpanah, J. (2016). Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid as recyclable catalyst for synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones.
- Sargordan, M. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Sciences, 8(3), 485-489.
- Halim, E. A., et al. (2016). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Bangladesh Journal of Scientific and Industrial Research, 51(3), 223-230.
- Guedes, N., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 12-20.
- Foroughifar, N., et al. (2013). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 10, S2800-S2806.
- Nematpour, M., et al. (2018). Highly regioselective, base-catalyzed, biginelli-type reaction of aldehyde, phenylacetone and urea/thiourea kinetic vs. thermodynamic control. Journal of Sulfur Chemistry, 39(6), 630-643.
- Kappe, C. O. (2000). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. ARKIVOC, 2001(2), 122-134.
- Shabani, A., et al. (2011). ChemInform Abstract: Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. ChemInform, 42(46).
- Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
- Vella, F. S., & Aslan, S. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1241.
- Singh, P., & Kumar, D. (2017). A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. Current Organic Chemistry, 21(1), 1-2.
- Hang, Z., et al. (2016). A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- More, U. B. (2012). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry, 24(5), 1906-1908.
- Al-Amiery, A. A., et al. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 13(8), 10337-10349.
- Al-Sultani, K. H., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry, 2(2), 156-166.
- de Fatima, A., et al. (2017). Biginelli Reaction Using Propylene Carbonate as Green Solvent: An Elegant Methodology for the Synthesis of Dihydropyrimidinones and Dihydropyrimidinthiones. Letters in Organic Chemistry, 14(8), 580-585.
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"protocols for the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione derivatives"
An Application Guide for the Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione Derivatives
Introduction
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These derivatives are recognized for a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][3][4] The thione variant, specifically tetrahydropyrimidine-2(1H)-thione, has garnered significant interest, with studies indicating that the sulfur atom can enhance certain biological effects, such as calcium channel modulation.[1][5]
The introduction of a gem-dimethyl group at the C5 position of the ring is a strategic chemical modification. This substitution can impart significant conformational rigidity to the six-membered ring and increase the lipophilicity of the molecule, which may favorably influence its pharmacokinetic and pharmacodynamic properties.
This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing a robust and well-validated protocol for the synthesis of this compound. The primary focus is on the most direct and efficient synthetic route: the cyclocondensation of 2,2-dimethyl-1,3-propanediamine with a suitable thiocarbonyl source. We will delve into the mechanistic rationale behind the protocol, offer step-by-step instructions, and discuss critical parameters for success.
Synthetic Strategy: The Diamine Cyclocondensation Route
While multicomponent reactions like the Biginelli synthesis are powerful tools for creating certain dihydropyrimidinones, they are not suitable for installing a 5,5-dialkyl substitution pattern directly.[3][6][7] The most logical and efficient pathway to the target compound is through the cyclization of a C3 diamine precursor with a C1 thiocarbonyl source. This approach builds the heterocyclic ring with precise control over the substitution at the C5 position.
The cornerstone of this synthesis is 2,2-dimethyl-1,3-propanediamine , which provides the N-C-C(Me)₂-C-N backbone of the final molecule.[8][9] The reaction with a thiocarbonylating agent, such as carbon disulfide (CS₂), closes the ring to form the desired cyclic thiourea structure.[4]
Reaction Mechanism
The reaction proceeds through a two-step nucleophilic addition and subsequent intramolecular cyclization mechanism.
-
Formation of Dithiocarbamate Intermediate: One of the primary amine groups of 2,2-dimethyl-1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate, which is typically deprotonated by a base to form a more stable dithiocarbamate salt.
-
Intramolecular Cyclization & Elimination: The second amine group within the same molecule then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate. This step is often the rate-limiting step and results in the formation of a six-membered ring intermediate. The reaction is driven to completion by the elimination of a stable leaving group, typically hydrogen sulfide (H₂S) gas, to yield the final this compound product.
Workflow for Diamine Cyclocondensation
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Dimethyl-1,3-propanediamine | ≥98% | Standard chemical supplier | Corrosive, handle with care.[9] |
| Carbon Disulfide (CS₂) | ≥99% | Standard chemical supplier | Highly toxic, flammable. Use in a fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard chemical supplier | Corrosive. |
| Ethanol (EtOH) | Anhydrous | Standard chemical supplier | |
| Diethyl Ether | Anhydrous | Standard chemical supplier | |
| Hydrochloric Acid (HCl) | 37% (conc.) | Standard chemical supplier | For pH adjustment during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical supplier | For drying organic layers. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediamine (10.2 g, 100 mmol) in ethanol (100 mL).
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (10 mL). Stir for 10 minutes at room temperature until the NaOH is fully dissolved and integrated.
-
Thiocarbonylation: Cool the flask in an ice-water bath to 0°C. Add carbon disulfide (7.6 g, 6.0 mL, 100 mmol) dropwise over 30 minutes using a dropping funnel. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the evaporation of the highly volatile CS₂.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution may become cloudy or form a precipitate.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain reflux for 5 hours. A lead(II) acetate paper test at the condenser outlet can be used to monitor the evolution of hydrogen sulfide (H₂S) gas, which indicates the cyclization is proceeding.
-
Reaction Monitoring: Check for the consumption of the starting diamine using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1) and a suitable stain (e.g., ninhydrin for the amine).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Neutralize the mixture by slowly adding concentrated HCl until the pH is ~7.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is typically purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical yield is in the range of 75-85%.
-
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.5-7.5 (br s, 2H, N-H), 3.15 (s, 4H, -CH₂-), 1.05 (s, 6H, -C(CH₃)₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 182.5 (C=S), 55.0 (-CH₂-), 35.5 (-C(CH₃)₂-), 25.0 (-CH₃).
-
IR (KBr, cm⁻¹): 3250-3150 (N-H stretch), 2960 (C-H stretch), 1540 (N-H bend), 1210 (C=S stretch).
-
MS (ESI+): m/z calculated for C₆H₁₂N₂S [M+H]⁺: 145.08, found: 145.1.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss of CS₂ due to rapid addition or high temperature; Insufficient reflux time. | Ensure slow, dropwise addition of CS₂ at 0°C. Confirm complete consumption of starting material via TLC before stopping the reaction. Extend reflux time if necessary. |
| Oily Product / Failure to Crystallize | Presence of impurities, unreacted starting materials, or polymeric side products. | Purify the crude oil via column chromatography on silica gel using an ethyl acetate/hexane gradient. Ensure the reaction mixture is fully neutralized during work-up. |
| Reaction Stalls | Ineffective base; Poor quality reagents. | Use freshly prepared NaOH solution or a stronger, non-aqueous base like triethylamine in an anhydrous solvent. Verify the purity of the diamine and CS₂. |
Reaction Mechanism Diagram
Caption: Key mechanistic steps in the formation of the target compound.
Conclusion
The synthesis of this compound is most effectively achieved through the direct cyclocondensation of 2,2-dimethyl-1,3-propanediamine and carbon disulfide. This method is high-yielding, operationally simple, and relies on readily available starting materials. The key to a successful synthesis lies in the careful control of reaction parameters, particularly the temperature during the initial addition of carbon disulfide, and ensuring sufficient time for the cyclization to complete. The protocol and insights provided herein offer a solid foundation for researchers to produce this valuable heterocyclic scaffold for applications in medicinal chemistry and materials science.
References
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Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Chemical and Pharmaceutical Research, 2016. [Link]
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One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Bangladesh Journal of Scientific and Industrial Research, 2016. [Link]
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A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 2012. [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 2022. [Link]
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One-pot Synthesis of 1,2,3,4-Tetrahydropyrimidin-2(1 H )-thione Derivatives and their Biological Activity. ResearchGate, 2021. [Link]
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A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. Journal of Molecular Structure, 2023. [Link]
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Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. International Journal of Organic Chemistry, 2012. [Link]
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Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ResearchGate, 2018. [Link]
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One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. PLoS ONE, 2018. [Link]
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Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H₂O-System. Molecules, 2022. [Link]
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A Recent Update on the Synthesis of Dihydropyrimidinones/ Thiones. AIP Conference Proceedings, 2023. [Link]
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Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 2011. [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 2022. [Link]
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Synthesis and Investigation of New Different Pyrimidine-Thiones. Research & Reviews: Journal of Chemistry, 2017. [Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021. [Link]
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Reaction of Tetrahydropyrimidine-2(1H)-thione Derivatives with Thiolated Acid Hydrazides as a Method of Synthesis of Biologically Active Ligands of Gold Glyco-Nanoparticles. ResearchGate, 2024. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2021. [Link]
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2,2-Dimethyl-1,3-propanediamine. PubChem, National Center for Biotechnology Information. [Link]
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One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 2017. [Link]
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The Versatile Scaffold: Application Notes for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione and its Analogs in Medicinal Chemistry
Introduction: The Enduring Appeal of the Pyrimidine-2(1H)-thione Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives, particularly those incorporating a thione functional group, exhibit a remarkable breadth of biological activities.[3][4] Among these, the tetrahydropyrimidine-2(1H)-thione scaffold, including the specific analog 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, represents a "privileged structure." This designation stems from its ability to interact with a wide range of biological targets, leading to applications in oncology, virology, and neurology.[4][5]
This guide provides an in-depth exploration of the medicinal chemistry applications of the this compound core structure. We will delve into its synthesis, key therapeutic applications, and detailed protocols for its evaluation, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this versatile scaffold.
Part 1: Synthesis and Chemical Properties
The synthesis of tetrahydropyrimidine-2(1H)-thiones is most commonly and efficiently achieved through the Biginelli reaction, a one-pot three-component condensation.[4][5][6] This reaction typically involves an aldehyde, a β-dicarbonyl compound, and thiourea. For the synthesis of the title compound, 5,5-dimethyl-1,3-diazinane-2-thione, a variation of this reaction would be employed.
Protocol 1: General Synthesis via the Biginelli Reaction
This protocol describes a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, which are closely related precursors to the tetrahydropyrimidine scaffold.
Rationale: The Biginelli reaction is a robust and atom-economical method for the synthesis of dihydropyrimidinones and their thione analogs. The use of a catalyst, such as an acid or a Lewis acid, facilitates the cyclocondensation process, leading to high yields of the desired product.
Materials:
-
Aldehyde (10 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
Thiourea (15 mmol)
-
Ethanol (25 mL)
-
Catalyst (e.g., concentrated HCl, 0.5 mL)
-
Crushed ice
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol) and the β-dicarbonyl compound (10 mmol) in ethanol (25 mL).
-
Add thiourea (15 mmol) to the mixture.
-
Slowly add the catalyst (e.g., concentrated HCl, 0.5 mL) to the flask while stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
The solid product will precipitate out. Collect the solid by filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidin-2(1H)-thione.
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Part 2: Applications in Medicinal Chemistry
The tetrahydropyrimidine-2(1H)-thione scaffold has been extensively explored for a variety of therapeutic applications. The following sections detail some of the most promising areas of research.
Anticancer Activity
Derivatives of pyrimidine-2-thione have demonstrated significant potential as anticancer agents, acting through multiple mechanisms of action.
One of the key mechanisms by which these compounds exert their anticancer effects is through the inhibition of enzymes crucial for cancer cell growth, such as dihydrofolate reductase (DHFR).[9] DHFR is essential for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death.[9]
Furthermore, certain derivatives have been shown to target signaling pathways that are frequently dysregulated in cancer, such as the RAS/PI3K/Akt pathway.[10] Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle, preventing further tumor growth.[10]
Caption: Workflow for in vitro evaluation of anticancer activity.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]
Quantitative Data:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-2-thione Derivative | MCF-7 (Breast) | 2.617 | [10] |
| Thieno[2,3-d]pyrimidine | A549 (Lung) | 3.0 | [11] |
| Thieno[2,3-d]pyrimidine | H1650 (Lung) | 5.3 | [11] |
Antiviral Activity
Derivatives of tetrahydropyrimidine-2(1H)-thione have shown promising activity against a range of viruses, including the fowl plague virus and Semliki Forest virus.[12]
The precise mechanism of antiviral action can vary depending on the virus and the specific compound. However, it is generally believed that these compounds interfere with critical stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or assembly of new virus particles.[12] For example, some tetrahydropyrimidine derivatives have been identified as entry inhibitors for HIV-1.[4]
Rationale: The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK cells for influenza virus)
-
Virus stock of known titer
-
96-well plates
-
Culture medium
-
Test compound
-
Overlay medium (e.g., containing agar or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cells for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Enzyme Inhibition
The tetrahydropyrimidine-2(1H)-thione scaffold has been identified as a potent inhibitor of various enzymes implicated in disease.
-
Tyrosinase and Ribonucleotide Reductase (RNR): Inhibition of these enzymes is a promising strategy for the treatment of skin cancer.[13] Tyrosinase is involved in melanin synthesis, and its overactivity is associated with melanoma. RNR is essential for DNA synthesis and repair, and its inhibition can halt the proliferation of cancer cells.[13]
-
Sirtuin 2 (SIRT2): Selective inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's disease.[14]
-
Deoxyribonuclease I (DNase I): Thieno[2,3-d]pyrimidines, a related class of compounds, have been shown to inhibit DNase I.[15]
Caption: Mechanism of neuroprotection via SIRT2 inhibition.
Conclusion
The this compound scaffold and its analogs represent a highly valuable class of compounds in medicinal chemistry. Their straightforward synthesis via the Biginelli reaction and their diverse range of biological activities make them attractive candidates for drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these versatile molecules. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective therapeutic agents based on this remarkable scaffold.
References
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Al-Omary, F. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. Available at: [Link]
-
Sánchez-Sancho, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. Available at: [Link]
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Gasparyan, G., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Available at: [Link]
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry.
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports. Available at: [Link]
- Heravi, M. M., et al. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal.
- El-Hashash, M. A., et al. (2000). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Indian Journal of Chemistry - Section B.
- Mamedov, V. A., et al. (2018). Synthesis and Investigation of New Different Pyrimidine-Thiones.
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Li, X., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Omega. Available at: [Link]
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Ayub, M., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Molecules. Available at: [Link]
- Ghorab, M. M., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)
- Matos, M. J., et al. (2018). Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry.
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McCarthy, J., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[3][16]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem.
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Glisic, B. D., et al. (2018). Synthesis and DNase I inhibitory properties of some 5,6,7,8-tetrahydrobenzo[3][16]thieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.
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Application Notes and Protocols for the Development of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione as a Novel Therapeutic Agent
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] This prevalence in nature has made pyrimidine and its derivatives a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[2][3]
Within this diverse chemical family, dihydropyrimidinones and their thione analogs (DHPMs) have garnered significant attention.[4] Synthesized through the robust and versatile Biginelli multicomponent reaction, these compounds offer a privileged scaffold for drug discovery.[5][6] The thione moiety, in particular, has been shown to be crucial for the biological activity of some derivatives, making 5,5-dimethyltetrahydropyrimidine-2(1H)-thione a compound of significant interest for the development of novel therapeutics.
This guide provides a comprehensive framework for the synthesis, in vitro screening, and preliminary mechanism of action studies of this compound, with a focus on its potential as an antiviral and anticancer agent. The protocols outlined herein are designed to be self-validating, with integrated controls and clear data interpretation pathways to ensure scientific rigor.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is a variation of the Biginelli three-component condensation.[5] This reaction involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and thiourea. For the synthesis of the title compound, a suitable C5-dialkylated precursor is required.
Protocol 1: One-Pot Synthesis via Biginelli-type Reaction
This protocol describes a one-pot synthesis using a suitable formaldehyde equivalent and a 2,2-dimethyl-1,3-dicarbonyl precursor with thiourea.
Materials:
-
2,2-dimethylmalondialdehyde (or a suitable precursor/equivalent)
-
Thiourea
-
Paraformaldehyde
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2,2-dimethylmalondialdehyde (1 equivalent), thiourea (1.2 equivalents), and paraformaldehyde (1.5 equivalents).
-
Add 100 mL of absolute ethanol to the flask.
-
While stirring, add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Proposed Therapeutic Applications and Screening Protocols
Based on the extensive literature on pyrimidine derivatives, this compound is a promising candidate for screening as both an antiviral and an anticancer agent.[2][3]
Application 1: Antiviral Activity
Many pyrimidine analogs exhibit antiviral properties by interfering with various stages of the viral life cycle.[7][8][9] The following protocols outline a primary screening approach to evaluate the antiviral efficacy of the synthesized compound.
This assay determines the ability of the compound to protect a host cell monolayer from virus-induced cell death.
Workflow for Antiviral Screening:
Caption: Workflow for Antiviral Screening.
Materials:
-
Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).
-
Virus: A well-characterized viral stock.
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock.
-
Control Antiviral: A known inhibitor for the specific virus (e.g., Remdesivir for SARS-CoV-2).
-
Media: Cell culture medium (e.g., DMEM) with 10% FBS and assay medium with 2% FBS.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar.
-
96-well cell culture plates.
Procedure:
-
Cytotoxicity Assay (CC₅₀ Determination): a. Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. b. On a separate plate, prepare serial dilutions of the test compound in assay medium. c. After 24 hours, replace the culture medium with the compound dilutions. Include untreated cell controls. d. Incubate for 48-72 hours (to match the antiviral assay duration). e. Assess cell viability using the MTT assay. f. Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.
-
Antiviral Efficacy Assay (EC₅₀ Determination): a. Seed host cells in a 96-well plate as described above. b. Prepare serial dilutions of the test compound in assay medium. c. After 24 hours, remove the culture medium and add the compound dilutions to the cells. d. Immediately infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. e. Include the following controls: uninfected cells (no virus, no compound), virus-infected cells (virus, no compound), and a positive control (virus, known antiviral). f. Incubate the plates for 48-72 hours until CPE is evident in the virus control wells. g. Assess cell viability by MTT assay. The reduction in CPE is proportional to the absorbance reading. h. Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE reduction against the compound concentration.
-
Data Analysis: a. Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / EC₅₀ . b. A higher SI value indicates a more promising therapeutic window for the compound.
Hypothetical Data Summary:
| Compound | Virus | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A | >100 | 15 | >6.7 |
| This compound | HCV | >100 | 25 | >4.0 |
| Oseltamivir (Control) | Influenza A | >200 | 2 | >100 |
| Sofosbuvir (Control) | HCV | >150 | 0.5 | >300 |
Application 2: Anticancer Activity
Dihydropyrimidinone derivatives have shown significant potential as anticancer agents, often by targeting cell cycle progression or inducing apoptosis.[1][3]
This protocol measures the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[2]
-
Test Compound: this compound, dissolved in DMSO.
-
Control Drug: A standard chemotherapeutic agent (e.g., Doxorubicin).
-
Media: Appropriate cell culture medium for each cell line.
-
Cell Viability Reagent: WST-8 (e.g., Cell Counting Kit-8) or similar.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the control drug in the appropriate cell culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | 25.3 | 18.7 | 32.1 |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.2 |
Preliminary Mechanism of Action (MoA) Studies
Should the initial screening reveal potent activity, the following protocols can be employed to elucidate the compound's mechanism of action.
Anticancer MoA Investigation Workflow
Caption: Workflow for Anticancer MoA Studies.
This protocol determines if the compound induces cell cycle arrest at a specific phase.[10][11]
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[11]
-
Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry immediately.
-
Quantify the populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for the investigation of this compound as a potential therapeutic agent. Positive results from these in vitro screens would warrant further investigation, including target identification studies, structure-activity relationship (SAR) analysis of analogs, and eventual progression to in vivo efficacy and toxicity studies. The inherent versatility of the pyrimidine scaffold suggests that this compound could be a valuable lead compound in the ongoing search for novel therapeutics.
References
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Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds. Department of Organic Chemistry, State Academy of Fine Chemical Technology. [Link]
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Debache, A., Ghalem, W., Boulcina, R., Belfaitah, A., Rhouati, S., & Carboni, B. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 12-20. [Link]
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Foroughifar, N., Beromi, S. K., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]
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Patel, H., & Patel, P. M. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research, 6(2), 20-25. [Link]
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Chaudhari, P., Damale, M., & Sangshetti, J. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]
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- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
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El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Badry, M. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Frontiers in Chemistry, 9, 723420. [Link]
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Oishi, T., et al. (2010). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Effect on a Leukemia Cell Line. Chemical and Pharmaceutical Bulletin, 58(6), 807-814. [Link]
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Panda, J., & Sahoo, S. K. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(5), e2200664. [Link]
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Al-Ostoot, F. H., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5158. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Jayakumari, S., & Ramachandran, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013. [Link]
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Li, M. L., et al. (2019). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of Virology, 93(17), e00698-19. [Link]
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EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]
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Rodrigues, F. A., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(17), 3196. [Link]
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Singh, V. P., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37373-37384. [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]
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-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
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Application Notes and Protocols for 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This document covers the synthesis, characterization, and key reactions of this versatile heterocyclic scaffold, offering insights into the rationale behind the chosen methodologies and providing detailed, step-by-step protocols.
Introduction
This compound, a cyclic thiourea, serves as a valuable building block in medicinal and materials chemistry. The presence of the thiourea moiety within a saturated six-membered ring, along with the gem-dimethyl group at the 5-position, imparts unique reactivity and conformational properties. This guide will explore the synthesis of this key intermediate and its subsequent transformations, which are crucial for the development of novel compounds with potential therapeutic applications. Dihydropyrimidin-2(1H)-ones/thiones (DHPMs) are recognized for their wide range of biological activities, making them important scaffolds in pharmaceutical research.[1]
I. Synthesis of this compound
The most direct and efficient method for the synthesis of this compound involves the cyclocondensation of 2,2-dimethyl-1,3-diaminopropane with a suitable thiocarbonyl source, such as carbon disulfide or thiophosgene. The use of carbon disulfide is generally preferred due to its lower toxicity and ease of handling.
Rationale for Synthetic Route: The reaction proceeds via the initial formation of a dithiocarbamate intermediate from the reaction of the diamine with carbon disulfide in the presence of a base. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide yields the target cyclic thiourea. The gem-dimethyl group at the 5-position influences the ring conformation and can impact the reactivity of the final product.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,2-Dimethyl-1,3-diaminopropane
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2,2-dimethyl-1,3-diaminopropane (1.0 eq) in ethanol (10 mL/g of diamine) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.0 eq) in water or triethylamine (1.1 eq) to the cooled diamine solution.
-
To this basic solution, add carbon disulfide (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1M HCl until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
II. Spectroscopic Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity before proceeding with subsequent reactions.
| Spectroscopic Data | Expected Values |
| ¹H NMR (in CDCl₃) | δ ~1.0 (s, 6H, 2 x CH₃), ~3.2 (t, 4H, 2 x N-CH₂), ~7.0-8.0 (br s, 2H, 2 x NH) |
| ¹³C NMR (in CDCl₃) | δ ~25 (CH₃), ~35 (C(CH₃)₂), ~50 (N-CH₂), ~180 (C=S) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1500-1550 (C=S stretching) |
| Mass Spectrometry (EI) | m/z [M]⁺ corresponding to the molecular weight of C₆H₁₂N₂S |
Note: The exact chemical shifts and peak shapes may vary depending on the solvent and concentration used for analysis. The NMR data for the related compound 1,3-diazinane-2-thione shows a C-2 resonance (C=S) that shifts upfield upon complexation, indicating a lowering of the C=S bond order.[2]
III. Key Reactions of this compound
The thiourea moiety in this compound is the primary site of reactivity, allowing for a variety of chemical transformations.
A. S-Alkylation Reactions
The sulfur atom of the thiourea is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-alkyl isothiourea derivatives. These intermediates are valuable for further functionalization.
Rationale for S-Alkylation: The sulfur atom is a soft nucleophile and reacts readily with soft electrophiles like alkyl iodides and bromides. The reaction is typically carried out in the presence of a base to deprotonate the N-H group, which can exist in tautomeric equilibrium with the S-H form, or to neutralize the acid formed during the reaction. The use of phase transfer catalysts can facilitate the reaction under milder, solvent-less conditions.[3]
Caption: General scheme for S-alkylation of the thione.
Protocol 2: S-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (10 mL/g of thione) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-alkyl isothiourea derivative.
B. Desulfurization to Formamidines and Guanidines
The thiourea group can be converted to a guanidine or formamidine moiety through desulfurization. This transformation is highly valuable as the guanidine group is a key pharmacophore in many biologically active molecules.[4] The conversion of thioureas to guanidines can be achieved using various reagents, including mercury(II) chloride or through oxidative processes.[4]
Rationale for Desulfurization: The reaction typically involves the activation of the sulfur atom, making it a better leaving group. For instance, reaction with a metal salt like HgCl₂ forms a metal-sulfur bond, facilitating nucleophilic attack by an amine at the thiocarbonyl carbon. Subsequent elimination of the metal sulfide yields the guanidine.
Caption: Conversion of the thione to a guanidine derivative.
Protocol 3: Synthesis of a Guanidine Derivative via Desulfurization
Materials:
-
This compound
-
Primary or Secondary Amine
-
Mercury(II) Chloride (HgCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure (using HgCl₂):
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Suspend this compound (1.0 eq) and mercury(II) chloride (1.1 eq) in anhydrous DCM (15 mL/g of thione).
-
Add the desired amine (1.2 eq) to the suspension.
-
Add triethylamine (2.2 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. A black precipitate of mercury(II) sulfide will form.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitate. Wash the pad with DCM.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding guanidine derivative.
IV. Potential Applications in Drug Development
The derivatives of this compound are of significant interest in drug discovery. The parent scaffold and its derivatives have been investigated for a variety of biological activities. The synthesis of dihydropyrimidinone/thione derivatives is a key area of interest for medicinal chemists due to their therapeutic properties.[5] The structural modifications enabled by the reactions described above allow for the generation of libraries of compounds for screening against various biological targets.
V. Safety Considerations
-
Carbon Disulfide: Highly flammable and toxic. Handle only in a well-ventilated fume hood.
-
Alkyl Halides: Many are toxic and/or carcinogenic. Handle with appropriate gloves and eye protection.
-
Mercury(II) Chloride: Extremely toxic. Avoid inhalation, ingestion, and skin contact. Dispose of mercury-containing waste according to institutional guidelines.
-
Bases (NaOH, NaH, Et₃N): Corrosive. Handle with care. Sodium hydride is highly reactive with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 13-23. [Link]
-
Mohammadi, B., & Behbahani, F. K. (2018). Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. Molecular Diversity, 22(2), 405–446. [Link]
-
Maciejewska, G., & Wawrzeńczyk, C. (2011). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(1), 948. [Link]
-
Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 13-23. [Link]
-
Wazeer, M. I. M., & Isab, A. A. (2007). 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. ResearchGate. [Link]
-
Molnar, M., et al. (2017). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-Phthaloylguanidines. ResearchGate. [Link]
-
Gondru, R., et al. (2018). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. ResearchGate. [Link]
-
Mammadova, A. K., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: An Indian Journal. [Link]
-
Szychlińska, M. A., et al. (2021). Synthesis of the Guanidine Derivative: N-{1][6][7]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(4), M1295. [Link]
-
Belskaya, N. P., et al. (2010). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Wada, A., et al. (1987). HETEROCYCLES, Vol 26, No 3, 1987 SYNTHESIS OF 5-SUBSTITUTED PYRIMIDINES THROUGH --DIRECTED LITHIATION REACTIONS. HETEROCYCLES, 26(3). [Link]
- Unnamed author. († 1H-NMR and 13C-NMR Spectra). Unnamed source.
-
Sagitullina, G. F., et al. (2013). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. PubMed. [Link]
- Unnamed author. (2017).
-
Singh, K., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997–2001. [Link]
-
Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Unnamed author. (2009). Alkylation of 1-alkynes in THF. ResearchGate. [Link]
-
Elumalai, V., et al. (2020). Guanidine synthesis from various precursors (adapted from ref [14a]).. ResearchGate. [Link]
-
da Silva, A. B. F., et al. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Abstract
This document provides a comprehensive guide for the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. We present two detailed protocols: a laboratory-scale synthesis for initial research and a scalable process suitable for pilot plant production. The protocols are designed to be robust and reproducible, with a focus on safety, efficiency, and product purity. This guide also delves into the underlying chemical principles, critical process parameters, and analytical characterization of the target compound, making it a valuable resource for researchers and process chemists.
Introduction
This compound belongs to the class of cyclic thioureas, which are important scaffolds in a variety of biologically active molecules. The presence of the thiourea functional group, combined with the specific substitution pattern of the tetrahydropyrimidine ring, imparts unique chemical and pharmacological properties. These compounds have been investigated for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents.
The synthesis of tetrahydropyrimidine derivatives can be approached through various methods, most notably the Biginelli reaction, which is a one-pot multicomponent condensation.[1][2][3] However, for the specific synthesis of this compound, a more direct and efficient route involves the cyclization of a diamine with a thiocarbonyl source. This application note will focus on the reaction of 2,2-dimethyl-1,3-propanediamine with carbon disulfide, a method known for its high atom economy and straightforward execution.[4]
Scaling up chemical syntheses from the bench to a larger scale presents numerous challenges, including heat and mass transfer limitations, changes in reaction kinetics, and the need for modified work-up and purification procedures. This guide provides specific considerations and a detailed protocol for scaling up the synthesis of this compound, ensuring a safe and efficient transition to larger quantities.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 2,2-dimethyl-1,3-propanediamine and carbon disulfide proceeds through a two-step mechanism. The initial step is the nucleophilic addition of the primary amine groups of the diamine to the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. The subsequent and often rate-limiting step is the intramolecular cyclization of this intermediate, with the elimination of hydrogen sulfide, to form the stable six-membered tetrahydropyrimidine-2(1H)-thione ring.[5]
The choice of solvent is critical for this reaction. A protic solvent like ethanol or methanol is often preferred as it can facilitate the proton transfer steps involved in the formation and cyclization of the dithiocarbamic acid intermediate. The reaction is typically carried out at elevated temperatures to drive the cyclization and the evolution of hydrogen sulfide gas.
For the scale-up process, controlling the rate of addition of carbon disulfide is crucial to manage the exothermicity of the initial nucleophilic addition.[5] Efficient stirring is also necessary to ensure proper mixing and heat distribution within the larger reaction vessel. The safe trapping of the evolved hydrogen sulfide gas is a primary safety consideration in the scaled-up protocol.
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
This protocol describes the synthesis of approximately 10 grams of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,2-dimethyl-1,3-propanediamine | 102.18 | 10.22 g | 0.10 |
| Carbon disulfide | 76.14 | 8.38 g (6.65 mL) | 0.11 |
| Ethanol (95%) | - | 200 mL | - |
| Sodium hydroxide (1 M) | 40.00 | As needed | - |
| Deionized water | - | As needed | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Gas trap (containing bleach or sodium hypochlorite solution)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and thermometer. Connect the top of the condenser to a gas trap.
-
Reagent Charging: Charge the flask with 2,2-dimethyl-1,3-propanediamine (10.22 g, 0.10 mol) and ethanol (150 mL). Begin stirring the solution.
-
Carbon Disulfide Addition: Add carbon disulfide (8.38 g, 0.11 mol) to the dropping funnel. Add the carbon disulfide dropwise to the stirred solution over a period of 30 minutes. An initial exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. The evolution of hydrogen sulfide gas should be directed to the gas trap.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 25 mL).
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 12.6 g (88% of theoretical) Appearance: White crystalline solid
Scaled-Up Synthesis (1 kg Scale)
This protocol outlines the synthesis of approximately 1 kilogram of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,2-dimethyl-1,3-propanediamine | 102.18 | 1.02 kg | 10.0 |
| Carbon disulfide | 76.14 | 0.84 kg (0.67 L) | 11.0 |
| Ethanol (95%) | - | 20 L | - |
| Sodium hydroxide (1 M) | 40.00 | As needed | - |
| Deionized water | - | As needed | - |
Equipment:
-
50 L jacketed glass reactor with overhead stirring
-
Temperature probe and controller
-
Addition funnel/pump for controlled addition
-
Reflux condenser connected to a robust gas scrubbing system
-
Nutsche filter or large-scale filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Inert the reactor with nitrogen gas.
-
Reagent Charging: Charge the reactor with 2,2-dimethyl-1,3-propanediamine (1.02 kg, 10.0 mol) and ethanol (15 L). Start the overhead stirrer at a moderate speed (e.g., 150 rpm).
-
Controlled Addition: Begin the controlled addition of carbon disulfide (0.84 kg, 11.0 mol) via an addition pump over a period of 2-3 hours. Monitor the internal temperature and use the reactor jacket to maintain the temperature below 40 °C during the addition.
-
Reaction and Reflux: Once the addition is complete, slowly heat the reactor contents to reflux (approximately 78-80 °C). Maintain reflux for 6-8 hours, ensuring that the evolved hydrogen sulfide is safely directed to the scrubber.
-
Crystallization and Isolation: Cool the reactor contents to 5-10 °C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Filtration and Washing: Isolate the product using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 2.5 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 1.28 kg (89% of theoretical) Appearance: White to off-white crystalline solid
Critical Process Parameters and Scale-up Considerations
-
Temperature Control: The initial addition of carbon disulfide is exothermic. On a larger scale, efficient heat removal is critical to prevent a runaway reaction. The use of a jacketed reactor and controlled addition rate are essential.
-
Hydrogen Sulfide Scrubbing: Hydrogen sulfide is a toxic and flammable gas. A robust and efficient gas scrubbing system containing an oxidizing agent (e.g., sodium hypochlorite) is mandatory for large-scale synthesis.
-
Stirring: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially during the addition and reflux phases.
-
Crystallization: Controlled cooling is important to obtain a product with a consistent particle size distribution, which facilitates filtration and drying.
-
Safety: Carbon disulfide is highly flammable and has a low autoignition temperature.[6][7] All equipment must be properly grounded, and sources of ignition must be eliminated.[7] Personal protective equipment (PPE), including respiratory protection, should be used when handling carbon disulfide and in areas where hydrogen sulfide may be present.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=S, N-H).
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocols detailed in this application note provide a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemistry and adhering to the critical process parameters, researchers and drug development professionals can confidently produce this valuable compound for further investigation. The emphasis on safety, particularly in the scaled-up protocol, is paramount to ensure a secure and successful synthesis campaign.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 12-20. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Coutinho, D. L. M., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. In Biginelli Reaction. IntechOpen. [Link]
-
Gaily, M., et al. (2020). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Molecules, 25(19), 4535. [Link]
-
Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791. [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. [Link]
-
Javed, S., et al. (2021). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry, 115, 105216. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Syntheses. Ethylene thiourea. [Link]
-
Al-Obaid, A. M., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 16(11), 2729-2736. [Link]
-
PubChem. 5,6-Dimethyl-3,4-dihydropyrimidine-2(1H)-thione. [Link]
- Google Patents. A two-step method for preparing cyclic-ureas.
-
International Chemical Safety Cards. ICSC 0022 - CARBON DISULFIDE. [Link]
Sources
Application Notes and Protocols for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
This compound is a cyclic thiourea derivative with potential applications in medicinal chemistry and drug development. Dihydropyrimidin-2(1H)-ones and their thione counterparts are recognized as important heterocyclic compounds due to their wide range of biological activities. As with any novel or specialized chemical, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure laboratory safety and experimental integrity.
This document provides a detailed guide to the safe handling, storage, and use of this compound, drawing upon available safety data and best practices for related chemical classes. Due to the limited publicly available data for this specific molecule, this guide incorporates inferred knowledge from structurally similar compounds, such as thiourea and its derivatives, to establish a comprehensive safety framework.
Section 1: Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is essential for its proper use in experimental settings.
| Property | Value | Source/Notes |
| CAS Number | 82175-38-0 | ChemScene |
| Molecular Formula | C₆H₁₂N₂S | ChemScene |
| Molecular Weight | 144.24 g/mol | ChemScene |
| Appearance | Presumed to be a solid at room temperature. | Based on the high melting points of related pyrimidine-thiones. |
| Solubility | Data not available. | Expected to have some solubility in polar organic solvents. Empirical determination is recommended before use in experimental protocols. |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Storage Temperature | 2-8°C | ChemScene |
Section 2: Safety and Hazard Profile
The primary directive in handling any chemical is the adherence to safety protocols informed by its hazard profile. For this compound, the following GHS classifications have been identified.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
This profile indicates that while the compound is not acutely toxic, it poses significant hazards upon direct contact or ingestion. The causality behind these classifications lies in the reactivity of the thiourea functional group and the overall molecular structure, which can interact with biological macromolecules.
Toxicological Insights and Rationale for Precautions
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.
-
Hand Protection: Wear nitrile rubber gloves. Ensure gloves are inspected before use and are changed regularly, especially after direct contact with the compound.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned to protect underlying clothing. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron.
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.
Reactivity and Incompatibilities
Specific reactivity data for this compound is not available. However, based on the chemistry of thiourea and related compounds, it is advisable to avoid contact with:
-
Strong Oxidizing Agents: These can react exothermically with the sulfur atom.
-
Strong Acids and Bases: These may cause decomposition or unwanted side reactions.
It is recommended to store this compound away from incompatible materials.
Section 3: Storage and Handling Protocols
Proper storage and handling are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage Protocol
The primary storage directive is to keep the compound in a cool, dry, and well-ventilated area.
-
Temperature: Store at 2-8°C.
-
Container: Keep in a tightly sealed, original container. This prevents degradation from moisture and atmospheric contaminants.
-
Location: Store in a designated chemical storage cabinet away from incompatible materials. The storage area should be clearly labeled.
Handling Workflow
The following workflow is designed to minimize exposure and ensure accurate and safe handling during experimental procedures.
Caption: Workflow for the safe handling of this compound.
Section 4: Experimental Protocols
The following protocols are generalized for the use of this compound in a research setting. It is imperative to adapt these to the specific requirements of your experimental design.
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Perform all operations within a certified chemical fume hood.
-
Select a suitable solvent based on preliminary solubility tests. Common polar organic solvents such as DMSO or DMF are likely candidates.
-
Use a calibrated balance and appropriate volumetric glassware.
-
-
Procedure:
-
Retrieve the container of this compound from its 2-8°C storage.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of the solid compound onto weighing paper or directly into a suitable vessel.
-
Add the desired volume of the chosen solvent to the vessel containing the compound.
-
Gently swirl or sonicate the mixture until the solid is completely dissolved. Avoid heating unless the thermal stability of the compound in the chosen solvent is known.
-
-
Storage of Stock Solution:
-
Store the prepared stock solution in a tightly sealed, labeled container.
-
The storage temperature for the solution should be determined based on its stability, but refrigeration (2-8°C) is a reasonable starting point. Protect from light if the compound is found to be light-sensitive.
-
Section 5: Spill and Waste Management
Proper management of spills and waste is a critical component of laboratory safety.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep the absorbed material into a labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: The disposal of sulfur-containing organic compounds should be in accordance with local, state, and federal regulations. Typically, this involves incineration in a permitted hazardous waste facility. Careless disposal on land can lead to the formation of acidic byproducts through biological conversion of the sulfur, causing soil and groundwater contamination.
Conclusion
The handling and storage of this compound require a diligent and informed approach to safety. By adhering to the protocols outlined in this guide, researchers can minimize risks and ensure the integrity of their experimental work. Continuous vigilance and a commitment to best laboratory practices are essential when working with any chemical compound, particularly those with limited published safety data.
References
-
PubMed. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. [Link]
-
ResearchGate. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. [https://www.researchgate.net/publication/319211841_Recent_developments_in_the_synthesis_and_applications_of_dihydropyrimidin-21H-ones_and_thiones]([Link]_
Troubleshooting & Optimization
Navigating the Synthesis of 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experimental work. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure your success.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound, a compound typically synthesized via the condensation of 2,2-dimethyl-1,3-propanediamine (neopentanediamine) with a thiocarbonyl source, most commonly carbon disulfide or thiourea.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
A: Low yields in this cyclization reaction are a common frustration. The root cause often lies in incomplete reaction, side reactions, or suboptimal reaction conditions. Let's break down the possibilities:
-
Incomplete Cyclization of the Dithiocarbamate Intermediate: The reaction between a diamine and carbon disulfide proceeds through a dithiocarbamic acid intermediate.[1] For this intermediate to cyclize to the target thione, thermal energy is often required to drive the elimination of hydrogen sulfide (H₂S).
-
Suboptimal Reaction Temperature: While heating is necessary for cyclization, excessively high temperatures can lead to decomposition of reactants or products, or favor the formation of unwanted byproducts.
-
Solution: If you suspect decomposition, try running the reaction at a lower reflux temperature or for a shorter duration. A controlled heating schedule, where the initial reaction is carried out at a lower temperature and then gradually heated to reflux, can also be beneficial.
-
-
Purity of Starting Materials: Impurities in the 2,2-dimethyl-1,3-propanediamine or the thiocarbonyl source can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, distill the diamine and recrystallize the thiourea before use.
-
-
Catalyst Inefficiency (if applicable): While this reaction can proceed without a catalyst, some protocols may employ an acid or base to facilitate the reaction.
-
Solution: If using a catalyst, ensure it is active and used in the appropriate amount. For instance, some Biginelli-type reactions for similar structures use catalysts like trifluoroacetic acid.[2]
-
Problem 2: Formation of a White Precipitate That Is Not the Product
Q: Upon mixing the diamine and carbon disulfide, a white solid precipitates, but my final yield of the thione is still low. What is this precipitate?
A: The initial white precipitate is likely the dithiocarbamate salt formed from the reaction of the diamine with carbon disulfide. This is a key intermediate, not a side product. The issue is the incomplete conversion of this intermediate to the final cyclic thiourea.
-
Causality: The formation of the dithiocarbamate is typically a fast acid-base reaction. The subsequent intramolecular cyclization, which involves nucleophilic attack and elimination of H₂S, is the slower, rate-determining step that requires energy input.
-
Troubleshooting Flowchart:
Caption: Troubleshooting precipitate formation.
Problem 3: Difficult Purification and Persistent Impurities
Q: My crude product is an oil or a discolored solid, and recrystallization is not giving me a pure product. What are the likely impurities and what purification strategies can I use?
A: Purification challenges often stem from the presence of unreacted starting materials, the dithiocarbamate intermediate, or oligomeric side products.
-
Common Impurities:
-
Unreacted 2,2-dimethyl-1,3-propanediamine: This is a relatively volatile and basic compound.
-
Dithiocarbamate intermediate: This salt is generally insoluble in common organic solvents.
-
Polymeric thioureas: Under certain conditions, intermolecular reactions can lead to the formation of oligomers or polymers.
-
-
Purification Strategies:
| Strategy | When to Use | How to Perform |
| Aqueous Workup | To remove unreacted diamine and dithiocarbamate salts. | After the reaction is complete, quench with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining diamine, followed by a brine wash. |
| Recrystallization | For solid crude products to obtain high purity crystals. | Ethanol is a commonly used solvent for recrystallizing tetrahydropyrimidine-2-thiones.[3] If your compound is soluble only in high-boiling point solvents like DMF or DMSO, consider vapor diffusion crystallization.[4] |
| Column Chromatography | When recrystallization fails or the product is an oil. | Use silica gel with a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the gem-dimethyl group in this synthesis?
A1: The 5,5-dimethyl group plays a significant role in favoring the cyclization reaction through a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect .[5] This effect proposes that the steric bulk of the gem-dimethyl group constrains the conformational freedom of the carbon backbone, bringing the two amino groups closer together. This pre-organization of the molecule for intramolecular reaction increases the rate of cyclization compared to an analogous unsubstituted diamine.[6]
Q2: What are the key spectroscopic features I should look for to confirm the structure of this compound?
A2: The following are typical spectroscopic data for tetrahydropyrimidine-2-thiones:
-
¹H NMR: Expect to see signals for the two NH protons (which are exchangeable with D₂O), the CH₂ groups of the pyrimidine ring, and the methyl protons of the gem-dimethyl group. The NH protons typically appear as broad singlets in the region of δ 7.0-10.0 ppm.[7]
-
¹³C NMR: A characteristic signal for the thiocarbonyl carbon (C=S) should be present in the downfield region, typically around δ 170-180 ppm.[2]
-
IR Spectroscopy: Look for a strong absorption band corresponding to the C=S stretch, typically in the range of 1100-1300 cm⁻¹. You should also observe N-H stretching vibrations around 3100-3300 cm⁻¹.[7]
Q3: Can I use thiourea directly instead of carbon disulfide?
A3: Yes, using thiourea as the thiocarbonyl source is a viable alternative. This method is often employed in Biginelli-type reactions to synthesize dihydropyrimidinethiones.[3] The reaction typically involves the condensation of the diamine, thiourea, and a third component (like a β-dicarbonyl compound) under acidic conditions. For the synthesis of the unsubstituted ring system, heating the diamine with thiourea in a suitable solvent may also yield the desired product, though reaction conditions would need to be optimized.
Experimental Protocol: Synthesis from 2,2-Dimethyl-1,3-propanediamine and Carbon Disulfide
This protocol is a general guideline based on established procedures for the synthesis of cyclic thioureas.[1] Optimization may be required for your specific laboratory conditions.
Materials:
-
2,2-Dimethyl-1,3-propanediamine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediamine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution. A white precipitate of the dithiocarbamate intermediate may form. Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed and the product spot is maximized.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl to remove any unreacted diamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Reaction Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
References
- Mammadova, A. F., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: An Indian Journal, 13(2), 114.
- Uddin, M. J., et al. (2020). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry, 103, 104179.
- Song, B., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Research Square, PREPRINT.
- Rezende, M. C., et al. (2011). 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o179.
-
Thiourea‐amide structures based on cyclic 1,2‐diamines to promote... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- Synthesis and Acylation of 1,3-Thiazinane-2-thione. (2021). Organic Syntheses, 98, 374-390.
- Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 11-19.
- Kamali, T. A., et al. (2015). One-Pot and Solvent-Free Synthesis of 3,4-dihydropyrimidin-2(1H)-one/thione Using New Synthetic Recyclable Catalysts Via Biginelli Reaction. Cogent Chemistry, 1(1), 1081667.
- El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 26(21), 6432.
- Pojarlieff, I. G., et al. (1998). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1519-1528.
- Akbari, J. D., et al. (2008). Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thiones and Their Thiazolo[3,2-a]pyrimidine Derivatives as Potential Biological Agents.
- Halim, E. S. A., et al. (2014). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1031-1037.
- Keglevich, G., et al. (2020). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 25(23), 5698.
- Al-Majid, A. M., et al. (2022). CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. ACS Omega, 7(26), 22434-22442.
- BenchChem. (2025). Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol. BenchChem Technical Support.
-
The gem-Dimethyl Effect Revisited - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 11-19.
-
Request PDF. (n.d.). One-pot Synthesis of 1,2,3,4-Tetrahydropyrimidin-2(1 H )-thione Derivatives and their Biological Activity. Retrieved January 22, 2026, from [Link]
- Speier, G. (1972). Ethylene thiourea. Organic Syntheses, 52, 53.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved January 22, 2026, from [Link]
- Rezende, M. C., et al. (2011). 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o179.
-
Request PDF. (n.d.). Multicomponent Reaction of CS2, Amines, and Sulfoxonium Ylides in Water: Straightforward Access to β-Keto Dithiocarbamates, Thiazolidine-2-thiones, and Thiazole-2-thiones. Retrieved January 22, 2026, from [Link]
-
Request PDF. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines. Retrieved January 22, 2026, from [Link]
- Al-Ghorbani, M., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2649.
-
Cooperative taming of CS2/oxetane copolymerisation: Consequences of main- chain sulfuration on polymer properties and catalysis - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved January 22, 2026, from [Link]
- Dewan, S. K., et al. (2016). Synthesis of 2-(benzylidene)—5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene)- malononitriles by condensation of dimedone and malanonitrile with arylaldehydes in the. Archives of Applied Science Research, 8(3), 29-33.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2017). Current Organic Synthesis, 14(6), 804-835.
-
MOLBASE. (n.d.). 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione. Retrieved January 22, 2026, from [Link]
- Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. (2015). Green Chemistry, 17(5), 2839-2843.
-
Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023). Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]
- Al-Jibouri, M. N. (2015). Synthesis and characterization of new metal complexes of thione and phosphines Ligands. Journal of Al-Nahrain University, 18(1), 23-31.
-
4,6-Dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
- Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. (1998). Journal of the American Chemical Society, 120(18), 4481-4490.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). In Advances in Chemical and Biological Sciences.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2010). E-Journal of Chemistry, 7(4), 1345-1350.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. longdom.org [longdom.org]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5,5-Dimethyltetrahydropyrimidine-2(1H)-thione Synthesis
Welcome to the Technical Support Center for the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding this specific synthesis. Our aim is to empower you with the scientific rationale behind the experimental steps to ensure a successful and optimized synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the condensation reaction of 2,2-dimethyl-1,3-propanediamine with a suitable thiocarbonyl source. The most common and practical method involves the use of carbon disulfide (CS₂).
The reaction proceeds via a two-step mechanism:
-
Formation of a Dithiocarbamate Intermediate: The primary amine groups of 2,2-dimethyl-1,3-propanediamine act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. This results in the formation of a dithiocarbamate salt intermediate.
-
Intramolecular Cyclization: Upon heating, the dithiocarbamate intermediate undergoes an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S), leading to the formation of the stable six-membered ring of this compound.
II. Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of cyclic thioureas from diamines and carbon disulfide. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated) - optional, for pH adjustment
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in absolute ethanol.
-
Addition of Carbon Disulfide: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0-1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Formation of Intermediate: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of the dithiocarbamate intermediate may form.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product has precipitated, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. The cyclization step may require longer heating. - Optimize Temperature: While refluxing in ethanol is a good starting point, a higher boiling solvent could be tested if the reaction is sluggish. - Reagent Purity: Ensure the 2,2-dimethyl-1,3-propanediamine is of high purity and the carbon disulfide has not decomposed. |
| Decomposition of intermediate. | - Controlled Addition: The dropwise addition of CS₂ at a low temperature is crucial to prevent localized heating and potential side reactions. | |
| Formation of a Polymeric, Intractable Solid | Polymerization of the dithiocarbamate intermediate. | - Dilution: Running the reaction at a higher dilution may favor the intramolecular cyclization over intermolecular polymerization. - Slow Addition: A very slow, controlled addition of carbon disulfide can help to maintain a low concentration of the reactive intermediate. |
| Product is Difficult to Purify | Presence of unreacted starting materials or side products. | - Stoichiometry: Ensure the molar ratio of diamine to carbon disulfide is accurate. A slight excess of CS₂ may be beneficial, but a large excess can lead to purification challenges. - Washing: Thoroughly wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold water or a non-polar solvent). |
| Reaction Stalls | Insufficient energy for cyclization. | - Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) after the formation of the dithiocarbamate intermediate may facilitate the elimination of H₂S and subsequent ring closure. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of ethanol in this reaction?
A1: Ethanol serves as a solvent that can dissolve both the 2,2-dimethyl-1,3-propanediamine and the carbon disulfide, allowing them to react effectively. It is also a relatively polar solvent which can help to stabilize the dithiocarbamate intermediate. Its boiling point is suitable for promoting the cyclization step without excessive energy input that might lead to decomposition.
Q2: Can other thiocarbonyl sources be used instead of carbon disulfide?
A2: Yes, other reagents like thiophosgene or 1,1'-thiocarbonyldiimidazole can also be used to form cyclic thioureas. However, carbon disulfide is often preferred due to its low cost and ease of handling, despite its flammability and toxicity. Thiophosgene is highly toxic and corrosive, requiring special handling precautions.
Q3: My reaction mixture turned viscous and difficult to stir. What should I do?
A3: This is a common sign of polymerization, where the dithiocarbamate intermediates react with each other instead of cyclizing. To mitigate this, you can try diluting the reaction mixture with more solvent. For future experiments, consider a slower addition rate of carbon disulfide and ensure efficient stirring.
Q4: How can I confirm that I have synthesized the correct product?
A4: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H and C=S functional groups.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) indicates high purity.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Carbon Disulfide (CS₂): is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from any ignition sources.
-
2,2-dimethyl-1,3-propanediamine: is corrosive and can cause skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Hydrogen Sulfide (H₂S): is a toxic gas that is evolved during the cyclization step. The reaction must be performed in a fume hood to ensure adequate ventilation.
Sources
"troubleshooting low yield in 5,5-dimethyltetrahydropyrimidine-2(1H)-thione synthesis"
Welcome to the technical support center for the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles to not only solve common problems but also to provide a framework for robust reaction optimization.
The primary synthetic route to this compound involves the cyclocondensation of 2,2-dimethyl-1,3-propanediamine with a thiocarbonyl source, most commonly carbon disulfide (CS₂). While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce yield and purity. This guide provides a structured, question-and-answer approach to troubleshoot these challenges effectively.
Troubleshooting Guide
Q1: My yield of this compound is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yield is the most frequently reported issue. The root cause typically falls into one of three categories: incomplete reaction, formation of side products, or loss of product during workup and purification.
Potential Cause 1: Incomplete Reaction or Stalling
The reaction between the diamine and CS₂ proceeds through a dithiocarbamate intermediate.[1][2] The subsequent intramolecular cyclization to form the six-membered ring can be slow or stall if conditions are not optimal.
-
Expert Insight: The nucleophilicity of the amine is critical. While 2,2-dimethyl-1,3-propanediamine is a reasonably strong nucleophile, the reaction rate is highly dependent on solvent and temperature. In non-polar solvents, the zwitterionic dithiocarbamate intermediate may precipitate or aggregate, slowing the subsequent cyclization.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting diamine. If the reaction stalls, consider the following adjustments.[1]
-
Solvent Choice: Switch to a more polar solvent like ethanol or pyridine. Pyridine can act as both a solvent and a base to facilitate the reaction.[3]
-
Temperature Increase: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to drive the cyclization to completion.[4] Be cautious, as excessive heat can promote side reactions.
-
Potential Cause 2: Side Product Formation (Polymerization)
The most significant side reaction is the intermolecular reaction between the dithiocarbamate intermediate and another molecule of the diamine, leading to the formation of polymeric thioureas. This is especially problematic at high concentrations.
-
Expert Insight: The formation of the desired six-membered ring is an intramolecular process. To favor this, the reaction should be run under conditions of high dilution. This principle, known as the Ruggli-Ziegler dilution principle, states that at low concentrations, the probability of the reactive ends of the same molecule finding each other is higher than them finding another molecule.
-
Troubleshooting Protocol: High-Dilution Reaction Setup
-
Set up a three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with the bulk of the solvent (e.g., ethanol).
-
In the dropping funnel, prepare a solution of 2,2-dimethyl-1,3-propanediamine (1.0 eq) and carbon disulfide (1.0-1.1 eq) in a small amount of the same solvent.
-
Heat the solvent in the flask to a gentle reflux.
-
Add the reactant solution from the dropping funnel dropwise over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete reaction.
-
Q2: My final product is a discolored oil or a sticky solid, not the expected crystalline material. How can I improve purity?
Product discoloration is often due to the presence of sulfur-containing impurities or polymeric byproducts. The target compound is a solid; an oily or sticky consistency is a clear indicator of impurities.
-
Expert Insight: Carbon disulfide can contain impurities or decompose slightly to form elemental sulfur and other polysulfides, which can impart a yellow color. Polymeric thioureas formed as side products are often amorphous and sticky, preventing the desired product from crystallizing.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure you are using high-purity 2,2-dimethyl-1,3-propanediamine[5] and freshly distilled or high-purity carbon disulfide.
-
Purification Protocol: Recrystallization
-
Solvent Screening: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like ethanol, isopropanol, acetone, or ethyl acetate.
-
Detailed Protocol:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.[1]
-
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be an effective alternative. Use a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives good separation on a TLC plate.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?
While optimal conditions can vary, a reliable starting point is to use ethanol as a solvent at a gentle reflux (around 60-70°C).[4] A stoichiometric ratio of 1:1 (diamine to CS₂) is theoretically required, but a slight excess of the more volatile carbon disulfide (1.05-1.1 equivalents) can help drive the reaction to completion.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol, Pyridine | Polar solvents help to solvate the dithiocarbamate intermediate, favoring the intramolecular cyclization.[3] |
| Temperature | 40 - 80 °C | Provides sufficient energy for cyclization without promoting significant side product formation.[6] |
| Concentration | High Dilution (<0.1 M) | Minimizes intermolecular reactions and the formation of polymeric byproducts. |
| Stoichiometry | 1:1.05 (Diamine:CS₂) | A slight excess of CS₂ ensures the complete conversion of the limiting diamine reagent. |
Q2: How critical is the purity of the starting 2,2-dimethyl-1,3-propanediamine?
Extremely critical. 2,2-dimethyl-1,3-propanediamine is a hygroscopic and corrosive liquid that can absorb water and carbon dioxide from the atmosphere.[7][8] Water can interfere with the reaction, and any carbonate salts formed will alter the stoichiometry. It is recommended to use a freshly opened bottle or to purify the diamine by distillation before use.
Q3: What is the reaction mechanism and where can things go wrong?
The reaction proceeds in two main steps. Understanding this mechanism is key to troubleshooting.
-
Nucleophilic Attack: One of the primary amine groups of 2,2-dimethyl-1,3-propanediamine attacks the electrophilic carbon of carbon disulfide. A proton transfer results in the formation of a zwitterionic dithiocarbamate intermediate.[2]
-
Intramolecular Cyclization: The second, pendant amine group attacks the thiocarbonyl carbon of the dithiocarbamate. This is an intramolecular nucleophilic substitution, which results in the elimination of hydrogen sulfide (H₂S) and the formation of the stable six-membered tetrahydropyrimidine-2(1H)-thione ring.
// Reactants diamine [label="2,2-Dimethyl-1,3-propanediamine"]; cs2 [label="Carbon Disulfide (CS₂)"];
// Intermediates & Products intermediate [label="Dithiocarbamate\nIntermediate", shape=box, style=filled, fillcolor="#FBBC05"]; product [label="5,5-Dimethyltetrahydro-\npyrimidine-2(1H)-thione", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Polymeric Byproducts", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for steps step1 [label="Step 1:\nNucleophilic Attack", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step2 [label="Step 2:\nIntramolecular Cyclization\n(Desired Pathway)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step3 [label="Side Reaction:\nIntermolecular Reaction\n(High Concentration)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges {diamine, cs2} -> step1; step1 -> intermediate; intermediate -> step2 -> product; intermediate -> step3 -> side_product; } enddot Caption: Simplified reaction mechanism and competing pathways.
The primary point of failure is the competition between the desired intramolecular cyclization (Step 2) and the undesired intermolecular side reaction (Step 3). As discussed, high dilution is the most effective strategy to favor the desired pathway.
References
-
ResearchGate. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. Available at: [Link]
-
Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chem Curr Res. Available at: [Link]
-
ResearchGate. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Available at: [Link]
-
ResearchGate. (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. Available at: [Link]
-
ResearchGate. (2022). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Available at: [Link]
-
PubChem. 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central (PMC). (2018). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. National Library of Medicine. Available at: [Link]
-
IASJ. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Available at: [Link]
-
MDPI. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Available at: [Link]
-
ResearchGate. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Available at: [Link]
-
Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Available at: [Link]
-
IASJ. View of Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Available at: [Link]
-
MDPI. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Available at: [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
ResearchGate. (2023). Reactions of carbon disulfide with a primary amine and decomposition.... Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. 2,2-ジメチル-1,3-プロパンジアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
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- 8. 2,2-Dimethyl-1,3-propanediamine, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Welcome to the technical support guide for the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthesis, ensuring both high yield and purity.
This guide is structured as a dynamic resource, moving from foundational reaction understanding to specific, problem-oriented FAQs and troubleshooting workflows.
Section 1: The Core Synthesis - Mechanism and Key Intermediates
The most common and reliable laboratory-scale synthesis of this compound involves the cyclization of 2,2-dimethyl-1,3-propanediamine with carbon disulfide (CS₂). Understanding the mechanism is the first step in diagnosing and preventing side reactions. The reaction proceeds through several key stages, each with its own potential pitfalls.
The overall transformation is the reaction of a 1,3-diamine with a thiocarbonyl source.[1] The use of carbon disulfide is a well-established method for this purpose.[2]
Caption: The critical influence of concentration on reaction outcome.
Q2: I've isolated a product, but the NMR spectrum is complex and doesn't match the desired structure. What are the likely byproducts?
A2: Aside from oligomers, several specific small-molecule byproducts can form. Identifying them is crucial for optimizing the reaction and purification.
Common Byproducts and Their Prevention:
| Byproduct Name | Formation Mechanism | Prevention Strategy |
| N-(3-amino-2,2-dimethylpropyl)dithiocarbamic acid | Incomplete reaction; the initial adduct of the diamine and CS₂ fails to eliminate H₂S and cyclize. | Ensure sufficient reaction time and temperature. The elimination of H₂S is often the rate-limiting step and can be promoted by heat or the presence of a mild, non-nucleophilic base. |
| 1,1'-(2,2-dimethylpropane-1,3-diyl)bis(thiourea) | This can arise if an isothiocyanate intermediate reacts with another molecule of thiourea, which can be present if thiourea is used as the sulfur source instead of CS₂. More commonly, it is a symmetrical byproduct from the reaction of two diamine molecules with a thiocarbonyl source. | Use stoichiometric amounts of reagents. If using CS₂, ensure slow addition to prevent localized high concentrations that can lead to symmetrical additions. |
| Oxidized Species (e.g., Disulfides) | The thione functional group can be susceptible to air oxidation, especially during workup and purification, leading to complex disulfide-linked dimers or other species. | Perform the reaction workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Avoid unnecessarily harsh oxidizing conditions. |
Q3: The reaction is very slow or stalls completely. How can I drive it to completion?
A3: Stalled reactions are usually due to either poor nucleophilicity of the amine or a high activation energy for a key step, like H₂S elimination or cyclization.
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like THF or Dichloromethane is often a good starting point. However, for the CS₂ method, refluxing in a protic solvent like ethanol can be effective. The alcohol can participate in proton transfer steps, facilitating the mechanism.
-
Temperature: Many cyclizations of this type require heat to overcome the activation energy barrier and to drive off the H₂S gas, pushing the equilibrium toward the product. Attempting the reaction at room temperature may be too slow. Refluxing is a standard condition.
-
Catalysis: While often not strictly necessary, a stoichiometric amount of a tertiary amine base (e.g., triethylamine) can be used. It acts as a scavenger for the H₂S produced, preventing potential side reactions and helping to drive the reaction forward. It also deprotonates the dithiocarbamic acid intermediate, facilitating the elimination step.
Q4: My final product is yellow and has a strong odor, even after purification. Is this normal?
A4: Yes, this is often the case.
-
Color: Thiones, and sulfur compounds in general, can often have a pale yellow color due to the nature of their chromophores. Unless the color is intense, it is not necessarily an indication of significant impurity.
-
Odor: The persistent odor is likely due to trace amounts of unreacted carbon disulfide or, more likely, residual hydrogen sulfide (H₂S) or other volatile sulfur byproducts trapped in the solid matrix. Rigorous drying under high vacuum, potentially with gentle heating, can help remove these volatiles. Recrystallization from an appropriate solvent is the most effective method for removing both volatile and non-volatile impurities.
Section 3: Recommended Experimental Protocol
This protocol is a robust starting point, designed to favor the desired intramolecular cyclization by controlling reactant concentration.
Synthesis of this compound via the Carbon Disulfide Method
Materials:
-
2,2-dimethyl-1,3-propanediamine (1.0 eq)
-
Carbon Disulfide (1.1 eq)
-
Ethanol (anhydrous)
-
Triethylamine (2.2 eq, optional but recommended)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. If possible, maintain a nitrogen atmosphere. The outlet of the condenser should be vented through a bleach scrubber to neutralize the H₂S gas that will evolve.
-
High Dilution: In the flask, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) and triethylamine (2.2 eq) in a generous volume of anhydrous ethanol. A concentration of approximately 0.1 M with respect to the diamine is a good starting point.
-
Scientist's Note: Using a large solvent volume is the single most important factor in preventing polymerization. Triethylamine acts as an H₂S scavenger.
-
-
Slow Addition: In a separate dropping funnel, dissolve carbon disulfide (1.1 eq) in a small amount of ethanol.
-
Reaction: Heat the diamine solution to a gentle reflux. Once refluxing, add the carbon disulfide solution dropwise over 2-3 hours.
-
Scientist's Note: Slow addition maintains a low instantaneous concentration of the reactive intermediates, further favoring the intramolecular pathway.
-
-
Reflux: After the addition is complete, maintain the reflux for an additional 12-18 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Section 4: Troubleshooting Workflow
When encountering a problem, a systematic approach is more effective than random changes. Use the following workflow to diagnose issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- D’hooge, M., & De Kimpe, N. (2008). Synthesis of 2-iminothiazolidines and 2-iminotetrahydropyrimidines. In The Chemistry of Heterocyclic Compounds (pp. 1-368). John Wiley & Sons, Inc.
-
Maddani, M. R., & Prabhu, K. R. (2010). A Simple and Convenient Protocol for the Synthesis of Substituted Thioureas in an Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]
- Petrov, K. A., & Andreev, L. N. (1969). Methods of synthesis of cyclic thioureas. Russian Chemical Reviews, 38(1), 21-34.
-
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile Synthesis of N,N‘-Disubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568. Available at: [Link]
Sources
Technical Support Center: Purification of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Welcome to the technical support center for the purification of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome purification challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, which is commonly synthesized via the Biginelli reaction or similar multicomponent reactions.[1][2][3]
Problem 1: Oily or Gummy Product After Initial Synthesis
Question: After the reaction work-up, my product is an oil or a sticky solid, not the expected crystalline material. How can I purify it?
Answer:
An oily or gummy consistency typically indicates the presence of impurities such as unreacted starting materials, low molecular weight side-products, or residual solvent. The purification strategy will depend on the nature of these impurities.
Causality and Recommended Solutions:
-
Residual Solvent: High boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove.
-
Solution: Co-evaporation with a lower boiling point solvent like toluene or washing the crude product with a solvent in which it is insoluble (but the impurity is soluble), such as cold diethyl ether or hexanes, can be effective.
-
-
Unreacted Starting Materials: The presence of unreacted aldehydes, β-dicarbonyl compounds, or thiourea can result in a non-crystalline product.
-
Solution: An initial wash with a suitable solvent can help. For instance, washing with a dilute acidic solution can remove basic impurities, while a wash with a dilute basic solution can remove acidic impurities. However, be mindful of the stability of your target compound under these conditions.
-
-
Side-Products: The Biginelli reaction can sometimes yield side-products that can interfere with crystallization.
-
Solution: Column chromatography is often the most effective method to separate the desired product from closely related impurities. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[4]
-
Problem 2: Difficulty in Recrystallization
Question: I am having trouble finding a suitable solvent system for the recrystallization of this compound. It either dissolves completely or not at all.
Answer:
Finding the right recrystallization solvent is crucial for obtaining a high-purity crystalline product. The ideal solvent will dissolve the compound when hot but not when cold.
Causality and Recommended Solutions:
-
Inappropriate Single Solvent Choice: It's common for a single solvent to not have the ideal solubility properties.
-
Solution: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol, acetone, or DMF). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water, hexanes, or diethyl ether) at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly to promote crystal growth. For compounds soluble in DMF or DMSO, diffusion crystallization can be attempted by dissolving the compound in one of these solvents and placing it in a larger chamber containing a poor solvent like dichloromethane (DCM).[5]
-
-
Presence of Impurities Inhibiting Crystallization: Even small amounts of impurities can sometimes prevent crystal formation.
-
Solution: If recrystallization fails, consider a preliminary purification step like column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product.
-
Suggested Solvents for Recrystallization Trials:
| Solvent/System | Rationale |
| Ethanol | Often a good starting point for polar compounds. |
| Acetone-Ethanol Mixture | Provides a polarity gradient that can be fine-tuned.[1] |
| Ethyl Acetate/Hexanes | A common combination for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | Another option for compounds soluble in chlorinated solvents. |
Problem 3: Low Purity After Column Chromatography
Question: I performed column chromatography, but my final product is still impure. What could be the reason?
Answer:
Low purity after column chromatography can be due to several factors, including improper solvent system selection, co-elution of impurities, or degradation of the compound on the silica gel.
Causality and Recommended Solutions:
-
Poor Separation: The chosen eluent system may not be optimal for separating your compound from its impurities.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that gives the best separation (i.e., the largest difference in Rf values) between your product and the impurities.
-
-
Co-elution with an Impurity: An impurity may have a very similar polarity to your product.
-
Solution: Try a different stationary phase for your chromatography (e.g., alumina instead of silica gel) or a different solvent system. Sometimes, switching to a reverse-phase column can provide the necessary selectivity.
-
-
Compound Degradation on Silica Gel: Some compounds, particularly those with acid-sensitive functional groups, can degrade on acidic silica gel.
-
Solution: You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a Biginelli synthesis of this compound?
While specific byproducts can vary based on reaction conditions, common impurities in a Biginelli-type synthesis include unreacted starting materials (aldehyde, β-dicarbonyl compound, and thiourea) and intermediates of the reaction. Hantzsch-type dihydropyridine derivatives can also sometimes form as side products.[6]
Q2: How can I monitor the purity of my this compound during the purification process?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate your product from impurities. Visualization can be done under UV light or by staining with an appropriate reagent like potassium permanganate. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Q3: My purified this compound is colored. Is this normal?
While the pure compound is expected to be a white or off-white solid, coloration can arise from trace impurities or slight degradation. If the color persists after thorough purification and the analytical data (NMR, MS) confirms the structure and high purity, the color may be inherent to the compound or due to a very minor, highly colored impurity.
Q4: What are the general stability considerations for this compound?
Experimental Workflows
Workflow 1: Recrystallization Protocol
Caption: A general workflow for the recrystallization of this compound.
Workflow 2: Troubleshooting Low Purity
Caption: A decision-making workflow for troubleshooting low purity issues.
References
-
Research Article An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-ones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- (2016). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 11-19.
-
One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. (n.d.). Retrieved January 21, 2026, from [Link]
- Faizan, S., Roohi, T. F., Raju, R. M., Sivamani, Y., & Kumar, P. B. R. (2023). A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. Journal of Molecular Structure, 1289, 136020.
- (2012). ChemInform Abstract: Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. ChemInform, 43(32).
- Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. (2016).
-
DMPU. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). Molecules, 26(21), 6485.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(19), 6595.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Pharmaceuticals, 15(8), 948.
- One-Pot Synthesis of Thiochromones. (2023). Preprints.org.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to purify cyclic peptides? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). Molecules, 27(23), 8565.
-
How can I purify my bis thiourea compound? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent. (2019). ChemicalBook.
- Self-Standing NiFe MOF@Ni3S2 Core–Shell Hierarchical Heterostructure for Enhanced Oxygen Evolution Activity. (2022). ACS Omega, 7(4), 3435-3442.
Sources
- 1. banglajol.info [banglajol.info]
- 2. A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, me… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Welcome to the technical support center for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. As Senior Application Scientists, we have compiled this guide to address common and complex purification challenges encountered during the synthesis of this compound. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR spectrum shows unreacted starting materials. What is the most efficient first-pass purification strategy?
A1: The presence of starting materials is a common issue. The optimal strategy depends on the nature of these materials. Typically, this compound is synthesized from a diamine (like 2,2-dimethylpropane-1,3-diamine) and a thiocarbonyl source (e.g., thiourea or carbon disulfide).
-
Aqueous Wash: If the starting materials are water-soluble salts (e.g., ammonium salts or amine hydrochlorides), a simple workup involving washing the organic layer with water or a mild brine solution can be highly effective. The target compound, being a larger heterocyclic molecule, should exhibit lower water solubility.
-
Acid/Base Wash: If you have unreacted diamine, a wash with dilute acid (e.g., 1 M HCl) will protonate the amine, forming a water-soluble salt that can be extracted into the aqueous phase. Conversely, if you have acidic impurities, a wash with a mild base (e.g., saturated sodium bicarbonate) can remove them. Caution: Ensure your target compound is stable to these pH changes. A preliminary stability test on a small aliquot is recommended.[1]
-
Recrystallization: If the starting materials are solids with different solubility profiles from your product, recrystallization is an excellent and scalable first-pass purification method.[2]
The key is to exploit the significant differences in physicochemical properties (polarity, acidity/basicity, solubility) between your product and the contaminants.
Q2: I've isolated my product, but the melting point is broad and lower than expected. What does this indicate and how do I fix it?
A2: A broad or depressed melting point is a classic indicator of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to melt and occurring over a wider range.[3]
Causality: Even small amounts of contaminants, such as residual solvents or synthetic byproducts, can have a significant impact on the melting point.
Solution Workflow:
-
Purity Re-assessment: First, re-confirm the impurity profile using an analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy.[4] This will help you understand the nature and number of contaminants.
-
Solvent Removal: Ensure all residual solvent from the workup is removed under high vacuum. Trapped solvent is a very common cause of melting point depression.
-
Systematic Repurification: If impurities are confirmed, a more rigorous purification is necessary.
-
Recrystallization: This is often the most effective method for removing small amounts of "like-for-like" impurities. A systematic solvent screen is recommended to find the ideal solvent system (see Protocol 1).
-
Flash Column Chromatography: If recrystallization fails, or if you have multiple impurities with different polarities, flash chromatography is the next logical step (see Protocol 2).[5]
-
Q3: What is the best solvent for recrystallizing this compound?
A3: There is no single "best" solvent; the ideal choice depends on the specific impurities you are trying to remove. The principle of recrystallization relies on finding a solvent (or solvent pair) in which your target compound is highly soluble when hot and poorly soluble when cold, while the impurities remain soluble (or insoluble) at all temperatures.[6]
Recommended Approach: Systematic Solvent Screening A parallel solvent screen on a small scale is the most scientifically sound method.
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | Good starting point; often effective for moderately polar compounds. |
| Esters | Ethyl Acetate | Medium polarity; good for dissolving many organic compounds. |
| Ketones | Acetone | High solvating power, but its low boiling point can sometimes lead to rapid, impure crystal formation. |
| Hydrocarbons | Hexanes, Toluene | Non-polar; useful as an anti-solvent in a two-solvent system (e.g., Toluene/Hexanes or EtOAc/Hexanes). |
| Aqueous Mixtures | Ethanol/Water | Can be very effective if the compound has some water solubility. |
See Protocol 1 for a detailed step-by-step guide to solvent screening and recrystallization.
Q4: How do I interpret the ¹H NMR spectrum of this compound to confirm its structure and purity?
A4: The ¹H NMR spectrum provides a wealth of information. For the target compound, you should expect a relatively simple spectrum due to its symmetry.
Expected ¹H NMR Signals:
-
Gem-dimethyl Protons (C5-CH₃)₂: A sharp singlet, integrating to 6 protons. The chemical shift will likely be in the δ 1.0-1.5 ppm range. The presence of a single peak confirms the gem-dimethyl structure.[7]
-
Methylene Protons (C4-CH₂ and C6-CH₂): A singlet or a narrow multiplet, integrating to 4 protons. Due to the ring structure, these protons might be equivalent, leading to a singlet. The chemical shift is expected around δ 2.5-3.5 ppm.
-
N-H Protons (N1-H and N3-H): A broad singlet, integrating to 2 protons. Its chemical shift can be highly variable (δ 5-9 ppm) and depends on concentration and solvent. This peak will exchange with D₂O.
Purity Assessment:
-
Absence of Impurity Peaks: The spectrum of a pure sample should only contain the signals described above and the residual solvent peak.
-
Integration: The integration ratios should be correct (e.g., 6:4:2 for the protons listed).
-
Sharp Peaks: Sharp, well-resolved peaks are indicative of a pure, non-aggregated compound.
Troubleshooting Guide
This section addresses more specific experimental challenges in a problem-and-solution format.
Issue 1: My compound oils out during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent. It can also be caused by the presence of impurities that lower the melting point of the mixture.
-
Solution 1 (Reduce Cooling Rate): Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling out over crystallization.[6]
-
Solution 2 (Add More Solvent): The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Solution 3 (Change Solvent System): The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise at an elevated temperature until turbidity persists).
Issue 2: I'm running a flash column, but my product is co-eluting with an impurity.
-
Causality: The polarity difference between your product and the impurity is insufficient for separation with the current eluent system.
-
Solution 1 (Optimize TLC): Before running the column, optimize the separation on a TLC plate. The ideal solvent system should give your product an Rf value of ~0.3 and maximize the separation (ΔRf) from the impurity. Test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) and even different solvent systems (e.g., Dichloromethane/Methanol).
-
Solution 2 (Use a Different Stationary Phase): If separation on silica gel is poor, the interaction chemistries may be too similar. Consider using a different stationary phase. For thiourea derivatives, polar-embedded or cyano-functionalized columns can offer alternative selectivity.[8]
-
Solution 3 (Gradient Elution): Use a shallow solvent gradient during the column run. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product just ahead of (or after) the persistent impurity.
Issue 3: After purification, my product's yield is very low.
-
Causality: Product loss can occur at multiple stages: during workup, transfers, or the purification process itself.
-
Troubleshooting Steps:
-
Check Aqueous Layers: Before discarding any aqueous layers from the workup, test a small sample by TLC to ensure your product is not unexpectedly partitioning into the water.
-
Recrystallization Mother Liquor: The filtrate (mother liquor) after recrystallization will contain some dissolved product. Concentrate it and analyze by TLC. If a significant amount of product is present, a second-crop crystallization or purification by column chromatography may be warranted.
-
Column Chromatography Fractions: Ensure you have collected and analyzed all fractions from the column. Sometimes, product can elute earlier or later than expected.
-
Adsorption to Silica: Highly polar compounds, including some thioureas, can irreversibly adsorb to silica gel. If you suspect this, try deactivating the silica with triethylamine or switching to a less acidic stationary phase like alumina.
-
Purification Protocols & Workflows
Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting product purification.
Protocol 1: Systematic Recrystallization
This protocol details a robust method for purifying this compound.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed.
-
Heat the tubes in a sand bath or heating block, adding more solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a large amount of crystalline solid when cold.
-
-
Bulk Recrystallization (Scale-up):
-
Place the bulk of your crude product in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent from the screening step in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under high vacuum to a constant weight.
-
Characterize the purified product by melting point and NMR spectroscopy to confirm purity.
-
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities of different polarities.
Step-by-Step Methodology:
-
TLC Optimization:
-
Develop a TLC solvent system (e.g., Hexanes:Ethyl Acetate) that provides good separation between your product and impurities, aiming for a product Rf of ~0.3.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column as a slurry using the initial, low-polarity eluent. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the column solvent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your optimized solvent system, applying positive pressure.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain your desired product.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove residual solvent.
-
Confirm purity with appropriate analytical methods.
-
References
-
Shaabani, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 20-25. Available at: [Link]
-
Al-Tel, T. H., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. Available at: [Link]
-
Shaabani, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives. ResearchGate. Available at: [Link]
-
Mamedov, V. A., et al. (2018). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). DMPU. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Retrieved January 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Separation of thiourea and its analogs on the ILs-monolithic capillary.... Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). How can I purify my bis thiourea compound?. Retrieved January 22, 2026, from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). The 1H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved January 22, 2026, from [Link]
-
Carvalho, R. B., & Joshia, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. Available at: [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]
-
Reddit. (2021). r/Chempros - First time synthesis, first time work-up and purification. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved January 22, 2026, from [Link]
-
Zhang, X., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Journal of Materials Chemistry, 21(9), 3072-3078. Available at: [Link]
-
Avula, S., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 22(12), 2236. Available at: [Link]
-
Ashenhurst, J. (2016). Purification Techniques – An Overview. Master Organic Chemistry. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved January 22, 2026, from [Link]
-
Rucki, M., & Hring, M. (1998). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 810(1-2), 167-173. Available at: [Link]
-
Al-Hamdany, R., & Al-Rawi, A. (2011). Dynamic NMR and computational study of 5,5-dimethyl-3,4-di-p-tolyl-2-cylopenten-1-one. Magnetic Resonance in Chemistry, 49(12), 779-783. Available at: [Link]
-
Chromatography Forum. (2015). hplc of thiourea. Retrieved January 22, 2026, from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. hplc of thiourea - Chromatography Forum [chromforum.org]
Technical Support Center: 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Welcome to the technical support center for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling, stability, and analysis of this compound. While specific stability data for this compound is limited in publicly available literature, this guide synthesizes information from studies on related tetrahydropyrimidine-thione derivatives and general principles of cyclic thiourea chemistry to offer practical advice.
General Stability Profile
This compound belongs to the class of dihydropyrimidin-2(1H)-ones/thiones (DHPMs), which are noted for their wide range of biological activities and are frequently utilized in pharmaceutical research.[1] While some complex derivatives of dihydropyrimidine-2-thiones have shown robust stability in specific contexts, such as during molecular dynamic simulations with target proteins, the inherent reactivity of the thiourea moiety warrants careful consideration of storage and handling conditions to prevent degradation.[2]
The core structure contains a thiourea functional group within a heterocyclic ring. Thioureas are known to be susceptible to oxidation, which can lead to various decomposition products.[3] The stability of this compound can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a seemingly inert solvent. What could be the cause?
A1: Several factors could contribute to the degradation of your compound in solution. The primary suspects are oxidation and hydrolysis.
-
Oxidation: The thiourea moiety is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent, exposure to light, or trace metal impurities.[3] The oxidation of thioureas can lead to the formation of corresponding ureas, sulfides, or oxides of sulfur and nitrogen.[3]
-
Solvent Choice: Ensure the solvent is of high purity and degassed to minimize dissolved oxygen. Protic solvents, especially under non-neutral pH conditions, might facilitate decomposition.
-
Hydrolysis: Although generally more stable than their acyclic counterparts, cyclic thioureas can undergo hydrolysis, particularly at elevated temperatures or non-neutral pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity.
Experimental Protocol: Purity Analysis by HPLC
-
Sample Preparation: Dissolve a small, accurately weighed amount of your this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength determined by a UV scan of the pure compound (typically around 230-280 nm for such structures).
-
Analysis: Compare the chromatogram of the aged sample to a freshly prepared standard. Look for the appearance of new peaks, which may indicate degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of these impurities.[4]
Q2: My reaction involving this compound is giving inconsistent yields. Could the stability of the starting material be a factor?
A2: Absolutely. The use of partially degraded starting material is a common cause of inconsistent reaction outcomes.
-
Pre-reaction Purity Check: Always assess the purity of your this compound before use, especially if it has been stored for an extended period.
-
Reaction Conditions: The reaction conditions themselves might be promoting degradation. For example, strong oxidizing or reducing agents, or harsh pH conditions, can affect the stability of the tetrahydropyrimidine-thione ring.
Recommendations:
-
Recrystallization: If the purity of your starting material is suspect, consider recrystallizing it from a suitable solvent to remove impurities.
-
Inert Atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: I am trying to characterize my synthesized this compound, but the spectral data (NMR, IR) is ambiguous. What should I look for?
A3: Proper characterization is key to confirming the identity and purity of your compound.
Key Spectroscopic Features:
| Technique | Expected Signature | Reference |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene protons of the pyrimidine ring, and the N-H protons (typically broad singlets that can be exchanged with D₂O). | [5][6] |
| ¹³C NMR | A characteristic signal for the C=S carbon (thiocarbonyl) in the range of 160-180 ppm. | [5] |
| IR (FT-IR) | A strong absorption band for the C=S group around 1570-1590 cm⁻¹, and N-H stretching vibrations in the region of 3100-3360 cm⁻¹. | [5] |
| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound. | [7] |
If your data is unclear, it could be due to the presence of impurities or tautomers. Consider running 2D NMR experiments for more detailed structural elucidation.
Tautomerism in Tetrahydropyrimidine-thiones:
Caption: Thione-thiol tautomerism in tetrahydropyrimidine-thiones.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound?
A: To maximize shelf life, store the solid compound in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, consider storing it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).
Q: What solvents are suitable for dissolving this compound?
A: Tetrahydropyrimidine derivatives are often soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[5] Always use high-purity, dry solvents. For aqueous solutions, be mindful of the pH, as extreme pH values can promote decomposition.[8]
Q: Are there any known incompatibilities for this compound?
A: Avoid strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents can lead to the degradation of the thiourea moiety and the heterocyclic ring.
Q: How can I monitor the progress of reactions involving this compound?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[7] Use a suitable solvent system to achieve good separation between the starting material, intermediates, and products. Visualization can be done under UV light or by using an appropriate staining agent.
References
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (URL not available)
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. (URL: [Link])
-
Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. PMC - NIH. (URL: [Link])
-
Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2- thiones and Their Thiazolo[3,2-a]pyrimidine Derivatives as Potential Biological Agents. ResearchGate. (URL: [Link])
-
Synthesis of tetrahydropyrimidine-2-thiones 4a–c. ResearchGate. (URL: [Link])
-
Reaction of Tetrahydropyrimidine-2(1H)-thione Derivatives with Thiolated Acid Hydrazides as a Method of Synthesis of Biologically Active Ligands of Gold Glyco-Nanoparticles. ResearchGate. (URL: [Link])
-
Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. PubMed. (URL: [Link])
-
ChemInform Abstract: Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. ResearchGate. (URL: [Link])
-
Mechanistic Study of Forming Either Cyclic or Linear Sulfur‐Clusters from Thermal Decomposition of Thiourea Under Two Distinct Conditions. ResearchGate. (URL: [Link])
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL not available)
-
C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8. PubMed. (URL: [Link])
-
Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. (URL: [Link])
-
Oxidation and Decomposition Kinetics of Thiourea Oxides. ResearchGate. (URL: [Link])
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one deriv
-
Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. (URL: [Link])
-
Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. PubMed. (URL: [Link])
-
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. NIH. (URL: [Link])
-
(PDF) Oxidation of Thiourea and Substituted Thioureas. ResearchGate. (URL: [Link])
-
Ultrasound-assisted green synthesis of dihydropyrimidine-thiones using β-cyclodextrin as a supramolecular catalyst. New Journal of Chemistry (RSC Publishing). (URL: [Link])
Sources
- 1. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its degradation pathways. As your partner in research, we aim to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your work.
Introduction: Understanding the Stability Landscape
This compound is a cyclic thiourea derivative with a backbone susceptible to various degradation pathways. Its stability is a critical parameter in experimental design, formulation development, and analytical method validation. The primary routes of degradation for this class of compounds include hydrolysis, oxidation, and photodegradation. Understanding these pathways is paramount to preventing unwanted degradation and accurately interpreting experimental results. Forced degradation studies are instrumental in elucidating these pathways and identifying potential degradants.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the three primary degradation pathways are:
-
Hydrolysis: The tetrahydropyrimidine ring is susceptible to cleavage, particularly at the amide and thioamide bonds, under both acidic and basic conditions. This can lead to ring-opening to form various intermediates.
-
Oxidation: The thione group (-C=S) is prone to oxidation, which can result in the formation of the corresponding urea derivative (-C=O) or other oxidized sulfur species.[3] Oxidative stress can prolong the degradation of pyrimidine thio-derivatives.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts.[4][5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of tetrahydropyrimidine derivatives is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the cyclic structure. It is crucial to determine the pH-stability profile of the compound for your specific experimental conditions. Generally, neutral or near-neutral pH is expected to offer the best stability against hydrolysis.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To ensure the long-term stability of your compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., 2-8 °C or -20 °C). | Reduces the rate of thermally induced degradation. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis. |
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Troubleshooting Analytical Observations
Q4: I am observing unexpected peaks in my HPLC chromatogram during the analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks in your HPLC analysis are often indicative of degradation products or impurities. Here’s a systematic approach to identify the source:
-
Analyze a freshly prepared sample: This will serve as your baseline and help determine if the unexpected peaks are present initially or form over time.
-
Review your sample preparation and storage:
-
Solvent: Is the solvent protic (e.g., methanol, water) and could it be facilitating hydrolysis?
-
pH: Is the pH of your sample solution controlled? Extreme pH values can accelerate degradation.
-
Temperature and Light: Was the sample exposed to elevated temperatures or light for an extended period?
-
-
Perform forced degradation studies: Subjecting your compound to controlled stress conditions (acid, base, peroxide, heat, light) can help you purposefully generate degradation products.[1][2] Comparing the retention times of the peaks in your stressed samples with the unexpected peaks in your experimental sample can help in their identification.
-
Utilize Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for proposing potential structures of the degradants.
Workflow for Investigating Unexpected HPLC Peaks
Caption: A systematic workflow for identifying the source of unexpected peaks in an HPLC chromatogram.
Q5: My mass spectrometry data shows ions with masses that do not correspond to the parent compound. How can I interpret this?
A5: The presence of unexpected ions in your mass spectrum strongly suggests the formation of degradation products. Here's how to approach the interpretation:
-
Calculate the mass difference: Determine the mass difference between the unexpected ion and the parent compound. This can provide clues about the type of modification that has occurred.
-
+16 Da: Often indicates oxidation (addition of an oxygen atom), for instance, the conversion of the thione to a sulfoxide or the urea analogue.
-
+18 Da: Suggests hydrolysis (addition of a water molecule), which could be followed by ring cleavage.
-
-2 Da / +2 Da: May indicate dehydrogenation or hydrogenation reactions, respectively.
-
-
Fragmentation analysis (MS/MS): If you have access to tandem mass spectrometry, fragmenting the unexpected ion and comparing its fragmentation pattern to that of the parent compound can help pinpoint the site of modification.
-
Correlate with HPLC data: If you have corresponding HPLC data, the appearance of a new peak at a different retention time that correlates with the new mass is strong evidence of a degradation product.
Troubleshooting Experimental Conditions
Q6: I suspect my compound is degrading during my experiment which is conducted in an aqueous buffer. How can I prevent this?
A6: Degradation in aqueous buffers is a common issue, often due to hydrolysis. Consider the following preventative measures:
-
pH Optimization: Conduct a pH stability profile to identify the pH at which your compound is most stable. Buffer your reaction or solution accordingly.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.
-
Minimize Experiment Duration: If possible, reduce the time your compound is in the aqueous solution.
-
Use of Co-solvents: In some cases, adding a water-miscible organic co-solvent (e.g., acetonitrile, DMSO) can reduce the activity of water and slow down hydrolysis. However, ensure the co-solvent does not interfere with your experiment.
-
Degas Buffers: To minimize oxidative degradation, de-gas your aqueous buffers prior to use, and consider working under an inert atmosphere.
Q7: My solid-state sample of this compound has changed color over time. What does this indicate and is the compound still usable?
A7: A change in the color of a solid sample is often a visual indicator of degradation. This could be due to slow oxidation or photodegradation upon exposure to air and light over time.
-
Assessment of Purity: Before using the discolored sample, it is crucial to re-analyze its purity using a stability-indicating method like HPLC.
-
Recrystallization: If the purity is found to be compromised, you may be able to purify the material by recrystallization.
-
Prevention: To prevent this in the future, ensure your solid samples are stored under the recommended conditions (see Q3).
Part 3: Postulated Degradation Pathways
While specific degradation pathways for this compound are not extensively reported, we can postulate the following pathways based on the chemistry of related compounds.
Postulated Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation of this compound leading to ring opening.
Postulated Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways of the thione moiety.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, place a solution of the compound in a suitable solvent at 60 °C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.[6][7]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method. If available, use HPLC-MS to identify the mass of the degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Calculate the percentage degradation.
-
Identify and characterize the major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the λmax of the parent compound using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak and all major degradation peaks.
References
-
Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2022). ResearchGate. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. (2016).
- Stability testing of existing active substances and rel
- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.).
-
Reaction of Tetrahydropyrimidine-2(1H)-thione Derivatives with Thiolated Acid Hydrazides as a Method of Synthesis of Biologically Active Ligands for Glyco-Gold Nanoparticles. (2024). ResearchGate. [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2025). ResearchGate. [Link]
- A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance. (n.d.).
-
Thioureas and their cyclized derivatives: Synthesis, conformational analysis and antimicrobial evaluation. (n.d.). ResearchGate. [Link]
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (n.d.). PubMed.
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. [Link]
-
Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine. (2024). ResearchGate. [Link]
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.).
- Dynamic NMR and computational study of 5,5-dimethyl-3,4-di-p-tolyl-2-cylopenten-1-one. (n.d.).
- Degradation Profiling of Pharmaceuticals: A Review. (n.d.). IJNRD.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
- Forced Degradation – A Review. (2016). MedCrave online.
-
Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine. (2024). Frontiers. [Link]
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
-
A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). ResearchGate. [Link]
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Antioxidant Potential of Pyrimidine Derivatives against Oxid
- Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts. (2017). PubMed.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
- Synthesis of 2,5-disubstituted thienosultines and their thermal reactions with dienophiles and nucleophiles. (n.d.). PubMed.
- A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters' Mediated Metformin Uptake and Its Inhibition in Cells. (n.d.). MDPI.
-
Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). MDPI. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Stability Testing of Pharmaceutical Products. (2012).
- Major degradation product identified in several pharmaceutical formulations against the common cold. (n.d.). Semantic Scholar.
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1 H NMR. (n.d.). ChemicalBook.
- Forced Degradation Studies: Regulatory Considerations and Implement
- A study of pyrimidine base damage in relation to oxidative stress and cancer. (2009).
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Technical Support Center: Interpreting Unexpected NMR Peaks for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are working with 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural verification and purity assessment. However, unexpected peaks can often arise, leading to confusion and delays. This document provides a systematic troubleshooting guide and a series of frequently asked questions (FAQs) to help you interpret your NMR data with confidence.
Expected NMR Spectrum
Before troubleshooting the unexpected, it is crucial to understand the expected ¹H and ¹³C NMR spectra for pure this compound. The molecule's symmetry leads to a relatively simple spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Atom | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| a | -C(CH ₃)₂ | ~1.0 - 1.2 | Singlet (s) | 6H | Two magnetically equivalent methyl groups. |
| b | -CH ₂-NH- | ~3.0 - 3.4 | Triplet (t) | 4H | Methylene protons adjacent to NH. Coupling to NH may cause broadening. |
| c | -NH - | ~7.0 - 8.0 | Broad Singlet (br s) | 2H | Exchangeable protons. Chemical shift is highly dependent on solvent and concentration.[1][2] |
| ¹³C NMR | Atom | Predicted δ (ppm) | Notes |
| d | -C(C H₃)₂ | ~25 - 30 | Methyl carbons. |
| e | -C (CH₃)₂ | ~35 - 40 | Quaternary carbon. |
| f | -C H₂-NH- | ~50 - 55 | Methylene carbons. |
| g | C =S | ~180 - 190 | Thiocarbonyl carbon. Typically deshielded and found significantly downfield.[1] |
Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary based on solvent and experimental conditions.
Troubleshooting Guide: A Systematic Approach to Peak Identification
When faced with an unexpected peak, a systematic approach can quickly narrow down the possibilities. Follow this workflow to diagnose the source of the unknown signal.
Caption: Systematic workflow for identifying unknown NMR peaks.
Frequently Asked Questions (FAQs)
Q1: I see a very broad peak in my ¹H NMR spectrum. What could it be?
A1: A broad signal in a ¹H NMR spectrum typically indicates a proton that is undergoing chemical exchange or is in a region of conformational flexibility. For this compound, the most likely candidates are:
-
N-H Protons: The two N-H protons on the ring are exchangeable and often appear as a broad singlet.[1][2] Their chemical shift and broadness are highly sensitive to solvent, temperature, and concentration due to hydrogen bonding.[3]
-
Water (H₂O): Residual water in the NMR solvent is a very common impurity and almost always appears as a broad peak. Its chemical shift varies significantly depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~2.50 ppm in DMSO-d₆, ~4.79 ppm in D₂O).[4][5]
-
Slow Conformational Exchange: The six-membered ring can interconvert between different conformations (e.g., chair-boat). If this exchange is slow on the NMR timescale, it can lead to peak broadening. This is usually more pronounced at lower temperatures.
To confirm if the broad peak is from an exchangeable proton (NH or OH), a D₂O exchange experiment is definitive.
Q2: My N-H proton signal is missing. Where did it go?
A2: This is a very common and expected observation when using a protic deuterated solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O). The acidic N-H protons on your compound rapidly exchange with the deuterium atoms of the solvent, effectively replacing them with non-proton-active deuterium.
-
Mechanism: R-NH + D₂O ⇌ R-ND + HDO
This "disappearance" is actually a powerful diagnostic tool. If you suspect a peak is an N-H proton, you can intentionally add a drop of D₂O to your NMR tube (if using a solvent like CDCl₃ or DMSO-d₆), shake it, and re-acquire the spectrum. If the peak vanishes or significantly diminishes, you have confirmed it is an exchangeable proton.
Experimental Protocol: Deuterium Oxide (D₂O) Exchange
-
Acquire Initial Spectrum: Dissolve your sample in a non-protic solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of D₂O.
-
Mix: Cap the tube securely and invert it several times to ensure thorough mixing. You may see an emulsion or a separate layer, but enough exchange will occur at the interface.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The disappearance of a peak confirms it is from a labile proton (NH, OH, COOH).
Q3: I have unexpected signals that don't match my product. Could they be starting materials?
A3: Yes, this is a frequent cause of impurity peaks. The synthesis of the target compound likely involves the reaction of 2,2-dimethyl-1,3-propanediamine with a thiocarbonyl source like carbon disulfide (CS₂).[6] Incomplete reaction or purification will leave residual starting materials.
Table 2: NMR Data for Potential Synthesis-Related Impurities
| Compound | Type | ¹H NMR (δ, ppm, Multiplicity) | ¹³C NMR (δ, ppm) | Reference |
| 2,2-Dimethyl-1,3-propanediamine | Starting Material | ~0.9 (s, 6H, CH₃), ~1.5 (br s, 4H, NH₂), ~2.5 (s, 4H, CH₂) | ~22 (CH₃), ~36 (C(CH₃)₂), ~50 (CH₂) | [7][8] |
| Carbon Disulfide (CS₂) | Starting Material | No ¹H signal | ~192-193 | [9][10][11] |
If you see peaks matching those in Table 2, it is highly indicative of residual starting material.
Q4: My chemical shifts are slightly different from the reference values. Is my compound impure?
A4: Not necessarily. Minor deviations in chemical shifts (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) are common and can be caused by several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can influence the electronic environment of the nuclei, causing shifts.[12] This is especially true for protons involved in hydrogen bonding, like N-H protons.
-
Concentration: As concentration increases, intermolecular interactions can cause shifts. This is why it's good practice to use consistent, relatively dilute sample concentrations.
-
Temperature: Temperature can affect molecular motion and intermolecular interactions, leading to slight changes in chemical shifts.[13][14]
-
Referencing: Ensure your spectrum is correctly referenced. While Tetramethylsilane (TMS) is the standard at 0.00 ppm, spectra are often referenced to the residual solvent peak, which can have slight variations.[14][15]
Q5: There's a sharp singlet around 0.1-0.2 ppm that isn't TMS. What is it?
A5: This is very likely silicone grease. It is a common laboratory contaminant that can be inadvertently introduced from glassware with greased joints. It typically appears as a singlet near 0 ppm and can sometimes be accompanied by other smaller, broader signals from the polymer backbone.[16]
Reference Data: Common NMR Contaminants
It is invaluable to have a reference list for common impurities. The tables published by Gottlieb, Kotlyar, and Nudelman are the authoritative source for this data.[4][16][17]
Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Impurities
| Impurity | CDCl₃ | Acetone-d₆ | DMSO-d₆ | Appearance |
| Water | 1.56 | 2.84 | 3.33 | Broad singlet |
| Acetone | 2.17 | 2.05 | 2.09 | Singlet |
| Dichloromethane | 5.30 | 5.64 | 5.76 | Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | 1.11 (t), 3.40 (q) | 1.10 (t), 3.39 (q) | Triplet, Quartet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 1.18 (t), 1.96 (s), 4.02 (q) | 1.17 (t), 1.99 (s), 4.02 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88 (t), 1.26 (m) | 0.88 (t), 1.27 (m) | 0.87 (t), 1.26 (m) | Multiplets |
| Toluene | 2.36 (s), 7.17-7.28 (m) | 2.32 (s), 7.18-7.29 (m) | 2.30 (s), 7.17-7.28 (m) | Singlet, Multiplets |
| Silicone Grease | ~0.07 | ~0.07 | ~0.05 | Singlet |
Solvent residual peaks are shown in italics. Data sourced from Fulmer et al. and Gottlieb et al.[4][16]
References
-
Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. [Link]
-
Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. PubMed. [Link]
-
ResearchGate. (n.d.). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. [Link]
-
SpectraBase. (n.d.). Carbon disulfide - Optional[13C NMR] - Chemical Shifts. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
MegaLecture. (2019). Nuclear Magnetic Resonance (H-NMR) : Part 2 : H-NMR Solvents, TMS and Chemical Shift. [Link]
-
Supporting Information. (n.d.). [No Title Found]. [Link]
-
SpectraBase. (n.d.). Carbon disulfide. [Link]
-
Pérez-Casas, S., et al. (2020). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journal of Organic Chemistry, 16, 297-306. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. [Link]
-
Flegel, M., & St-Amant, A. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 118(40), 9801-9807. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6. [Link]
-
ResearchGate. (2015). Why some thiourea compounds didn't show peak for NH in NMR spectrum?. [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]
-
[No Author]. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]
-
Reich, H. J. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. [Link]
-
PubChem. (n.d.). 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-. [Link]
-
Al-Obaid, A. M., & Al-Rashood, K. A. (1995). Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids. PubMed. [Link]
-
[No Author]. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
Uccello Barretta, G., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(1), 1. [Link]
-
NIH. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. [Link]
-
Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]
-
NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. [Link]
-
Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. [Link]
-
ResearchGate. (n.d.). Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2- thiones and Their Thiazolo[3,2-a]pyrimidine Derivatives as Potential Biological Agents. [Link]
-
PubMed. (2017). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. [Link]
-
OUCI. (n.d.). A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. [Link]
-
PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]
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- 6. 2,2-二甲基-1,3-丙二胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2-DIMETHYL-1,3-PROPANEDIAMINE(7328-91-8) 1H NMR spectrum [chemicalbook.com]
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- 17. kgroup.du.edu [kgroup.du.edu]
"troubleshooting mass spectrometry fragmentation of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione"
Welcome to the technical support center for the mass spectrometric analysis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the fragmentation patterns observed during the analysis of this cyclic thiourea derivative.
Introduction to the Molecule
This compound is a heterocyclic compound featuring a tetrahydropyrimidine core, a thiocarbonyl group, and a gem-dimethyl substitution at the C5 position. This unique structure influences its behavior in the mass spectrometer, leading to specific fragmentation pathways that, when understood, can aid in structural confirmation and purity assessment. This guide provides a detailed breakdown of expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, along with troubleshooting for common analytical issues.
Part 1: Predicted Fragmentation Pathways
Understanding the likely fragmentation of this compound is the first step in successful data interpretation. The following sections detail the expected fragmentation under hard (EI) and soft (ESI) ionization techniques.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization, this compound is expected to produce a series of characteristic fragment ions. The pyrimidine ring itself is relatively stable, meaning fragmentation will likely be initiated at the substituents and weaker bonds.[1][2]
Expected Molecular Ion: The molecular formula is C₆H₁₂N₂S, with a monoisotopic mass of 144.0772 Da . The molecular ion peak (M⁺˙) at m/z 144 should be observable. Due to the natural abundance of the ³⁴S isotope, a characteristic M+2 peak at approximately 4.4% of the M⁺˙ intensity is expected.
Key Fragmentation Pathways:
-
Alpha-Cleavage: A primary fragmentation pathway for thioureas involves cleavage of the bonds alpha to the thiocarbonyl group.[3] For this molecule, this would involve the cleavage of the C-C and C-N bonds within the ring.
-
Loss of a Methyl Radical (•CH₃): The gem-dimethyl group can facilitate the loss of a methyl radical, leading to a fragment at m/z 129 .
-
Loss of Propene (C₃H₆): A retro-Diels-Alder (rDA) type fragmentation, while not definitively documented for this specific ring system, is a common pathway for cyclic systems.[4][5][6][7] This could lead to the loss of propene (CH₂=C(CH₃)₂) from the molecular ion, resulting in a fragment at m/z 102 .
-
Loss of Thiourea Neutral Fragment (CH₄N₂S): Cleavage of the ring could lead to the loss of a neutral thiourea fragment, though this is less common.
Predicted EI-MS Fragmentation Scheme:
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Expected EI Fragments:
| m/z (Da) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 144 | [C₆H₁₂N₂S]⁺˙ | - | Molecular Ion |
| 129 | [C₅H₉N₂S]⁺ | •CH₃ | Loss of a methyl radical |
| 102 | [C₃H₆N₂S]⁺˙ | C₃H₆ | Retro-Diels-Alder-like cleavage |
| 101 | [C₃H₅N₂S]⁺ | C₃H₇• | Ring cleavage and loss of propyl radical |
| 69 | [C₅H₉]⁺ | CH₂N₂S | Cleavage of the thiourea moiety |
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a softer ionization technique, and in positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺ at m/z 145 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Key Fragmentation Pathways:
-
Loss of Ammonia (NH₃): Protonation can occur on one of the nitrogen atoms. Subsequent cleavage can lead to the loss of ammonia, resulting in a fragment at m/z 128 .
-
Loss of Hydrogen Sulfide (H₂S): Tautomerization to the thiol form can facilitate the loss of H₂S, yielding a fragment at m/z 111 .
-
Ring Opening and Subsequent Losses: Collision-induced dissociation (CID) can induce ring opening, followed by the loss of small neutral molecules.
Predicted ESI-MS/MS Fragmentation Scheme:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Expected ESI-MS/MS Fragments:
| Precursor m/z | Fragment m/z | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 145 | 128 | [C₆H₁₀NS]⁺ | NH₃ | Loss of ammonia |
| 145 | 111 | [C₆H₁₁N₂]⁺ | H₂S | Loss of hydrogen sulfide |
| 145 | 69 | [C₅H₉]⁺ | CH₄N₂S | Ring cleavage and loss of thiourea |
Part 2: Troubleshooting Guide in Q&A Format
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Weak or No Molecular Ion Signal
Question: I am not observing the expected molecular ion at m/z 144 (EI) or 145 (ESI). What could be the issue?
Answer: A weak or absent molecular ion can be frustrating. Here’s a systematic approach to troubleshoot this problem:
-
Sample Concentration and Purity:
-
Is your sample concentration too low? Dilute samples may not produce a strong enough signal.[8]
-
Is the sample pure? Impurities can suppress the ionization of your target analyte. Consider an additional purification step.
-
Has the compound degraded? Thioureas can be susceptible to oxidation or hydrolysis. Ensure your sample is fresh and has been stored properly.
-
-
Instrument Parameters:
-
Ionization Energy (EI): If using EI, ensure the ionization energy is set appropriately (typically 70 eV). A lower energy might reduce fragmentation and enhance the molecular ion peak.
-
Ion Source Temperature: High source temperatures can increase fragmentation and reduce the abundance of the molecular ion. Try reducing the source temperature.
-
ESI Cone/Fragmentor Voltage: In ESI, a high cone or fragmentor voltage can cause in-source fragmentation, diminishing the [M+H]⁺ signal. Reduce these voltages to favor the precursor ion.[9]
-
-
Experimental Protocol:
-
Prepare a fresh, more concentrated sample.
-
Optimize the ion source temperature, starting with a lower value and gradually increasing it.
-
For ESI, perform a cone/fragmentor voltage ramp to find the optimal value that maximizes the [M+H]⁺ signal while minimizing in-source fragmentation.
-
Unexpected Peaks and Adducts in ESI-MS
Question: My ESI mass spectrum shows peaks that do not correspond to the expected [M+H]⁺ or its fragments. What are these?
Answer: Unexpected peaks in ESI are often due to the formation of adducts with cations present in the solvent or on glassware.[10]
Common Adducts to Look For:
| Adduct | Formula | m/z for C₆H₁₂N₂S |
| Sodium | [M+Na]⁺ | 167.0591 |
| Potassium | [M+K]⁺ | 183.0331 |
| Ammonium | [M+NH₄]⁺ | 162.0939 |
| Acetonitrile | [M+ACN+H]⁺ | 186.1037 |
| Methanol | [M+CH₃OH+H]⁺ | 177.1034 |
Troubleshooting Workflow for Adducts:
Caption: Workflow for identifying and mitigating adduct formation.
Solutions:
-
Use High-Purity Solvents: Ensure your mobile phases are prepared with high-purity, LC-MS grade solvents to minimize sodium and potassium contamination.
-
Acidify the Mobile Phase: Adding a small amount of formic acid (0.1%) to the mobile phase can enhance protonation and suppress sodium and potassium adduct formation.
-
Use Proper Glassware Cleaning Procedures: Avoid using detergents that contain sodium salts. Rinse glassware thoroughly with high-purity water and then with your mobile phase.
Inconsistent Fragmentation Patterns
Question: The fragmentation pattern of my compound seems to vary between runs. Why is this happening?
Answer: Inconsistent fragmentation can be due to fluctuating instrument conditions or sample instability.
-
Instrument Stability:
-
Collision Energy (MS/MS): Ensure the collision energy is consistent for all your MS/MS experiments. Small variations can significantly alter the fragmentation pattern.
-
Source Cleanliness: A contaminated ion source can lead to unstable ionization and inconsistent fragmentation. Follow the manufacturer's guidelines for cleaning the ion source.[11]
-
-
Sample-Related Issues:
-
Isomerization: The tetrahydropyrimidine ring may be susceptible to tautomerization or ring-chain tautomerism under certain pH or temperature conditions, leading to different fragmentation patterns.
-
In-source Reactions: The compound might be reacting with solvent molecules or other analytes in the ion source.
-
Protocol for Ensuring Consistent Fragmentation:
-
Calibrate the instrument regularly.
-
Perform a system suitability test before your sample runs to ensure consistent performance.
-
Control the pH of your sample and mobile phase.
-
If possible, analyze the sample shortly after preparation.
Part 3: Advanced Troubleshooting FAQs
Q1: I observe a prominent peak at m/z 118 in my EI spectrum. What could this be?
A1: A peak at m/z 118 could correspond to the loss of an ethyl group (C₂H₆, 26 Da). This might occur through a rearrangement process followed by fragmentation. It is also important to consider potential impurities in your sample that might have this mass.
Q2: My baseline is noisy, making it difficult to identify low-intensity fragments. How can I improve this?
A2: A noisy baseline can be caused by several factors:
-
Contaminated Solvents or Gases: Use high-purity solvents and carrier gases.[12]
-
Leaks in the System: Perform a leak check, especially around fittings and the ion source.[13]
-
Electronic Noise: Ensure the instrument is properly grounded.
Q3: Can I use negative ion mode for this compound?
A3: While positive ion mode is generally more sensitive for compounds with basic nitrogen atoms, negative ion mode is also possible. In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻ at m/z 143. Fragmentation of this ion would likely involve different pathways than the protonated molecule.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Felder, T., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry, 43(5), 651-663.
- Zhang, J., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 330-332, 124-133.
- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40.
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- Retro-Diels-Alder reaction in mass spectrometry. (n.d.).
- Pojarlieff, I. G., et al. (1995). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1519-1527.
- El-Sayed, W. A., et al. (2014).
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2001). ARKIVOC, (ix), 117-124.
- Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
- Stevens, K. G., et al. (2021). Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules.
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Fareedian Chemistry. (2020, April 18). Mass spectrometry: Retro diels alder fragmentation. YouTube.
- Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015).
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
- Synthesis of cyclic gem-dinitro compounds via radical nitration of 1,6-diynes with Fe(NO3)3·9H2O. (2015). Organic & Biomolecular Chemistry, 13(28), 7751-7757.
- EI-MS fragmentation pathway of compound 2. (n.d.).
- The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022). International Journal of Molecular Sciences, 23(3), 1714.
- Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. (2022). The Journal of Organic Chemistry, 87(24), 16428-16440.
- The EI-MS Fragmentation Mechanisms of the Bacterial Diterpenes Polytrichastrene A and Wanju-2,5-diene. (2021). Chemistry – A European Journal, 27(1), 358-364.
-
MS Adduct Calculator. (n.d.). Fiehn Lab.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6510.
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Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
- gem-dimethyl Archives. (n.d.). AMM Journal.
- The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022). MDPI.
- The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(3), 355-362.
- Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. (2021).
- Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022).
- This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use. (2008).
- ESI Common Background Ions: Repe
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
- fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. (2020). Glen Jackson - West Virginia University.
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Validation & Comparative
A Comparative Guide to the Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione: Protocol Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-dimethyltetrahydropyrimidine-2(1H)-thione is a cyclic thiourea derivative with a structural backbone that is of significant interest in medicinal chemistry and drug development. Compounds containing the tetrahydropyrimidine-2-thione scaffold have demonstrated a wide range of biological activities. The gem-dimethyl substitution at the 5-position can impart specific conformational constraints and lipophilicity, potentially influencing the molecule's interaction with biological targets.
This guide provides a comprehensive validation of a primary synthesis protocol for this compound, alongside a comparative analysis with a viable alternative synthetic strategy. The objective is to equip researchers with a robust, validated protocol and the critical insights necessary to make informed decisions for the efficient synthesis of this important heterocyclic scaffold.
Core Synthesis Strategies: A Comparative Overview
The synthesis of cyclic thioureas such as this compound can be approached through several methodologies. The two most prominent strategies involve the condensation of a diamine with a thiocarbonyl source or a multi-component reaction.
Protocol 1: The Diamine and Carbon Disulfide Condensation Method
This is a classical and direct approach for the formation of cyclic thioureas. The reaction proceeds via the in situ formation of a dithiocarbamate intermediate from the diamine and carbon disulfide, which subsequently cyclizes upon heating to eliminate hydrogen sulfide and form the target tetrahydropyrimidine-2-thione. The choice of 2,2-dimethyl-1,3-propanediamine as the starting material directly installs the desired 5,5-dimethyl substitution pattern.
Protocol 2: The Biginelli-Type Reaction Approach
The Biginelli reaction is a well-established one-pot, three-component reaction for the synthesis of dihydropyrimidinones and their thione analogs[1][2]. While traditionally used for the synthesis of dihydropyrimidines, modifications of this reaction can be envisioned for the synthesis of the saturated tetrahydropyrimidine ring system. This would typically involve the condensation of an aldehyde, a β-dicarbonyl compound (or a synthetic equivalent), and thiourea[3]. For the synthesis of the target molecule, a variation of this reaction would be necessary, potentially using a formaldehyde equivalent and a suitable precursor to introduce the gem-dimethyl group.
This guide will focus on providing a detailed, validated protocol for the more direct and commonly employed diamine and carbon disulfide condensation method (Protocol 1). The Biginelli-type reaction (Protocol 2) will be discussed as a conceptual alternative, highlighting its potential advantages and challenges.
Protocol 1: Synthesis via 2,2-Dimethyl-1,3-propanediamine and Carbon Disulfide
This protocol is favored for its straightforward nature and the ready availability of the starting materials. The causality behind the experimental choices lies in controlling the reactivity of carbon disulfide and ensuring the efficient cyclization of the intermediate.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine groups of 2,2-dimethyl-1,3-propanediamine on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate, which is in equilibrium with its ammonium salt. Upon heating, an intramolecular cyclization occurs with the elimination of hydrogen sulfide to yield the stable six-membered ring of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Carbon disulfide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Addition of Reactants: To the flask, add 2,2-dimethyl-1,3-propanediamine (1.0 eq) dissolved in ethanol. Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. Caution: Carbon disulfide is highly flammable and toxic.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Subsequently, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid. The aqueous layer is washed with dichloromethane to remove any unreacted starting material.
-
The aqueous layer is then basified with a sodium hydroxide solution until a precipitate is formed.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product.
-
Characterization: The final product is characterized by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR).
Validation Data
The successful synthesis of this compound is confirmed by the following analytical data.
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, to be determined experimentally |
| Yield | Typically in the range of 70-90% |
| ¹H NMR | Signals corresponding to the methyl and methylene protons |
| ¹³C NMR | Signals for the methyl, methylene, quaternary, and thiocarbonyl carbons |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C-H, and C=S stretching vibrations |
Protocol 2: A Comparative Alternative - The Biginelli-Type Reaction
The Biginelli reaction offers a convergent one-pot approach that can be advantageous in terms of operational simplicity and atom economy[1][2]. A hypothetical Biginelli-type synthesis of this compound would require a three-component condensation.
Conceptual Workflow
Caption: Conceptual workflow for a Biginelli-type synthesis.
Advantages and Challenges
Advantages:
-
Convergent Synthesis: All components are combined in a single step, potentially reducing reaction time and purification efforts.
-
Diversity-Oriented: The Biginelli reaction is highly amenable to the use of various substituted starting materials, allowing for the generation of a library of analogs.
Challenges:
-
Substrate Selection: Identifying a suitable β-dicarbonyl equivalent that would lead to the 5,5-dimethyl substitution pattern in a saturated ring system is not straightforward. Standard Biginelli conditions typically yield dihydropyrimidines.
-
Reaction Conditions: The conditions would need to be carefully optimized to favor the formation of the tetrahydropyrimidine ring over potential side products.
-
Yield and Purity: Achieving high yields and purity for this specific saturated analog via a Biginelli-type reaction may be more challenging compared to the direct condensation method.
Performance Comparison
| Feature | Protocol 1 (Diamine Condensation) | Protocol 2 (Biginelli-Type - Conceptual) |
| Reliability | High, well-established for cyclic thioureas. | Lower, requires significant methods development. |
| Yield | Generally good to excellent. | Potentially variable and substrate-dependent. |
| Scalability | Readily scalable. | May require re-optimization at a larger scale. |
| Starting Materials | Commercially available diamine and carbon disulfide. | Requires a specific and potentially non-commercial β-dicarbonyl equivalent. |
| Versatility | Less versatile for generating diverse analogs. | Highly versatile for creating libraries of related compounds. |
Conclusion and Recommendations
For the specific synthesis of this compound, Protocol 1, the condensation of 2,2-dimethyl-1,3-propanediamine with carbon disulfide, is the recommended and validated approach. This method is reliable, high-yielding, and utilizes readily accessible starting materials. Its straightforward nature makes it ideal for both small-scale laboratory synthesis and larger-scale production.
The Biginelli-type reaction (Protocol 2) remains a conceptually interesting alternative, particularly for the generation of a library of related analogs. However, significant research and development would be required to establish a viable and efficient protocol for the synthesis of the specific target molecule, this compound.
Researchers are encouraged to utilize the detailed experimental protocol provided for the diamine condensation method and to perform the necessary analytical validation to ensure the identity and purity of the synthesized compound.
References
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
-
Debache, A., et al. (2012). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. The Open Organic Chemistry Journal, 6, 13-19. [Link]
- Synthesis and Investigation of New Different Pyrimidine-Thiones.
- One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines.
-
Magerramov, A. M., et al. (2016). Synthesis and Investigation of New Different Pyrimidine-Thiones. Chemical and Process Engineering Research, 40, 1-6. [Link]
Sources
A Comparative Guide to the Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione: Evaluating Reproducibility of Experimental Outcomes
For researchers and professionals in drug development, the consistent and reproducible synthesis of target molecules is paramount. This guide provides an in-depth comparison of synthetic methodologies for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, a cyclic thiourea. While direct, peer-reviewed studies on the reproducibility of this specific compound's synthesis are not prevalent, a critical analysis of published methods versus modern alternatives can provide crucial insights into potential variabilities and inform experimental design.
This guide will compare a classical, documented method with a modern, widely adopted approach for the synthesis of cyclic thioureas, applying it to the target molecule. The focus will be on the causality behind experimental choices and the factors influencing the reliability and reproducibility of the final yield and purity.
Method A: The Classical Approach via Carbon Disulfide
The established literature method for synthesizing this compound involves the reaction of a 1,3-diamine with carbon disulfide. This approach is rooted in the fundamental reactivity of amines with CS₂, a potent and readily available thiocarbonylating agent.
Mechanistic Considerations
The reaction proceeds via the initial nucleophilic attack of the primary amine on the carbon of carbon disulfide, forming a dithiocarbamic acid intermediate. A subsequent intramolecular cyclization, driven by the second amine group, leads to the formation of the six-membered ring and elimination of hydrogen sulfide (H₂S). The choice of a solvent like ethanol is critical as it facilitates the solubility of the diamine and the intermediate salts, while the reaction temperature is optimized to drive the reaction to completion without promoting side reactions.
Experimental Protocol: Method A
Synthesis of this compound
-
Reactants:
-
2,2-dimethyl-1,3-propanediamine
-
Carbon Disulfide (CS₂)
-
Ethanol (absolute)
-
-
Procedure:
-
A solution of 2,2-dimethyl-1,3-propanediamine (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carbon disulfide (1.1 eq) is added dropwise to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the toxicity and volatility of CS₂.
-
After the addition is complete, the reaction mixture is heated to reflux.
-
The reaction is monitored for the evolution of hydrogen sulfide gas (caution: toxic).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
-
Method B: A Modern Alternative Using Thiocarbonyldiimidazole (TCDI)
Modern synthetic chemistry often favors reagents that offer milder reaction conditions, simpler workups, and improved safety profiles. 1,1'-Thiocarbonyldiimidazole (TCDI) has emerged as a superior thiocarbonyl transfer agent for the synthesis of cyclic thioureas. Its use in solid-phase synthesis underscores its reliability and efficiency, which are hallmarks of a reproducible method.[1]
Mechanistic Advantages for Reproducibility
TCDI reacts with the diamine in a stepwise manner. The first amine attacks the thiocarbonyl group of TCDI, displacing one imidazole group to form an N-(thiocarbonyl)imidazole intermediate. This intermediate is highly reactive towards the second intramolecular amine, which rapidly cyclizes to form the stable tetrahydropyrimidine-2(1H)-thione ring. The byproducts are two equivalents of imidazole, which are highly soluble in many organic solvents and easily removed during purification. This clean reaction profile is a significant factor in achieving reproducible results, as it minimizes the formation of complex side-products that can complicate purification.
Experimental Protocol: Method B (Proposed)
Synthesis of this compound via TCDI
-
Reactants:
-
2,2-dimethyl-1,3-propanediamine
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
A solution of 2,2-dimethyl-1,3-propanediamine (1.0 eq) in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon) in a dry flask.
-
TCDI (1.05 eq) is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 h).
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
-
Comparative Analysis of Methodologies
The choice of synthetic route can have a profound impact on the reproducibility and overall success of an experiment. Below is a comparative summary of the two methods.
| Parameter | Method A (Carbon Disulfide) | Method B (TCDI) | Rationale for Reproducibility |
| Reagent Handling & Safety | Carbon disulfide is highly toxic, flammable, and volatile. The reaction produces toxic H₂S gas. | TCDI is a stable, crystalline solid. The byproduct, imidazole, is a mild base with low volatility. | Safer handling and byproducts in Method B reduce experimental hazards and potential for exposure-related errors. |
| Reaction Conditions | Requires heating to reflux. | Often proceeds at room temperature or with mild heating. | Milder conditions in Method B are easier to control precisely and reduce the likelihood of thermal decomposition or side reactions. |
| Byproducts & Purification | H₂S gas is evolved. Potential for polysulfide and other sulfur-containing impurities. Recrystallization is often sufficient. | Imidazole is the primary byproduct, which is water-soluble and easily removed by an aqueous wash. Column chromatography may be needed for highest purity. | The clean byproduct profile of Method B simplifies purification, leading to more consistent product quality and yield. |
| Yield | Reported yields can be variable depending on reaction scale and purity of reagents. | Generally high to excellent yields are reported for analogous reactions. | The cleaner reaction profile of TCDI typically translates to higher and more consistent isolated yields. |
Workflow Diagrams
To visualize the experimental processes, the following diagrams outline the key steps in each synthetic approach.
Caption: Workflow for Method A (Carbon Disulfide).
Caption: Workflow for Method B (TCDI).
Conclusion and Recommendations
For the synthesis of this compound, both the classical carbon disulfide method and the modern TCDI approach are chemically viable. However, when considering the reproducibility of experimental results, Method B presents clear advantages.
-
For Routine & High-Throughput Synthesis: The TCDI method is superior. Its milder conditions, cleaner reaction profile, and simpler purification process are more amenable to standardization and automation, leading to higher run-to-run consistency. The higher cost of TCDI may be offset by the reduced need for extensive purification and higher yields.
-
For Initial Exploratory Work: The carbon disulfide method remains a valid, cost-effective option. However, researchers must be vigilant about safety precautions and be prepared for potential variability in yield and purity. Careful control of reaction temperature and efficient removal of H₂S are critical for achieving consistent outcomes.
Ultimately, the adoption of modern, well-characterized reagents like TCDI is a key strategy for enhancing the trustworthiness and reproducibility of synthetic protocols in a research and development setting.
References
-
Nefzi, A., Ostresh, J. M., Meyer, J. P., & Houghten, R. A. (1997). Solid phase synthesis of heterocyclic compounds from linear peptides: Cyclic ureas and thioureas. Tetrahedron Letters, 38(6), 931-934. [Link]
Sources
A Comparative Analysis of the Biological Activity of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione and Its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry, the tetrahydropyrimidine scaffold, particularly the thione-substituted variants, represents a class of privileged structures due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological activity of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione and its analogues, offering insights into their therapeutic potential. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by experimental data and protocols to aid researchers in drug discovery and development.
Introduction to Tetrahydropyrimidine-2(1H)-thiones
Tetrahydropyrimidines (THPMs), and specifically their 2-thione derivatives, are heterocyclic compounds that have garnered significant attention for their wide range of pharmacological effects.[1] These activities include anti-inflammatory, antiviral, anticancer, antibacterial, antifungal, and antioxidant properties.[1] The synthesis of these compounds is often achieved through multicomponent reactions like the Biginelli reaction, which allows for the generation of a diverse library of analogues.[1] The biological activity of these analogues is highly dependent on the nature and position of substituents on the pyrimidine ring.
Comparative Biological Activities
The substitution pattern on the tetrahydropyrimidine-2(1H)-thione core dramatically influences its biological profile. This section compares the key activities of various analogues.
Anticancer Activity
Derivatives of tetrahydropyrimidine-2(1H)-thione have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of key enzymes and disruption of cellular processes essential for tumor growth.[2][3]
One important target for this class of compounds is the dihydrofolate reductase (DHFR) enzyme.[2] DHFR is crucial for the synthesis of nucleotides, and its inhibition leads to the death of cancer cells.[2] Certain thieno[2,3-d]pyrimidine derivatives, which can be considered analogues, have demonstrated potent DHFR inhibitory activity, with some compounds showing greater potency than the established anticancer drug methotrexate.[2] For instance, specific substituted thieno[2,3-d]pyrimidine-4-ones have exhibited strong growth inhibition against a panel of 60 human tumor cell lines.[2]
Another mechanism of anticancer action is the inhibition of microtubule polymerization. Some 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines have been identified as potent microtubule depolymerizing agents, showing greater potency than lead compounds in both cell proliferation and microtubule depolymerization assays.[6]
Furthermore, certain 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives act as inhibitors of the Eg5 motor spindle protein, which is crucial for the proper formation of the mitotic spindle during cell division.[3] Inhibition of Eg5 leads to cell cycle arrest and apoptosis in cancer cells.[3]
The cytotoxic effects of various pyrimidine-2(1H)-thione derivatives have been evaluated against several human cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HT-29 (colon).[7][8][9] For example, a 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione derivative and its subsequent modifications have shown notable dose-dependent cytotoxicity against HepG-2 and MCF-7 cells.[7] Similarly, certain tetrahydropyrimidinone(thione)-triazole hybrids have displayed significant cytotoxic activity against MCF-7 and Hep-G2 cell lines.[9]
Table 1: Comparative Anticancer Activity of Tetrahydropyrimidine-2(1H)-thione Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Reference |
| Thieno[2,3-d]pyrimidine-4-ones | NCI-60 Panel | GI50 = 3.3 µM | DHFR Inhibition | [2] |
| 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines | MDA-MB-435 | IC50 < 40 nM | Microtubule Depolymerization | [6] |
| 3,4-Dihydropyrimidin-2(1H)-thiones | MCF-7, MDA-MB-231 | Pronounced antitumor effects | Eg5 Motor Spindle Inhibition | [3] |
| 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)dihydropyrimidine-2(1H)-thione | HepG-2, MCF-7 | Good activity | Not specified | [7] |
| Tetrahydropyrimidinone(thione)-triazole hybrids | MCF-7, Hep-G2 | High cytotoxic activity | Not specified | [9] |
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Tetrahydropyrimidine-2(1H)-thione derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][10][11][12][13]
The antimicrobial activity of these compounds is influenced by the substituents on the pyrimidine ring.[14] For instance, the presence of fluoro, methoxy, chloro, and nitro groups on a benzene ring at the C4-position of the pyrimidine nucleus has been shown to enhance antimicrobial activity.[14]
Studies have demonstrated the efficacy of these compounds against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[11][12][13] Some N-formyl tetrahydropyrimidine derivatives have shown notable activity against these bacterial strains.[14] Additionally, certain tetrahydropyrimidine derivatives have exhibited good to significant antibacterial activity against Staphylococcus epidermidis, Bacillus cereus, and Pseudomonas aeruginosa.[11]
In terms of antifungal activity, some analogues have shown efficacy against fungal strains like Trichophyton mentagrophytes.[13]
Table 2: Comparative Antimicrobial Activity of Tetrahydropyrimidine-2(1H)-thione Analogues
| Compound/Analogue Class | Microbial Strain(s) | MIC/Activity | Reference |
| N-formyl tetrahydropyrimidines | S. aureus, E. coli | Enhanced activity with specific substituents | [14] |
| Substituted tetrahydropyrimidines | S. aureus, E. coli, K. pneumoniae | Moderate to good activity | [12] |
| Thioxo-Biginelli's analogs | Bacillus subtilis, E. coli, S. aureus | Good antibacterial activity | [13] |
| Tetrahydropyrimidine derivatives | T. mentagrophytes | MIC = 0.20 mg/mL | [13] |
Antiviral Activity
Several tetrahydropyrimidine-2(1H)-thione derivatives have been investigated for their antiviral properties.[1][5] A study evaluating 24 derivatives of tetrahydro-2(1H)-pyrimidinone and its thione counterpart found that certain compounds exhibited distinct activity against the fowl plague virus and Semliki Forest virus.[5] Specifically, a 1-morpholinomethyl derivative of tetrahydro-2(1H)-pyrimidinethione (THPT) showed a strong inhibitory effect on the replication of both viruses, with over 99.9% inhibition of the Semliki Forest virus in a one-step growth cycle test.[5]
Additionally, some tetrahydropyrimidine derivatives have been evaluated for their anti-HIV activity, suggesting that this scaffold may be a starting point for the development of new antiretroviral agents.[12]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key biological assays used to evaluate the activity of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Agar Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.
-
Compound Application: Create wells in the agar or place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well or disc where microbial growth is inhibited.
Mechanistic Insights and Signaling Pathways
The diverse biological activities of tetrahydropyrimidine-2(1H)-thione analogues stem from their ability to interact with various cellular targets and pathways.
DHFR Inhibition Pathway
As previously mentioned, a key anticancer mechanism is the inhibition of DHFR. This leads to a depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, ultimately halting DNA synthesis and cell proliferation.
Caption: DHFR inhibition by pyrimidine-thione analogues.
Experimental Workflow for Biological Activity Screening
The general workflow for screening and characterizing the biological activity of novel tetrahydropyrimidine-2(1H)-thione analogues involves a series of in vitro and potentially in vivo assays.
Caption: General workflow for biological activity screening.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a versatile platform for the development of new therapeutic agents. The broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, underscores the potential of this chemical class. Future research should focus on elucidating the structure-activity relationships to design more potent and selective analogues. Further exploration of their mechanisms of action will be crucial for their clinical translation. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in their quest for novel and effective drugs.
References
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Al-Ostath, A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46865–46886. [Link]
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El-Sayed, W. A., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 113-121. [Link]
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Gowda, N. B., et al. (2025). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ResearchGate. [Link]
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Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittelforschung, 34(1), 9-14. [Link]
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Sepehri, S., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 132-143. [Link]
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Trivedi, A. R., et al. (2025). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]
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Mihaylova, R., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7087. [Link]
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Shaw, A. Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 20(4), 6736-6757. [Link]
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Ferreira, R. J., et al. (2015). Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. ResearchGate. [Link]
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Ghorab, M. M., et al. (2022). Design and synthesis of tetrahydropyrimidinone(thione)-triazole hybrid scaffolds and evaluation of their biological activities. Polycyclic Aromatic Compounds, 42(5), 2269-2283. [Link]
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Patel, K. D., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 241-248. [Link]
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Al-Said, M. S., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. ResearchGate. [Link]
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Bridging the Gap: A Spectroscopic Comparison of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione with Predicted Data
In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. The tetrahydropyrimidine-2(1H)-thione scaffold is a privileged structure, appearing in a variety of biologically active molecules. While extensive research has been dedicated to variously substituted analogs, the specific derivative, 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, remains surprisingly undercharacterized in publicly accessible literature. This guide aims to bridge this data gap by providing a detailed comparison of predicted spectroscopic data with the known experimental data of its parent compound, tetrahydropyrimidine-2(1H)-thione. This analysis will offer researchers a valuable, data-driven framework for the identification and characterization of this and similar compounds.
This in-depth guide will navigate through the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. By juxtaposing this with the established spectral features of the unsubstituted ring system, we will delineate the influence of the gem-dimethyl substitution at the C5 position. Furthermore, we will propose a robust experimental workflow for the synthesis and spectroscopic characterization of the title compound, ensuring scientific integrity and reproducibility.
Proposed Synthesis and Experimental Workflow
The synthesis of this compound can be approached through a well-established cyclocondensation reaction. A plausible and efficient method involves the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable thiocarbonyl source, such as thiophosgene or carbon disulfide in the presence of a base. Given the often hazardous nature of thiophosgene, a safer alternative employing carbon disulfide is generally preferred.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 2,2-dimethyl-1,3-diaminopropane (1.0 eq) in ethanol in a round-bottom flask, add a solution of potassium hydroxide (2.2 eq) in ethanol dropwise at 0 °C.
-
Addition of Carbon Disulfide: After the addition of the base, add carbon disulfide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Characterization Workflow
The synthesized compound would then be subjected to a suite of spectroscopic analyses to confirm its structure and purity.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Predicted Spectroscopic Data for this compound
Due to the absence of published experimental spectra for this compound, we have utilized a consensus of well-regarded spectroscopic prediction software to generate the following data. It is important to note that these are theoretical values and may deviate slightly from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.
-
-CH₂- Protons: The four protons of the two methylene groups (C4 and C6) are chemically equivalent due to the free rotation around the C-N bonds. They are expected to appear as a singlet at approximately 3.0-3.5 ppm . The deshielding effect of the adjacent nitrogen atoms causes this downfield shift.
-
-NH- Protons: The two protons on the nitrogen atoms are also equivalent and are predicted to appear as a broad singlet in the region of 7.0-8.0 ppm . The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange.
-
-CH₃ Protons: The six protons of the two methyl groups at the C5 position are equivalent and will appear as a sharp singlet at approximately 1.0-1.2 ppm . This upfield shift is characteristic of alkyl protons.
The predicted ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
-
C=S (Thione Carbon): The thiocarbonyl carbon is the most deshielded and is predicted to have a chemical shift in the range of 175-185 ppm .
-
-CH₂- Carbons: The two equivalent methylene carbons (C4 and C6) are expected to resonate at around 40-45 ppm .
-
Quaternary Carbon: The C5 carbon atom, substituted with two methyl groups, is a quaternary carbon and is predicted to appear in the region of 30-35 ppm .
-
-CH₃ Carbons: The two equivalent methyl carbons are the most shielded and are predicted to have a chemical shift of approximately 20-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The key predicted vibrational frequencies for this compound are:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3400 (broad) | Characteristic of the secondary amine N-H bonds. |
| C-H Stretch | 2850-3000 | Aliphatic C-H stretching of methyl and methylene groups. |
| C=S Stretch | 1100-1300 | Thioamide I band, a key indicator of the thione group.[1] |
| C-N Stretch | 1350-1450 | Thioamide II band, involving C-N stretching and N-H bending. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.
The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 144 , corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of small, stable molecules or radicals.
Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.
Comparative Analysis with Tetrahydropyrimidine-2(1H)-thione
To ground our predictions in experimental reality, we will now compare the predicted data for our title compound with the published experimental data for its parent, tetrahydropyrimidine-2(1H)-thione.[2]
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Feature | Tetrahydropyrimidine-2(1H)-thione (Experimental)[2] | This compound (Predicted) | Analysis of the Effect of 5,5-Dimethyl Substitution |
| ¹H NMR (ppm) | |||
| -CH₂- (C4, C6) | ~3.3 (triplet) | ~3.2 (singlet) | The triplet in the parent compound is due to coupling with the C5 protons. The singlet in the substituted compound is due to the absence of adjacent protons. |
| -CH₂- (C5) | ~1.9 (quintet) | N/A | This signal is absent due to the gem-dimethyl substitution. |
| -NH- | Broad signal | Broad signal (~7.5) | The chemical shift is expected to be similar, with broadening due to exchange and quadrupolar effects. |
| -CH₃ | N/A | ~1.1 (singlet) | The appearance of a singlet in the upfield region is a direct consequence of the two methyl groups at C5. |
| ¹³C NMR (ppm) | |||
| C=S | ~180 | ~180 | The chemical shift of the thiocarbonyl carbon is not expected to be significantly affected by the substitution at C5. |
| -CH₂- (C4, C6) | ~41 | ~42 | A minor downfield shift may be observed due to the electronic effect of the gem-dimethyl group. |
| -CH₂- (C5) | ~21 | N/A | This signal is replaced by the quaternary carbon and methyl carbon signals. |
| Quaternary C (C5) | N/A | ~32 | A new signal for the quaternary carbon appears in the predicted spectrum. |
| -CH₃ | N/A | ~22 | The appearance of a signal in the aliphatic region confirms the presence of the methyl groups. |
| IR (cm⁻¹) | |||
| N-H Stretch | Broad band ~3200-3400 | Broad band ~3200-3400 | The position and shape of the N-H stretching band are expected to be similar. |
| C-H Stretch | ~2850-2950 | ~2850-3000 | The substituted compound will show more prominent C-H stretching from the methyl groups. |
| C=S Stretch | ~1170 | ~1150-1250 | The exact position of the C=S stretch can be influenced by the overall molecular structure, but it is expected to be in a similar region. |
| MS (m/z) | |||
| Molecular Ion [M]⁺ | 116 | 144 | The molecular ion peak directly reflects the difference in molecular weight due to the two additional methyl groups. |
Conclusion
References
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PubChem. Tetrahydropyrimidine-2-thione. National Center for Biotechnology Information. [Link]
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- Taylor, P. J. (1976). The infrared absorption of the thiocarbonyl group in some cyclic thioureas. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(8), 1471-1476.
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Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]
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A Comparative In Vitro Evaluation of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione as a Potential Anticancer Agent
This guide provides a comprehensive in vitro comparison of the cytotoxic potential of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione against established alternatives in breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel heterocyclic compounds. We will delve into the experimental rationale, detailed protocols, and comparative data analysis to offer a clear perspective on the compound's performance.
Introduction: The Therapeutic Potential of Tetrahydropyrimidines
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, calcium channel blocking, and notably, anticancer properties.[1][2] The thione substitution at the 2-position of the pyrimidine ring has been a focal point of synthetic efforts to generate novel compounds with enhanced therapeutic profiles. The subject of this guide, this compound, is a member of this promising class of compounds. Given the established anticancer potential of structurally related molecules, this guide outlines a rigorous in vitro study to assess its cytotoxic effects on human breast cancer cell lines.[3]
To provide a robust evaluation, this compound is tested alongside a standard-of-care chemotherapeutic agent, Doxorubicin, and a structurally related but biologically inactive compound, 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which will serve as a negative control to ensure the specificity of any observed cytotoxic effects. The human breast adenocarcinoma cell line MCF-7 and the human breast cancer cell line MDA-MB-231 have been selected for this study to represent both estrogen receptor-positive and triple-negative breast cancer subtypes, respectively.
Experimental Design and Rationale
The primary objective of this in vitro study is to quantify and compare the cytotoxicity of this compound against breast cancer cells. The experimental design is centered around two key assays: a primary cytotoxicity screening using the MTT assay to determine the half-maximal inhibitory concentration (IC50) and a secondary assay to investigate the mechanism of cell death through cell cycle analysis by flow cytometry.
Selection of Cell Lines
-
MCF-7: An estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative human breast cancer cell line. It is a well-characterized and widely used model for hormone-responsive breast cancer.
-
MDA-MB-231: A triple-negative (ER-negative, PR-negative, and HER2-negative) human breast cancer cell line. This line is known for its aggressive and invasive phenotype and represents a clinically challenging subtype of breast cancer.
The use of these two cell lines allows for the assessment of the compound's efficacy across different breast cancer subtypes.
Comparator Compounds
-
Positive Control (Doxorubicin): A well-established anthracycline antibiotic widely used in chemotherapy for various cancers, including breast cancer. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.[4] Published IC50 values for Doxorubicin in MCF-7 and MDA-MB-231 cells typically range from 0.1 to 1 µM, providing a reliable benchmark for cytotoxic potency.
-
Negative Control (4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile): This compound is structurally related to the test article but has been reported to exhibit low cytotoxic activity in various cancer cell lines. Its inclusion helps to differentiate between specific anticancer effects and non-specific toxicity associated with the tetrahydropyrimidine-2(1H)-thione scaffold.
Assay Selection
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[5] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells. This assay will be used to generate dose-response curves and calculate the IC50 values for each compound.
-
Cell Cycle Analysis by Flow Cytometry: To elucidate the mechanism of action of this compound, flow cytometry with propidium iodide (PI) staining will be employed.[6] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest at a specific phase can be identified by an accumulation of cells in that phase.
Experimental Protocols
Cell Culture
MCF-7 and MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound, Doxorubicin, and the negative control in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Step-by-Step Protocol:
-
Seed MCF-7 and MDA-MB-231 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the IC50 concentration of this compound (as determined by the MTT assay) for 24 hours. Include untreated and Doxorubicin-treated cells as controls.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Comparison
The results of the in vitro assays will be presented in the following tables for a clear and objective comparison.
Table 1: Cytotoxicity of Compounds in Breast Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 | MDA-MB-231 |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin (Positive Control) | ~0.5 µM | ~0.8 µM |
| Negative Control | >100 µM | >100 µM |
Table 2: Effect of Compounds on Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Table 3: Effect of Compounds on Cell Cycle Distribution in MDA-MB-231 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Mechanistic Insights and Discussion
The anticancer activity of some tetrahydropyrimidine derivatives has been linked to the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during cell division.[7] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis. The cell cycle analysis will provide crucial data to support or refute this as a potential mechanism of action for this compound. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
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A Researcher's Comparative Guide to Cytotoxicity Assays for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione Derivatives
In the landscape of drug discovery and development, the evaluation of a compound's cytotoxicity is a foundational step. For researchers investigating 5,5-dimethyltetrahydropyrimidine-2(1H)-thione (DMPYT) derivatives, a class of compounds showing diverse biological activities including potential anticancer effects, selecting the appropriate cytotoxicity assay is critical.[1][2][3] This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering the technical insights and experimental rationale necessary to make an informed decision for screening DMPYT derivatives.
The choice of a cytotoxicity assay is not a one-size-fits-all decision. It requires a nuanced understanding of what each assay measures and its inherent limitations.[4] Key considerations include the assay's endpoint, sensitivity, throughput, cost, and potential for interference with the test compounds.[5] This guide will delve into four widely used assays: MTT, LDH, Neutral Red, and AlamarBlue (Resazurin), providing a framework for choosing the most suitable method for your research needs.
The Principle of Selection: What Are You Measuring?
Cytotoxicity assays can be broadly categorized based on the cellular process they interrogate. Understanding this distinction is the first step in selecting a relevant assay.
-
Metabolic Activity Assays (MTT, AlamarBlue): These assays measure the enzymatic activity of viable cells, which is often proportional to the number of living cells.
-
Membrane Integrity Assays (LDH): These assays quantify the leakage of cellular components from damaged cells, providing a direct measure of cell death.
-
Lysosomal Integrity Assays (Neutral Red): This type of assay assesses the ability of viable cells to maintain their lysosomal function.
For DMPYT derivatives, which may exert their effects through various mechanisms, it can be beneficial to use a combination of assays that measure different cellular endpoints to gain a more comprehensive understanding of their cytotoxic profile.
Comparative Analysis of Key Cytotoxicity Assays
The following sections provide a detailed overview of four common cytotoxicity assays, including their principles, advantages, limitations, and step-by-step protocols.
MTT Assay: A Classic Metabolic Indicator
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]
Causality Behind Experimental Choices: The MTT assay is often a primary choice for initial screening due to its well-established protocol and cost-effectiveness.[7] However, it's crucial to be aware that the assay's reliance on mitochondrial function means it can be influenced by compounds that affect cellular metabolism without necessarily causing cell death.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat cells with various concentrations of the DMPYT derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the treatment period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[8][9]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[6]
-
Vehicle Control: Cells treated with the same solvent used to dissolve the DMPYT derivatives.
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with MTT and solvent but no cells, to subtract background absorbance.[6]
LDH Release Assay: A Marker of Membrane Damage
The Lactate Dehydrogenase (LDH) release assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11]
Causality Behind Experimental Choices: The LDH assay is an excellent choice for detecting overt cytotoxicity and membrane damage. Unlike metabolic assays, it directly measures cell death. However, it may not be sensitive to cytostatic effects (inhibition of proliferation) or early apoptotic events.[12]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 10 µL) from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[13]
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer to induce 100% cell death.
-
Vehicle Control: Supernatant from cells treated with the vehicle solvent.
-
Background Control: Culture medium alone.
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red (NR) uptake assay is a colorimetric method that evaluates cell viability based on the ability of living cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15] The dye is taken up by viable cells through active transport.[16] Non-viable cells with compromised membranes cannot retain the dye.[14]
Causality Behind Experimental Choices: The NR assay is particularly useful for detecting damage to cellular membranes and lysosomes. It is considered a sensitive and reproducible method for assessing cytotoxicity.[16]
-
Cell Seeding and Treatment: Follow the standard procedure for cell seeding and treatment with DMPYT derivatives.
-
Dye Incubation: After treatment, remove the culture medium and add medium containing neutral red (e.g., 100 µL). Incubate for 1-4 hours at 37°C.[17]
-
Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[17]
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.[17]
-
Absorbance Reading: Shake the plate for at least 10 minutes to ensure complete solubilization and measure the absorbance at approximately 540 nm.[16][17]
-
Untreated Control: Represents maximum neutral red uptake.
-
Vehicle Control: To account for any effect of the solvent.
-
Positive Control: A known cytotoxic agent.
-
Blank Control: Wells with destain solution only.
AlamarBlue® (Resazurin) Assay: A Versatile Metabolic Readout
The AlamarBlue assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[18] The amount of resorufin produced is proportional to the number of viable cells.
Causality Behind Experimental Choices: This assay is highly sensitive, non-toxic to cells, and allows for continuous monitoring of cell viability over time. The non-destructive nature of the assay means that the same cells can be used for further downstream applications.
-
Cell Seeding and Treatment: Prepare and treat cells with DMPYT derivatives as previously described.
-
Reagent Addition: Aseptically add AlamarBlue reagent to each well, typically at 10% of the culture volume.[18][19]
-
Incubation: Incubate the plate at 37°C for 1-8 hours, depending on the cell type and density.[18][19]
-
Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.[19]
-
Untreated Control: Represents 100% cell viability.
-
Vehicle Control: To assess solvent effects.
-
Positive Control: A known cytotoxic compound.
-
Media Blank: Culture medium with AlamarBlue but no cells, for background subtraction.[19]
Data Presentation and Comparison
To facilitate a direct comparison, the key features of each assay are summarized in the table below.
| Feature | MTT Assay | LDH Release Assay | Neutral Red Uptake Assay | AlamarBlue (Resazurin) Assay |
| Principle | Mitochondrial dehydrogenase activity | Lactate dehydrogenase release | Lysosomal integrity | Cellular reductase activity |
| Endpoint | Colorimetric | Colorimetric | Colorimetric | Colorimetric/Fluorometric |
| Measures | Cell viability/metabolic activity | Cell death/membrane damage | Cell viability/lysosomal function | Cell viability/metabolic activity |
| Throughput | High | High | High | High |
| Sensitivity | Moderate | Moderate | High | High |
| Cost | Low | Low-Moderate | Low-Moderate | Moderate |
| Advantages | Well-established, inexpensive | Direct measure of cell death | Sensitive, reproducible | Non-toxic, allows multiplexing |
| Limitations | Endpoint assay, potential for compound interference | Insensitive to cytostatic effects | Endpoint assay | Can be affected by changes in metabolic rate |
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described cytotoxicity assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH release cytotoxicity assay.
Caption: Workflow of the Neutral Red uptake cytotoxicity assay.
Caption: Workflow of the AlamarBlue (Resazurin) cytotoxicity assay.
Conclusion and Recommendations
The selection of a cytotoxicity assay for screening this compound derivatives should be guided by the specific research question.
-
For initial high-throughput screening, the MTT and AlamarBlue assays are excellent choices due to their simplicity and cost-effectiveness. The AlamarBlue assay offers the added benefit of being non-destructive.
-
To specifically investigate whether the compounds induce cell membrane damage and necrosis, the LDH release assay is the most direct method.
-
The Neutral Red uptake assay provides a sensitive measure of lysosomal function and can be a valuable orthogonal method to confirm findings from metabolic assays.
Ultimately, a multi-assay approach is often the most robust strategy. By employing assays that measure different aspects of cell health—such as metabolic activity, membrane integrity, and lysosomal function—researchers can gain a more complete and reliable understanding of the cytotoxic potential of their DMPYT derivatives. This comprehensive approach strengthens the validity of the findings and provides a solid foundation for further preclinical development.
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Spandidos Publications. (2015, June 19). Study of the in vitro cytotoxicity testing of medical devices (Review). Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Allevi bioprinters. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
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ResearchGate. (2025, August 8). One-pot Synthesis of 1,2,3,4-Tetrahydropyrimidin-2(1 H )-thione Derivatives and their Biological Activity | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2026, January 6). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Retrieved from [Link]
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RSC Publishing. (2025, February 26). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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"comparing the efficacy of different catalysts for 5,5-dimethyltetrahydropyrimidine-2(1H)-thione synthesis"
A Comparative Guide to Catalyst Efficacy in the Synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, evaluating their efficacy based on reaction yield, time, and conditions. We delve into the mechanistic underpinnings of acid, base, and organocatalytic approaches, offering field-proven insights to inform experimental design. Detailed, reproducible protocols and quantitative data are presented to empower researchers in selecting the optimal catalyst for their specific synthetic needs, ultimately accelerating drug discovery and development pipelines.
Introduction: The Significance of the Tetrahydropyrimidine-2(1H)-thione Core
The tetrahydropyrimidine-2(1H)-thione moiety is a privileged structure in modern pharmacology. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as antiviral, antitumor, anti-inflammatory, and antibacterial agents.[1] The specific compound, this compound, serves as a crucial building block for more complex molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of developing novel therapeutics.
The classical approach to synthesizing this and similar cyclic thioureas often involves the condensation of a 1,3-diamine with a thiocarbonyl source. While seemingly straightforward, this reaction is often slow and requires an effective catalyst to achieve high yields and purity under practical laboratory conditions. This guide will explore and compare the performance of several catalyst classes for this important transformation.
Synthetic Strategy: The Cyclocondensation Pathway
The primary route for synthesizing this compound involves the reaction of 2,2-dimethylpropane-1,3-diamine with a suitable thiocarbonyl source, such as thiourea or carbon disulfide. The catalyst's role is to activate the substrates and facilitate the key bond-forming steps of the cyclization.
Catalyst Showcase: A Comparative Analysis
The choice of catalyst is paramount and can dramatically influence the reaction's outcome. We will compare several common and novel catalytic systems. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed for the synthesis of dihydropyrimidinones and their thione analogs.[2]
Brønsted Acid Catalysis
Traditional Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have long been used in Biginelli-type reactions to produce dihydropyrimidines.[1][3]
-
Mechanism of Action: The acid protonates the carbonyl or thiocarbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This activation is crucial for initiating the condensation cascade. The key step is the intramolecular cyclization to form a cyclic acyliminium cation intermediate.[4]
-
Performance & Causality: While effective, strong mineral acids can lead to side reactions and require harsh conditions. Their corrosive nature also presents handling and disposal challenges. Milder solid acids, such as montmorillonite clay, have been used as environmentally friendly alternatives.[5]
Lewis Acid Catalysis
Lewis acids offer an alternative activation pathway and often provide better yields and milder reaction conditions.
-
Mechanism of Action: Lewis acids, such as copper(II) sulfamate, zirconium(IV) chloride, or indium(III) bromide, coordinate to the thiocarbonyl group.[1][6] This coordination polarizes the C=S bond, rendering the carbon atom more electrophilic and accelerating the rate of nucleophilic attack by the diamine.
-
Performance & Causality: Catalysts like copper(II) sulfamate have proven efficient for the one-pot synthesis of dihydropyrimidine-2(1H)-thiones, offering good yields and short reaction times.[6] Heterogeneous catalysts, such as those supported on kaolin clay, also show enhanced activity and offer the advantage of easy separation and reusability.[7] For instance, NiCoSe₂ and NiCo₂S₄ have been demonstrated as effective heterogeneous catalysts for similar syntheses.[8]
Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild, environmentally benign conditions.[9] Thiourea-based bifunctional catalysts are particularly relevant.[10][11]
-
Mechanism of Action: Bifunctional thiourea catalysts possess both a hydrogen-bond donor (the thiourea moiety) and a basic site (e.g., a tertiary amine).[11] The thiourea group can activate the electrophile through hydrogen bonding, while the basic site deprotonates the nucleophile, bringing both reactants into close proximity in an organized transition state.[12] This dual activation model significantly lowers the activation energy of the reaction.
-
Performance & Causality: Organocatalysts like taurine, a bio-organic catalyst, have been successfully used for preparing bioactive barbituric and thiobarbituric acid derivatives in aqueous media, highlighting a green chemistry approach.[3] The use of β-cyclodextrin as a supramolecular catalyst in aqueous conditions also aligns with sustainable practices, offering high yields and easy work-up.[13]
In-Depth Performance Data
To provide a clear comparison, the following table summarizes typical performance data for different catalyst types in the synthesis of tetrahydropyrimidine-2(1H)-thiones. Note that direct synthesis data for the 5,5-dimethyl derivative is often embedded in broader studies on dihydropyrimidinethiones.
| Catalyst Type | Catalyst Example | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Brønsted Acid | Glacial Acetic Acid | Acetic Acid | 100 | 5-7 | 70-85 | Readily available, inexpensive. |
| Lewis Acid | Copper(II) Sulfamate | Acetic Acid | 100 | 5 | ~90 | Good yields, short reaction times.[6] |
| Lewis Acid | ZrCl₄ (solvent-free) | None | 60-80 | 1-2 | >90 | High efficiency, solvent-free conditions.[5] |
| Heterogeneous | 20% PMo₇W₅/kaolin | None | 80 | 0.5-1 | >95 | Reusable, high activity, solvent-free.[7] |
| Organocatalyst | t-BuOK (solvent-free) | None | 60 | 2-4 | 80-95 | Good to excellent yields, mild conditions.[14] |
| Supramolecular | β-Cyclodextrin (ultrasound) | Water | 50 | 0.5-1 | >90 | Green, rapid, high yield, recyclable catalyst.[13] |
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting experiments.
Lewis Acid-Catalyzed Mechanism
The Lewis acid (LA) coordinates with the thiocarbonyl group of the thiourea reactant, enhancing its electrophilicity. This facilitates a cascade of reactions, including nucleophilic attack by the diamine, intramolecular cyclization, and dehydration to yield the final product.
Caption: Lewis Acid-catalyzed synthesis workflow.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, including purification and characterization steps to ensure the identity and purity of the final product.
Protocol 1: Lewis Acid Catalysis using Copper(II) Sulfamate
This protocol is adapted from methodologies demonstrating high efficiency for Biginelli-type condensations.[6]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2,2-dimethylpropane-1,3-diamine (1.02 g, 10 mmol), thiourea (0.91 g, 12 mmol), and copper(II) sulfamate (0.05 g, 0.2 mmol, 2 mol%).
-
Solvent Addition: Add 15 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture onto 50 g of crushed ice and stir for 10 minutes.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
-
Characterization:
Protocol 2: Solvent-Free Organocatalysis using t-BuOK
This protocol is based on the principles of green chemistry, utilizing solvent-free conditions as reported in similar syntheses.[14]
-
Reaction Setup: In a 25 mL pear-shaped flask, combine 2,2-dimethylpropane-1,3-diamine (1.02 g, 10 mmol), thiourea (0.91 g, 12 mmol), and potassium tert-butoxide (t-BuOK) (0.11 g, 1 mmol, 10 mol%).
-
Reaction: Heat the solid mixture in an oil bath at 60°C with magnetic stirring for 3 hours. The mixture will likely become a paste or melt. Monitor by TLC (dissolving a small aliquot in a suitable solvent).
-
Work-up: Cool the reaction mixture to room temperature. Add 20 mL of cold water and stir vigorously to break up the solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining t-BuOK and unreacted starting materials.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
-
Characterization: Perform the same characterization steps (Melting Point, NMR, Elemental Analysis) as described in Protocol 1.
Conclusion & Future Outlook
The synthesis of this compound can be achieved with high efficacy using a variety of catalytic systems.
-
For Speed and High Throughput: Lewis acids, particularly under solvent-free conditions (e.g., ZrCl₄) or heterogeneous systems (e.g., supported catalysts), offer the best performance with high yields and very short reaction times.[5][7]
-
For Green Chemistry & Sustainability: Supramolecular (β-cyclodextrin) and bio-organic (taurine) catalysts in aqueous media represent the most environmentally friendly approaches, providing excellent yields under mild conditions.[3][13]
-
For Simplicity & Cost-Effectiveness: Traditional Brønsted acids or simple bases like t-BuOK remain viable options, offering a good balance of cost and performance.[14]
Future research should focus on expanding the scope of reusable, heterogeneous catalysts and developing enantioselective methods for synthesizing chiral analogs of this important scaffold, leveraging the advancements in asymmetric organocatalysis.[16]
References
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Ultrasound-assisted green synthesis of dihydropyrimidine-thiones using β-cyclodextrin as a supramolecular catalyst. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]
-
A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. Available at: [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. Available at: [Link]
-
Tungsten-substituted molybdophosphoric acid impregnated with kaolin: effective catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via biginelli reaction. RSC Advances. Available at: [Link]
-
Synthesis of tetrahydropyrimidine-2(1H)-ones. ResearchGate. Available at: [Link]
-
Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates. The Journal of Organic Chemistry. Available at: [Link]
-
(Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A green bio-organic catalyst (taurine) promoted one-pot synthesis of (R/S)-2-thioxo-3,4-dihydropyrimidine(TDHPM)-5-carboxanilides: chiral investigations using circular dichroism and validation by computational approaches. RSC Advances. Available at: [Link]
-
One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Journal of the Indian Chemical Society. Available at: [Link]
-
Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]
-
A recent update on the synthesis of dihydropyrimidinones/thiones. ResearchGate. Available at: [Link]
-
Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. ResearchGate. Available at: [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules. Available at: [Link]
-
Copper(II) Sulfamate: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidine-2(1H)-ones and thiones. ResearchGate. Available at: [Link]
-
Heterogeneous catalysts NiCoSe2 and NiCo2S4 for the effective synthesis of dihydropyrimidine-2-ones/thiones. New Journal of Chemistry. Available at: [Link]
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"benchmarking the synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione against other methods"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione is a cyclic thiourea derivative whose scaffold is of significant interest in drug discovery due to its diverse pharmacological potential. The gem-dimethyl group at the 5-position imparts specific conformational constraints that can be exploited in the design of novel therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for research and development programs. This guide benchmarks the prevalent synthetic strategies, focusing on the reaction of 2,2-dimethyl-1,3-propanediamine with common thiocarbonyl synthons.
Method 1: The Carbon Disulfide Route: A Classic and Economical Approach
The reaction of diamines with carbon disulfide represents a fundamental and widely utilized method for the preparation of cyclic thioureas. This approach is valued for its operational simplicity and the low cost of the primary C1 synthon, carbon disulfide.
Mechanistic Rationale
The reaction proceeds through a dithiocarbamic acid intermediate. The primary amine groups of 2,2-dimethyl-1,3-propanediamine act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. Intramolecular cyclization of the resulting dithiocarbamic acid, often facilitated by heating, leads to the formation of the tetrahydropyrimidine-2(1H)-thione ring with the elimination of hydrogen sulfide. The use of a solvent like ethanol is common as it facilitates the dissolution of the reactants and the intermediate.
Experimental Protocol: Synthesis via Carbon Disulfide
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Carbon disulfide (CS₂)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated (optional, for final heating step)
Procedure:
-
In a well-ventilated fume hood, a solution of 2,2-dimethyl-1,3-propanediamine (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carbon disulfide (1.1 eq) is added dropwise to the stirred solution at room temperature. The addition should be performed slowly to control any potential exotherm.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The conversion of the intermediate thiocarbamic acid to the cyclic thiourea is often facilitated by this heating step.[1]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is then triturated with a suitable solvent (e.g., diethyl ether or cold water) to remove any unreacted starting materials and byproducts.
-
The crude product is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Workflow Diagram
Caption: Workflow for the synthesis of this compound using the carbon disulfide method.
Method 2: The Thiophosgene Route: A More Reactive but Hazardous Alternative
Thiophosgene (CSCl₂) serves as a highly reactive electrophilic C1 source for the synthesis of thioureas. Its greater reactivity compared to carbon disulfide often allows for milder reaction conditions and shorter reaction times.
Mechanistic Rationale
The reaction mechanism involves the nucleophilic attack of the primary amine groups of 2,2-dimethyl-1,3-propanediamine on the highly electrophilic carbon atom of thiophosgene. This is typically a stepwise process, with the initial attack forming a thiocarbamoyl chloride intermediate. A subsequent intramolecular nucleophilic attack by the second amino group leads to cyclization and the elimination of two equivalents of hydrogen chloride (HCl). A base, such as triethylamine, is commonly used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis via Thiophosgene
Materials:
-
2,2-dimethyl-1,3-propanediamine
-
Thiophosgene (CSCl₂)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
Procedure:
-
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a certified fume hood with appropriate personal protective equipment.
-
A solution of 2,2-dimethyl-1,3-propanediamine (1.0 eq) and triethylamine (2.2 eq) in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath (0 °C).
-
A solution of thiophosgene (1.0 eq) in the same anhydrous solvent is added dropwise to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction. Some reactions may require gentle heating (reflux) to go to completion.[2]
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Workflow Diagram
Caption: Workflow for the synthesis of this compound using the thiophosgene method.
Comparative Analysis
| Parameter | Carbon Disulfide Method | Thiophosgene Method |
| Reagent Cost | Low | High |
| Reagent Toxicity | High (flammable, toxic) | Very High (highly toxic, corrosive) |
| Reaction Conditions | Harsher (reflux often required) | Milder (often proceeds at RT) |
| Reaction Time | Longer (several hours) | Shorter (typically faster) |
| Byproducts | H₂S (toxic gas) | HCl (scavenged by base) |
| Work-up | Simpler (trituration/recrystallization) | More complex (filtration, extraction) |
| Typical Yield | Good to Excellent | Good to Excellent |
| Scalability | Generally good | More challenging due to reagent handling |
| Safety Considerations | Requires good ventilation due to CS₂ volatility and H₂S evolution. CS₂ is extremely flammable with a very low autoignition temperature.[3] | Requires stringent safety protocols due to the high toxicity and reactivity of thiophosgene.[2] |
Conclusion and Recommendations
The choice between the carbon disulfide and thiophosgene routes for the synthesis of this compound is a classic example of the trade-off between reagent cost/availability and reaction efficiency/safety.
-
For large-scale synthesis and cost-sensitive projects, the carbon disulfide method is generally preferred. Its primary advantages are the low cost and ready availability of carbon disulfide. However, the longer reaction times and the need for heating, coupled with the hazards of handling flammable CS₂ and toxic H₂S, must be carefully managed.
-
For laboratory-scale synthesis where reaction speed and milder conditions are prioritized, the thiophosgene method can be advantageous. The higher reactivity of thiophosgene allows for a more rapid and often cleaner conversion. The significant drawback is the extreme toxicity and handling difficulties associated with thiophosgene, which may not be suitable for all laboratory settings.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the experience and comfort level of the personnel with handling hazardous reagents. For many applications, the economic and practical advantages of the carbon disulfide method will outweigh the benefits of the more reactive, but also more dangerous, thiophosgene route.
References
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Synthesis and Investigation of New Different Pyrimidine-Thiones - Longdom Publishing. [Link]
-
thiophosgene - Organic Syntheses Procedure. [Link]
-
Ethylene thiourea - Organic Syntheses Procedure. [Link]
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Problem with my thiourea synthesis : r/Chempros - Reddit. [Link]
-
What are the precautions one must take while handling CS2 (Carbon disulfide) for organic reactions? | ResearchGate. [Link]
-
Ethylene thiourea - Organic Syntheses Procedure. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Core Principles of Safe Disposal: Beyond the Basics
The proper disposal of any chemical is the final, critical step in its lifecycle management. For a sulfur-containing heterocyclic compound like 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, our primary concerns are potential toxicity, environmental persistence, and hazardous reactions during the disposal process. The presence of the thione group (C=S) introduces specific chemical properties that must be respected.
Structurally related compounds, like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, are known to be harmful if swallowed, cause serious eye damage, and are suspected of damaging fertility.[1][2][3][4] Given these potential hazards, we must handle its thione analogue with a high degree of caution.
Immediate Safety & Spill Response
Before initiating any disposal procedure, ensure you are prepared for accidental releases.
Personal Protective Equipment (PPE): Your last line of defense is your PPE. Do not compromise.
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.
-
Hand Protection: Wear nitrile gloves. Given the lack of specific data, double-gloving is a prudent measure.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are essential in any laboratory environment.[5]
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent unauthorized entry.
-
Assess the Spill: For small spills, proceed with cleanup if you are trained and have the appropriate materials. For large spills, evacuate and contact your institution's EHS or emergency response team.
-
Cleanup: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spilled material.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable waste container.[6][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Waste Characterization: Is It Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9][10] Given the known hazards of similar compounds (acute oral toxicity and reproductive toxicity), it is almost certain that this compound waste will be classified as hazardous.
Key Hazard Information (Inferred from Analogues):
| Hazard Classification | Description | Source |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | [2][3][4] |
| Serious Eye Damage | Causes serious eye damage. | [2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |[1][2][3][4] |
It is the waste generator's responsibility to properly characterize all waste materials according to applicable regulations (e.g., US 40CFR262.11).[6]
Step-by-Step Disposal Protocol
Never dispose of organic substances down the drain.[5][11] This compound is likely water-soluble, which could allow it to spread in water systems.[1]
A. For Small Quantities (e.g., < 10g):
-
Segregation: Keep this waste stream separate from others. Critically, do not mix with strong oxidizing agents, as this could lead to a vigorous, exothermic reaction.[2]
-
Containerization: Place the waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle is suitable.
-
Labeling: The label must be unambiguous. Include the full chemical name: "this compound," the quantity, and the words "Hazardous Waste." Also, list the relevant hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area. This should be a secondary containment bin within a well-ventilated area, such as a fume hood.[5][11]
-
Pickup: Arrange for disposal through your institution's EHS department.
B. For Large Quantities (e.g., > 10g or bulk containers):
-
Waste Stream Management: Use a designated "Organic Liquid Waste" or a specific thione-containing waste container.[5][11] Do not mix with halogenated organic waste.[5][11]
-
Container and Labeling: Follow the same containerization and labeling procedures as for small quantities. Ensure the container is robust and appropriate for the volume of waste.
-
Documentation: Maintain a detailed log of the waste added to the container, including the chemical name, quantity, and date.
-
Disposal: The final disposal method will be determined by your waste management provider but is likely to be incineration at a licensed facility.[1][2] Contact a licensed professional waste disposal service to dispose of this material.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinethione, tetrahydro- (CAS 2055-46-1). Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Pyrimidinone, tetrahydro-1,3-dimethyl-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Personal protective equipment for handling 5,5-dimethyltetrahydropyrimidine-2(1H)-thione
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 5,5-dimethyltetrahydropyrimidine-2(1H)-thione in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related chemicals, namely 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and thiourea, to ensure a high standard of safety.
Hazard Assessment and Risk Mitigation
Structurally related compounds indicate potential hazards such as:
-
Acute Oral Toxicity : Thiourea and DMPU are harmful if swallowed.[1][2][3]
-
Serious Eye Damage/Irritation : DMPU is known to cause serious eye damage.[1][2][3]
-
Reproductive Toxicity : Both DMPU and thiourea are suspected of damaging fertility or the unborn child.[1][2][3][4]
-
Skin Sensitization : Thiourea may cause an allergic skin reaction.
-
Carcinogenicity : Thiourea is suspected of causing cancer.
Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | To protect against splashes and potential serious eye damage. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a flame-resistant lab coat | To prevent skin contact and sensitization. Double gloving provides additional protection, especially during prolonged handling. A flame-resistant lab coat is recommended as a general precaution.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][7] |
| Footwear | Closed-toe shoes | To protect feet from spills.[8] |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation :
-
Before starting any work, ensure you have read and understood this safety guide and any relevant institutional chemical safety protocols.
-
Don all required PPE as outlined in the table above.
-
All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9]
-
Assemble all necessary glassware and equipment. Ensure glassware is free from cracks or defects.[9]
-
-
Handling :
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If transferring the compound, do so carefully to prevent spills.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct the experiment with a clear and organized workspace to prevent accidents.[8]
-
-
In Case of a Spill :
-
Evacuate the immediate area if the spill is large or if you feel it is unsafe to handle.
-
For small spills, use an inert absorbent material to contain the substance.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[4][6]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the researcher to adapt these guidelines to their specific experimental conditions and to always prioritize safety in the laboratory.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
University of Crete. (n.d.). Laboratory Health & Safety Rules. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023, April 17). Safety Data Sheet: thiourea. Retrieved from [Link]
-
Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533 - Thiourea. Retrieved from [Link]
-
Duke University. (n.d.). Safety Manual. Retrieved from [Link]
-
CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - Thiourea, Practical, 2.5kg. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
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- 7. nbinno.com [nbinno.com]
- 8. Safety Manual | Chemistry [chem.duke.edu]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
